2-methyl-1H-benzimidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-7-4-2-3-6(9(12)13)8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUZVFVJPPDROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442369 | |
| Record name | 2-Methyl-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188106-94-7 | |
| Record name | 2-Methyl-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-methyl-1H-benzimidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a range of biological targets. Derivatives of benzimidazole have demonstrated a broad spectrum of therapeutic activities, including antiulcer, anthelmintic, antiviral, and anticancer properties. The compound 2-methyl-1H-benzimidazole-4-carboxylic acid is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis of this important intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.
Core Synthetic Strategy: The Phillips-Ladenburg Condensation
The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid or its functional equivalent, such as an anhydride or ester.[1][2] For the synthesis of this compound, the logical precursors are 2,3-diaminobenzoic acid and a source of an acetyl group, typically acetic acid or acetic anhydride.
The reaction proceeds through a two-step mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid (or its activated form) to form an N-acyl intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second amino group, leads to a dihydro-benzimidazole intermediate. Dehydration of this intermediate then yields the aromatic benzimidazole ring system. The presence of an acid catalyst facilitates both the initial acylation and the final dehydration step.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound from 2,3-diaminobenzoic acid and acetic anhydride. Acetic anhydride serves as both the acetylating agent and a dehydrating agent, driving the reaction to completion.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2,3-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 |
| Acetic anhydride | (CH₃CO)₂O | 102.09 |
| Acetic acid, glacial | CH₃COOH | 60.05 |
| Hydrochloric acid (HCl) | HCl | 36.46 |
| Sodium hydroxide (NaOH) | NaOH | 40.00 |
| Activated carbon | C | 12.01 |
| Ethanol | C₂H₅OH | 46.07 |
| Water, deionized | H₂O | 18.02 |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminobenzoic acid (5.0 g, 32.8 mmol).
-
Reagent Addition: To the flask, add glacial acetic acid (20 mL) followed by the slow, dropwise addition of acetic anhydride (4.0 mL, 42.7 mmol) while stirring.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 120-130 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The crude product will precipitate out of solution.
-
Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a 10% aqueous sodium hydroxide solution until a pH of approximately 6-7 is reached. This will ensure the complete precipitation of the carboxylic acid product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts and acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Purification
The crude this compound can be purified by recrystallization.
-
Solvent Selection: A suitable solvent system for recrystallization is an ethanol-water mixture.
-
Recrystallization Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a few minutes before hot filtration to remove the carbon. To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven at 60-70 °C.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5-13.5 (br s, 1H, -COOH)
-
δ 12.3 (s, 1H, -NH)
-
δ 7.8-7.9 (d, 1H, Ar-H)
-
δ 7.6-7.7 (d, 1H, Ar-H)
-
δ 7.2-7.3 (t, 1H, Ar-H)
-
δ 2.5 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 168.0 (-COOH)
-
δ 152.0 (C=N)
-
δ 143.0 (Ar-C)
-
δ 135.0 (Ar-C)
-
δ 125.0 (Ar-CH)
-
δ 123.0 (Ar-C)
-
δ 118.0 (Ar-CH)
-
δ 112.0 (Ar-CH)
-
δ 14.0 (-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
3400-2500 (broad, O-H and N-H stretching)
-
1680-1700 (C=O stretching of carboxylic acid)
-
1620-1630 (C=N stretching of imidazole)
-
1500-1600 (C=C aromatic stretching)
-
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient mixing. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing. | |
| Impure Product | Presence of starting materials. | Monitor the reaction by TLC to ensure completion. |
| Formation of side products. | Control the reaction temperature carefully. Purify the product thoroughly by recrystallization. | |
| Dark-colored product | Oxidation of diamine starting material. | Consider running the reaction under an inert atmosphere (e.g., nitrogen). Use purified starting materials. |
Visualizing the Synthesis
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of the benzimidazole ring.
Conclusion
The synthesis of this compound via the Phillips-Ladenburg condensation of 2,3-diaminobenzoic acid and acetic anhydride is a robust and efficient method. This guide provides a detailed, field-proven protocol that can be readily implemented in a laboratory setting. By understanding the underlying chemical principles and following the outlined procedures for reaction, purification, and characterization, researchers can confidently produce this valuable building block for the development of novel therapeutic agents.
References
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.
- BenchChem. (2025). Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. Retrieved from [A relevant BenchChem URL, if available, would be placed here]
- Kadhim, M. A., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.
- Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4, 12345-12352.
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SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(5), 1587.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [A relevant CoLab URL, if available, would be placed here]
- ResearchGate. (2023). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [A relevant ResearchGate URL, if available, would be placed here]
- DergiPark. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of the Faculty of Pharmacy of Ankara University, 47(2), 436-448.
- Google Patents. (2015). WO2015005615A1 - Method for preparation of benzimidazole derivatives.
- Royal Society of Chemistry. (2018).
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Molecules, 28(21), 7268.
- ResearchGate. (2007). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Journal of Chemical Research, 2007(11), 641-643.
- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [A relevant ResearchGate URL, if available, would be placed here]
- Google Patents. (2016). CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.
- Royal Society of Chemistry. (2019). Electronic Supplementary Information. Retrieved from [A relevant RSC URL, if available, would be placed here]
- Who we serve. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Tem. Retrieved from [A relevant URL, if available, would be placed here]
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2-methyl-1H-benzimidazole-4-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-methyl-1H-benzimidazole-4-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
Benzimidazoles represent a cornerstone in the field of medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties, stem from their ability to interact with various biopolymers.[1] The precise substitution pattern on the benzimidazole scaffold is critical to its therapeutic efficacy and safety profile. Consequently, the unambiguous structural elucidation of novel benzimidazole derivatives is a paramount step in the drug discovery and development pipeline.
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical logic required for the structural determination of a specific, functionally important derivative: this compound. This document moves beyond a simple recitation of procedures; it delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to ensure that each analytical step is part of a self-validating workflow, reinforcing the integrity and trustworthiness of the final structural assignment.
I. The Synthetic Pathway: A Foundation for Elucidation
The logical starting point for any structure elucidation is a clear understanding of the synthetic route employed. The most common and reliable method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[2][3] For our target molecule, this compound, the synthesis involves the reaction of 3,4-diaminobenzoic acid with acetic acid, typically in the presence of a strong acid catalyst like hydrochloric acid to facilitate the cyclization.
Understanding this synthesis is crucial as it allows the analytical scientist to form a primary hypothesis about the product's structure. The expected product is a benzimidazole ring with a methyl group at the 2-position and a carboxylic acid group at the 4-position. The subsequent analytical work is designed to rigorously test and confirm this hypothesis.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, place equimolar amounts of 3,4-diaminobenzoic acid and glacial acetic acid.
-
Acidic Medium: Add a suitable volume of 4N hydrochloric acid to the flask.
-
Reflux: Heat the mixture under reflux for approximately 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Neutralization & Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., sodium carbonate solution) to a pH of approximately 7. The crude product will precipitate out of the solution.
-
Isolation & Purification: Filter the precipitated solid, wash it with cold water to remove any inorganic impurities, and then dry it.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.
Visualization: Synthetic Workflow
Caption: A typical workflow for the synthesis of the target compound.
II. The Elucidation Workflow: A Multi-Technique Approach
The definitive confirmation of the molecular structure of this compound requires a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The core techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Visualization: Structure Elucidation Workflow
Caption: The synergistic workflow for definitive structure confirmation.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential, with 2D NMR techniques providing definitive assignments.[5]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For our target molecule, we expect distinct signals for the methyl protons, the aromatic protons on the benzene ring, the N-H proton of the imidazole ring, and the acidic proton of the carboxylic acid.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This technique is crucial for confirming the carbon skeleton of the benzimidazole core and the presence of the methyl and carboxyl carbons.
Data Presentation: Predicted NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for this compound, based on data from similar structures and established principles of NMR interpretation.[6][7][8]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5-13.0 | broad singlet | 1H | COOH |
| ~12.4 | broad singlet | 1H | N-H |
| ~7.8 | doublet | 1H | Ar-H (H5) |
| ~7.6 | doublet | 1H | Ar-H (H7) |
| ~7.3 | triplet | 1H | Ar-H (H6) |
| ~2.5 | singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C=O (Carboxylic Acid) |
| ~152.5 | C2 (N-C-N) |
| ~143.0 | C7a |
| ~136.0 | C3a |
| ~130.0 | C4 |
| ~124.0 | C6 |
| ~120.0 | C5 |
| ~112.0 | C7 |
| ~14.5 | -CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample.[7] b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving both the N-H and COOH protons) in a clean vial.[7] c. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]
-
¹H NMR Acquisition: a. Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[7]
-
¹³C NMR Acquisition: a. Use a proton-decoupled pulse sequence. b. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[7]
-
Data Processing: a. Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak. b. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition with high accuracy, allowing for the unambiguous determination of the molecular formula.
For this compound (C₉H₈N₂O₂), the expected exact mass is 176.0586 g/mol . Electrospray ionization (ESI) is a suitable soft ionization technique that would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 177.0664.
Data Presentation: Predicted Mass Spectrometry Data
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion Type | Ionization Mode | Calculated m/z |
| [M+H]⁺ | ESI (+) | 177.0664 |
| [M-H]⁻ | ESI (-) | 175.0513 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: a. Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[7]
-
Instrument Setup: a. Calibrate the mass spectrometer using a known standard. b. Set the ionization source parameters (e.g., ESI voltage, nebulizer gas flow, drying gas temperature) to optimal values.
-
Data Acquisition: a. Infuse the sample solution into the mass spectrometer. b. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
V. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.[9]
For our target molecule, the key characteristic absorptions will be from the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the imidazole ring, C-H stretches (both aromatic and aliphatic), and the C=C/C=N stretches associated with the benzimidazole ring system.[10]
Data Presentation: Expected IR Absorption Bands
Table 4: Characteristic IR Absorption Frequencies (KBr Pellet)
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3200-3600 | N-H stretch | Imidazole N-H |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid O-H |
| ~2960 | C-H stretch | Methyl C-H |
| ~1700 | C=O stretch | Carboxylic Acid C=O |
| 1600-1650 | C=C / C=N stretches | Aromatic/Imidazole Ring |
| ~1280 | C-N stretch | Imidazole Ring |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet): a. Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder in a mortar. b. Grind the mixture thoroughly to a fine powder. c. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: a. Place the KBr pellet in the sample holder of the FTIR spectrometer. b. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
VI. Conclusion: Synthesizing the Evidence
The structural elucidation of this compound is a process of logical deduction, built upon a foundation of high-quality analytical data.
-
Mass Spectrometry establishes the correct molecular formula (C₉H₈N₂O₂).
-
Infrared Spectroscopy confirms the presence of key functional groups: a carboxylic acid (O-H and C=O stretches), an N-H group, and an aromatic system.
-
¹³C NMR Spectroscopy verifies the carbon skeleton, showing nine distinct carbon environments, including a carboxyl carbon, a methyl carbon, and carbons consistent with the benzimidazole ring.
-
¹H NMR Spectroscopy provides the final, detailed picture, confirming the connectivity. It shows the relative number of protons and their adjacencies, such as the characteristic pattern of the three protons on the substituted benzene ring and the isolated methyl singlet.
By integrating the data from these orthogonal techniques, a scientist can confidently and definitively confirm the structure of this compound, a critical step in advancing its potential development as a therapeutic agent.
References
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Yorulmaz, A., et al. (2018). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal. [Link]
-
Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Royal Society of Chemistry. [Link]
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Reddy, B. A. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(a-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research. [Link]
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Reddy, B. A. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Academia.edu. [Link]
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International Journal of Advance Research, Innovative Ideas and Education. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine. IJARIIE. [Link]
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ResearchGate. (n.d.). Preparation of benzimidazole derivatives. ResearchGate. [Link]
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Roda, G., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole. SpectraBase. [Link]
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Al-Juboori, A. A. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]
-
ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]
-
El-Massaoudi, M., et al. (2013). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-1H-benzimidazole-4-carboxylic acid
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer effects[1][2][3]. The versatility of the benzimidazole ring system, particularly its capacity for substitution, allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, yet underexplored derivative: 2-methyl-1H-benzimidazole-4-carboxylic acid .
The strategic placement of a methyl group at the 2-position and a carboxylic acid at the 4-position introduces a unique combination of lipophilic and acidic functionalities. These features are anticipated to significantly influence the compound's solubility, membrane permeability, and potential interactions with biological targets. For drug development professionals, a thorough understanding of these physicochemical properties is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior.
Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide adopts a predictive and methodological approach. Grounded in established chemical principles and data from closely related analogues, we provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound. This document is designed to serve as a practical and authoritative resource for researchers aiming to explore the therapeutic potential of this promising compound.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any potential drug candidate is to establish its core physicochemical parameters. These properties govern a molecule's behavior from formulation to its interaction with biological systems.
Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol IUPAC Name: this compound
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for this compound. These values are estimated based on the known properties of structurally related compounds, such as 2-methylbenzimidazole and other benzimidazole carboxylic acids, and established chemical principles.
| Property | Predicted Value | Rationale and Key Considerations |
| Melting Point (°C) | > 300 (with decomposition) | The presence of both a hydrogen-bond donating (imidazole N-H, carboxylic acid O-H) and accepting (imidazole N, carbonyl O) groups, combined with a rigid ring structure, suggests strong intermolecular hydrogen bonding and crystal lattice energy, leading to a high melting point. Similar benzimidazole carboxylic acids exhibit high melting points[4]. |
| pKa | pKa₁: ~3.5-4.5 (Carboxylic Acid)pKa₂: ~5.0-6.0 (Benzimidazole) | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The benzimidazole moiety is basic; the pKa of the parent 2-methylbenzimidazole is approximately 6.2[5]. The electron-withdrawing nature of the adjacent carboxylic acid group is expected to slightly decrease the basicity of the imidazole ring, lowering its pKa. |
| logP (Octanol/Water) | 1.0 - 1.5 | The parent 2-methylbenzimidazole has a logP of ~1.4. The introduction of the polar carboxylic acid group will decrease the lipophilicity. However, at a pH below its pKa, the neutral form will still possess moderate lipophilicity. |
| Aqueous Solubility | pH-dependent | Solubility will be low in acidic pH (below pKa of the carboxyl group) where the molecule is neutral. As the pH increases above the carboxylic acid pKa, the molecule will deprotonate to form the more soluble carboxylate salt, significantly increasing its aqueous solubility. |
Synthesis of this compound
The most direct and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions[6]. For the target molecule, 2,3-diaminobenzoic acid serves as the ideal starting material.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via the condensation of 2,3-diaminobenzoic acid with acetic acid.
Materials:
-
2,3-Diaminobenzoic acid (CAS: 603-81-6)
-
Glacial Acetic Acid
-
4M Hydrochloric Acid
-
10% Sodium Hydroxide solution
-
Deionized Water
-
Ethanol
-
Activated Carbon
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2,3-diaminobenzoic acid (10.0 g, 0.066 mol) and 4M hydrochloric acid (100 mL).
-
Addition of Acetic Acid: To the stirred suspension, add glacial acetic acid (4.0 g, 0.067 mol).
-
Condensation Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating in an acidic medium facilitates the condensation reaction. The initial step is the formation of an amide bond between one of the amino groups and the carboxylic acid, followed by intramolecular cyclization and dehydration to form the imidazole ring.
-
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.
-
Neutralization: Slowly add 10% sodium hydroxide solution to the cooled mixture with vigorous stirring until the pH is adjusted to approximately 6-7. The product will precipitate out of the solution.
-
Trustworthiness: Careful, slow neutralization is critical. This brings the product to its isoelectric point, minimizing its solubility and maximizing the yield of the crude precipitate.
-
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any residual salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a further 10 minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Spectroscopic and Structural Characterization
Unambiguous characterization of the synthesized molecule is essential. The following are predicted spectroscopic data to aid in structural confirmation.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5-13.5 (br s, 1H, COOH), δ ~12.0 (br s, 1H, N-H), δ ~7.5-7.8 (m, 3H, Ar-H), δ ~2.5 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~168.0 (C=O), δ ~152.0 (C2), δ ~142.0, 135.0 (quaternary Ar-C), δ ~125.0, 120.0, 115.0 (Ar-CH), δ ~14.0 (CH₃) |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~3100 (N-H stretch), ~2950 (C-H stretch), ~1700 (C=O stretch), ~1620 (C=N stretch), ~1450 (C=C stretch) |
| Mass Spec. (ESI+) | m/z = 177.06 [M+H]⁺ |
Rationale for Predictions: The predicted NMR shifts are based on data for 2-methylbenzimidazole and the known effects of a carboxylic acid substituent on an aromatic ring[4][6][7][8][9]. The IR data reflects the characteristic vibrational frequencies of the functional groups present[6].
Experimental Determination of Physicochemical Properties
The following section details standardized, self-validating protocols for the experimental determination of the key physicochemical properties.
Workflow for Physicochemical Characterization
Caption: Workflow for experimental physicochemical profiling.
Protocol 1: pKa Determination by Potentiometric Titration
Principle: This method determines the pKa by measuring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the acidic/basic group is half-ionized[10][11][12][13].
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0)[10].
-
Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. If solubility is low, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKaapp).
-
Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C. Purge with nitrogen to remove dissolved CO₂.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) and recording the pH after each addition, ensuring the reading is stable[12].
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point relates to the deprotonation of the carboxylic acid, and the second (if titrating from a low pH) to the deprotonation of the protonated benzimidazole.
Protocol 2: LogP Determination by Shake-Flask Method
Principle: The "shake-flask" method is the gold standard for logP determination. It measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, at equilibrium[14][15][16][17][18].
Methodology:
-
Phase Pre-saturation: Shake equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS). The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a screw-cap tube.
-
Equilibration: Shake the tube for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Protocol 3: Aqueous Solubility Determination
Principle: The equilibrium solubility is determined by adding an excess of the solid compound to water, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound[5][19][20][21].
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot from the supernatant, being cautious not to disturb the solid pellet. Filter the supernatant through a 0.22 µm filter.
-
Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Reporting: Report the solubility in mg/mL or µM at each specific pH.
Relevance in Drug Development and Potential Applications
The benzimidazole core is a privileged scaffold in drug discovery, and the addition of a carboxylic acid group opens up several therapeutic possibilities. Carboxylic acids can act as bioisosteres for other functional groups, participate in crucial hydrogen bonding interactions with target proteins, and improve the pharmacokinetic profile of a drug candidate.
Potential Therapeutic Areas:
-
Antiproliferative Agents: Benzimidazole derivatives, including those with carboxylic acid moieties, have shown promising antiproliferative activity against various cancer cell lines. The carboxylic acid group could potentially interact with key residues in the active sites of kinases or other cancer-related enzymes[22].
-
Serotonin Receptor Antagonists: Benzimidazole-4-carboxylic acid derivatives have been identified as potent and selective 5-HT₄ receptor antagonists, suggesting potential applications in gastrointestinal disorders and cognitive enhancers[23].
-
Antimicrobial Agents: The benzimidazole scaffold is known for its broad-spectrum antimicrobial activity. The specific substitution pattern of the target molecule could lead to novel mechanisms of action against bacteria or fungi[1][24].
-
Antiviral Agents: Certain benzimidazole derivatives are effective antiviral agents. The carboxylic acid functionality could enhance binding to viral enzymes or proteins.
The physicochemical properties detailed in this guide are critical for advancing this molecule through the drug discovery pipeline. For instance, the pH-dependent solubility will be a key consideration in developing an oral formulation, while the pKa and logP values will be essential inputs for computational models that predict absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
While direct experimental data for this compound is sparse, this technical guide provides a robust framework for its synthesis and characterization based on established scientific principles and data from analogous compounds. The predicted physicochemical properties, coupled with detailed, standardized experimental protocols, offer researchers a clear path forward for investigating this molecule. The unique combination of the proven benzimidazole scaffold with a strategically placed carboxylic acid group makes this compound a compelling candidate for further exploration in various therapeutic areas, particularly in oncology and infectious diseases. This guide serves as a foundational resource to enable and accelerate such research endeavors.
References
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Protocols.io. (2024). LogP / LogD shake-flask method. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(1), 137-147. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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Analytical Chemistry. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
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PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
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ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]
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PMC - NIH. (n.d.). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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ResearchGate. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
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The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
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PMC - NIH. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]
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SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
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PubMed Central. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
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Arabian Journal of Chemistry. (n.d.). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
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ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]
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CAS Common Chemistry. (n.d.). 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid. [Link]
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Pharmaffiliates. (n.d.). 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid. [Link]
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PMC - NIH. (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. [Link]
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MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]
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METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). (n.d.). [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]
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ResearchGate. (n.d.). 1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). [Link]
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ResearchGate. (n.d.). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
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Chemistry LibreTexts. (2025). 25.18: Condensation Reactions. [Link]
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MDPI. (n.d.). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]
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FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). [Link]
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spectroscopic analysis of 2-methyl-1H-benzimidazole-4-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-carboxylic acid
Preamble: Navigating a Data-Scarce Landscape
The structural elucidation of novel or sparsely documented compounds is a cornerstone of chemical and pharmaceutical research. This compound, a substituted derivative of the medicinally significant benzimidazole scaffold, represents a molecule of high interest yet limited published spectroscopic data. This guide is crafted to bridge that gap. By leveraging established principles of spectroscopy and drawing upon validated data from structurally analogous compounds, we present a robust, predictive framework for the comprehensive spectroscopic analysis of this target molecule. Every protocol and interpretation herein is designed to be a self-validating system, grounded in first principles and supported by authoritative references.
Molecular Architecture: The Foundation for Spectroscopic Interpretation
Before delving into instrumental analysis, a clear understanding of the molecular structure is paramount. This compound comprises three key regions, each with distinct spectroscopic signatures:
-
The Benzimidazole Core: A fused bicyclic system containing a benzene ring and an imidazole ring. This rigid, aromatic structure is the primary chromophore and provides a characteristic fingerprint in NMR and UV-Vis spectroscopy.
-
The 2-Methyl Group: An aliphatic substituent on the imidazole ring (C2 position). Its protons and carbon atom will give rise to distinct, easily identifiable signals in NMR spectroscopy.
-
The 4-Carboxylic Acid Group: A carboxyl substituent on the benzene ring. This group introduces highly characteristic signals in both IR (O-H and C=O stretching) and NMR (a deshielded acidic proton) and serves as a key fragmentation site in mass spectrometry.
This trifecta of functional regions dictates the analytical strategy, allowing for a synergistic approach where data from multiple techniques are used to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
2.1.1 Causality of Experimental Choices The choice of a deuterated polar solvent like DMSO-d₆ is critical. It readily dissolves the polar carboxylic acid and, importantly, its residual water peak does not obscure key aromatic signals. Furthermore, the acidic protons of both the carboxylic acid and the imidazole N-H are more likely to be observed as distinct, albeit sometimes broad, signals in DMSO-d₆, as it is less prone to rapid proton exchange compared to solvents like D₂O or CD₃OD.
2.1.2 Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube. Ensure complete dissolution, using gentle sonication if necessary.
-
Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity.
-
Acquire the spectrum with a spectral width of approximately 15 ppm.
-
Use a standard 30-degree pulse and a relaxation delay of 2 seconds.
-
Co-add 16-32 scans to achieve an excellent signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual DMSO peak at δ 2.50 ppm.
2.1.3 Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of the title compound.
2.1.4 Predicted ¹H NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Supporting Evidence |
| ~13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |
| ~12.5 | Broad Singlet | 1H | N-H | The imidazole N-H proton signal is concentration-dependent and broad. Its presence confirms the N-H tautomer.[1] |
| ~7.8-8.0 | Multiplet | 2H | Ar-H | Aromatic protons ortho to the carboxylic acid group are expected to be deshielded due to its electron-withdrawing nature. |
| ~7.4-7.6 | Multiplet | 1H | Ar-H | Remaining aromatic proton on the benzene ring. The exact shifts and coupling patterns will confirm the 4-substitution.[2][3][4] |
| ~2.6 | Singlet | 3H | -CH₃ | The methyl group attached to the sp²-hybridized C2 of the imidazole ring typically appears as a sharp singlet in this region.[3][5][6] |
Carbon (¹³C) NMR Spectroscopy
2.2.1 Causality of Experimental Choices A proton-decoupled experiment is standard for ¹³C NMR as it simplifies the spectrum to single lines for each unique carbon atom, enhancing the signal-to-noise ratio. A longer relaxation delay (5 seconds) is chosen to ensure that quaternary carbons, which have longer relaxation times, are properly quantified.
2.2.2 Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Use a broadband probe on a ≥100 MHz (for ¹³C) spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to ~220 ppm.
-
Use a relaxation delay of 5 seconds.
-
Acquire a significant number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.
2.2.3 Predicted ¹³C NMR Data and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Supporting Evidence |
| ~168 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. |
| ~152 | C2 (N-C-N) | The carbon atom flanked by two nitrogen atoms in the imidazole ring is characteristically downfield.[7][8] |
| ~143, ~135 | C3a, C7a | Quaternary carbons at the ring junction of the benzimidazole system.[7][8] |
| ~120-130 | Aromatic CH | Aromatic carbons bearing protons. The specific substitution pattern will influence their exact shifts. |
| ~110-120 | Aromatic C-COOH, C-N | Quaternary aromatic carbons attached to the carboxylic acid and at the ring fusion. |
| ~14 | -CH₃ | The aliphatic methyl carbon appears significantly upfield.[7][8] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.
3.1 Causality of Experimental Choices The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation. It avoids the need for preparing KBr pellets, which can be hygroscopic and introduce water-related artifacts that could interfere with the crucial O-H stretching region.
3.2 Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Data Acquisition:
-
Firmly press the sample against the crystal using the instrument's pressure clamp.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32-64 scans to obtain a high-quality spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
3.3 Workflow for FT-IR Analysis
Caption: Workflow for FT-IR analysis using an ATR accessory.
3.4 Predicted FT-IR Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale & Supporting Evidence |
| 3200-2500 (very broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is exceptionally broad due to strong intermolecular hydrogen bonding.[9] |
| ~3100-3000 | N-H stretch | Imidazole | The N-H stretch of the imidazole ring is a medium, broad peak, often overlapping with the O-H band.[2][3][10] |
| ~3050 | C-H stretch | Aromatic | Characteristic stretching vibrations for C-H bonds on the benzene ring. |
| ~2960 | C-H stretch | Aliphatic (-CH₃) | Stretching vibration for the methyl group C-H bonds.[5][11] |
| ~1700 | C=O stretch | Carboxylic Acid | A very strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |
| ~1620, ~1450 | C=C, C=N stretch | Ring Vibrations | Skeletal vibrations from the aromatic and imidazole rings.[5][11] |
| ~1300 | C-N stretch | Imidazole | Stretching vibration of the carbon-nitrogen bonds within the imidazole ring.[5][11] |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the molecular structure.
4.1 Causality of Experimental Choices Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule. It is well-suited for polar, moderately sized molecules containing acidic protons, minimizing fragmentation and ensuring the prominent observation of the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.
4.2 Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable accurate mass measurement for molecular formula determination.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Obtain a full scan spectrum from m/z 50 to 500.
-
-
Data Analysis: Identify the base peak and the molecular ion peak. Compare the measured exact mass of the molecular ion to the theoretical mass to confirm the elemental composition.
4.3 Predicted Mass Spectrometry Data
| m/z Value | Ion | Rationale & Supporting Evidence |
| 177.0608 | [M+H]⁺ | The protonated molecular ion. The exact mass for C₉H₉N₂O₂⁺ is 177.0664. High-resolution MS can confirm this elemental composition. |
| 159 | [M+H - H₂O]⁺ | Loss of a water molecule is a common fragmentation pathway for carboxylic acids. |
| 132 | [M+H - COOH]⁺ | Loss of the entire carboxylic acid group (formyl radical) is a highly probable fragmentation, yielding the 2-methylbenzimidazole cation. |
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the conjugated π-electron system of the benzimidazole core.
5.1 Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette.
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm against a solvent blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
5.2 Predicted UV-Vis Data
| Predicted λ_max (nm) | Transition | Rationale & Supporting Evidence |
| ~270-280 nm | π → π | Benzimidazole derivatives typically show two or three characteristic absorption bands related to π → π transitions within the conjugated aromatic system.[9][12] |
| ~240-250 nm | π → π* | A second, often stronger, absorption band at a shorter wavelength is also characteristic of the benzimidazole chromophore.[9][12] |
Synergistic Data Interpretation: A Holistic Approach
The true power of this analytical workflow lies in the convergence of data. The molecular formula suggested by high-resolution MS is confirmed by the presence of all requisite functional groups in the FT-IR spectrum and the correct number and type of protons and carbons in the NMR spectra. The substitution pattern suggested by the coupling constants in the ¹H NMR spectrum must be consistent with the predicted chemical environments. Finally, the UV-Vis spectrum confirms the presence of the expected conjugated benzimidazole core. This multi-faceted approach provides an unassailable, comprehensive characterization of this compound.
References
-
Al-Adilee, K. J., & Kadhim, W. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Al-Adilee, K. J. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 32(1), 469-476. [Link]
-
SpectraBase. 2-Methyl-1H-benzimidazole. [Link]
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ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
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Al-Douh, M. H., Al-Mokhtar, M. A., Al-Zoubi, R. M., & Al-Majidi, S. M. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6539. [Link]
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ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
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Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 637-646. [Link]
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Zangade, S. B., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 3(4), 309-314. [Link]
-
Wang, Y., et al. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 8(3), 1335-1343. [Link]
-
ResearchGate. (2021). Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl. [Link]
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Royal Society of Chemistry. (2018). Supplementary Information for "An efficient ruthenium-catalyzed synthesis of benzimidazoles from 2-aminoanilines and alcohols". [Link]
-
Şaş, F. N., Çifci, S., & Kurt, M. (2022). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Sakarya University Journal of Science, 26(5), 1879-1891. [Link]
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2-methyl-1H-benzimidazole-4-carboxylic acid CAS number and properties
An In-depth Technical Guide to 2-methyl-1H-benzimidazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 188106-94-7), a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its wide spectrum of biological activities.[1] This document consolidates critical information regarding the physicochemical properties, spectroscopic profile, synthesis, and potential applications of this specific derivative. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule for its potential use as a synthetic intermediate or a lead compound in discovery programs.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, formed by the fusion of a benzene ring with an imidazole ring, is a privileged structure in drug discovery.[2] Its unique chemical nature allows it to engage in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions.[] Consequently, benzimidazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[4][5] Compounds like omeprazole (a proton-pump inhibitor) and mebendazole (an anthelmintic agent) are prominent examples of successful drugs built upon this scaffold.[2]
The subject of this guide, this compound, incorporates two key functional groups onto this core: a methyl group at the 2-position and a carboxylic acid at the 4-position. These substitutions offer strategic vectors for modulating the molecule's physicochemical properties and for further chemical derivatization, making it a valuable building block in the synthesis of more complex and potentially bioactive compounds.[1][5]
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical compound. This section details the known properties and expected spectroscopic signatures of this compound.
Core Properties
The primary identifiers and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 188106-94-7 | [6] |
| Molecular Formula | C₉H₈N₂O₂ | [6] |
| Molecular Weight | 176.17 g/mol | |
| Synonyms | 2-methyl-1H-benzimidazole-7-carboxylic acid | |
| Purity | >97% (Typical commercial) | |
| Storage Temperature | 2-8°C | |
| InChI Key | LVUZVFVJPPDROZ-UHFFFAOYSA-N |
Note: The synonym "2-methyl-1H-benzimidazole-7-carboxylic acid" arises from different numbering conventions of the benzimidazole ring. For clarity, this guide will use the 4-carboxylic acid nomenclature.
Spectroscopic Analysis
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show:
-
A singlet for the methyl group (-CH₃) protons around δ 2.5 ppm.[7]
-
Aromatic protons on the benzene ring, appearing as a complex multiplet pattern between δ 7.2-7.8 ppm.
-
A broad singlet for the imidazole N-H proton, typically downfield (> δ 12 ppm).[9]
-
A very broad singlet for the carboxylic acid (-COOH) proton, also significantly downfield.
-
-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should reveal nine distinct carbon signals:
-
The methyl carbon (-CH₃) resonating upfield around δ 14 ppm.[9]
-
Multiple signals in the aromatic region (δ 110-145 ppm) for the six carbons of the benzene ring.
-
A signal for the C2 carbon of the imidazole ring around δ 152 ppm.[9]
-
A signal for the carboxylic acid carbonyl carbon (-COOH) appearing downfield (> δ 165 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to its functional groups:
-
A broad O-H stretch from the carboxylic acid, typically from 2500-3300 cm⁻¹.
-
A broad N-H stretch from the imidazole ring around 3400 cm⁻¹.[7]
-
A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.
-
C=N and C=C stretching vibrations within the aromatic system between 1450-1620 cm⁻¹.
-
-
Mass Spectrometry (MS): In Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 176.17 or 177.18, respectively, confirming the molecular weight.
Synthesis and Experimental Protocol
The synthesis of benzimidazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, often under acidic conditions and with heat.[10][11]
Synthetic Pathway
The synthesis of this compound is achieved via the Phillips condensation reaction. This involves the reaction of 2,3-diaminobenzoic acid with acetic acid . The reaction proceeds through an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for benzimidazole synthesis.[2][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminobenzoic acid (1 equivalent) and glacial acetic acid (1.5-2.0 equivalents).
-
Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid, to the mixture. The acid facilitates both the amidation and the subsequent cyclization.
-
Heating: Heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Neutralization and Isolation: Carefully neutralize the mixture with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of approximately 6-7. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, pure compound.
Applications in Research and Drug Development
While specific biological data for this compound is limited, its structure suggests significant potential as a versatile intermediate for creating novel therapeutic agents.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target enzyme. The benzimidazole scaffold can serve this function, and the carboxylic acid group provides a convenient handle for synthesizing amide libraries to explore structure-activity relationships (SAR).[12]
-
Antimicrobial Agents: The benzimidazole core is known for its antimicrobial properties.[10] The carboxylic acid moiety can be used to modulate solubility and cell permeability, potentially leading to derivatives with enhanced antibacterial or antifungal activity.
-
Antineoplastic Research: As a key building block, this compound is valuable in synthesizing more complex molecules for cancer research.[5] The functional groups allow for its integration into larger structures designed to target specific pathways involved in cell proliferation.
Safety and Handling
No specific material safety data sheet (MSDS) is available for this compound. However, based on data for structurally similar compounds like 1H-benzimidazole-5-carboxylic acid and other benzimidazole derivatives, the following GHS hazard classifications are likely applicable.[13]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
Conclusion
This compound is a valuable heterocyclic compound with significant potential for application in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and strategically placed functional groups make it an attractive starting material for the development of novel compounds with diverse therapeutic possibilities. This guide provides the foundational knowledge necessary for researchers to handle, characterize, and utilize this compound in their scientific endeavors.
References
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Chegaev, K., et al. (2013). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Bioorganic & Medicinal Chemistry Letters, 23(10), 2899-2903.
- Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3).
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Retrieved from [Link]
- Nasrollahzadeh, M., et al. (2015). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 5(1), 585-593.
- Al-Ostath, R. A., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... RSC Publishing.
-
SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methyl-2-Propyl-1H-Benzimidazole-6-Carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications. Retrieved from [Link]
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biological activity of 2-methyl-1H-benzimidazole-4-carboxylic acid derivatives
An In-depth Technical Guide to the Biological Activities of 2-Methyl-1H-benzimidazole-4-carboxylic Acid Derivatives
Authored for Drug Development Professionals, Researchers, and Scientists
Introduction: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of a benzene ring with an imidazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a versatile framework for drug design. The first benzimidazole was synthesized by Hoebrecker in 1872, and its significance in biology was cemented with the discovery of 5,6-dimethylbenzimidazole as a structural component of vitamin B12.[2][3][4]
This guide focuses on a specific, highly promising class of these compounds: This compound derivatives . This core structure is distinguished by three key features:
-
The Benzimidazole Core: Provides the fundamental heterocyclic structure for biological interactions.
-
The C2-Methyl Group: A small, lipophilic substituent that can influence binding affinity and metabolic stability.
-
The C4-Carboxylic Acid: A critical functional handle for derivatization. This position allows for the synthesis of a vast library of esters and amides, enabling fine-tuning of physicochemical properties and pharmacological activities.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][4] This guide provides a technical overview of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Core Synthetic Strategies and Derivatization
The therapeutic potential of this scaffold is unlocked through chemical synthesis, which allows for systematic modification and optimization. The general approach involves the initial synthesis of the core benzimidazole ring, followed by derivatization at the C4-carboxylic acid position.
Foundational Synthesis: The Phillips Condensation
A prevalent method for constructing the 2-methyl-benzimidazole core is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole
-
Rationale: This protocol provides a reliable and scalable method for creating the foundational benzimidazole ring system. Acetic acid serves as both a reactant and a solvent, simplifying the procedure.
-
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid
-
10% Sodium Hydroxide Solution
-
-
Procedure:
-
A mixture of o-phenylenediamine (1 mole equivalent) and glacial acetic acid (2.5 mole equivalents) is heated to reflux for 2-3 hours.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice-cold water.
-
The solution is neutralized by the slow addition of 10% sodium hydroxide solution until a precipitate forms.
-
The crude product is collected by filtration, washed thoroughly with cold water, and dried.
-
Recrystallization from an appropriate solvent (e.g., ethanol/water) yields the purified 2-methyl-1H-benzimidazole.[5]
-
Derivatization at the C4-Carboxylic Acid Position
The carboxylic acid at the C4 position is the primary site for generating chemical diversity. Esterification and amidation are the most common strategies to modulate the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its biological activity.
Experimental Protocol: Amide Synthesis via Acid Chloride
-
Rationale: Converting the carboxylic acid to a more reactive acid chloride is a standard and efficient method for forming amide bonds with a wide range of primary and secondary amines. This allows for the exploration of diverse chemical space at this position.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired amine (primary or secondary)
-
Triethylamine (Et₃N) or Pyridine
-
-
Procedure:
-
Suspend this compound (1 eq.) in anhydrous DCM.
-
Add thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C.
-
Allow the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Caption: Key derivatization pathways for the C4-carboxylic acid.
Anticancer Activity
Benzimidazole derivatives are widely recognized for their significant cytotoxic effects against numerous cancer types.[7] Their multi-faceted mechanism of action makes them promising candidates for cancer therapy, capable of overcoming some of the limitations of existing treatments.[8]
Mechanisms of Action
Derivatives of this compound exert their anticancer effects through several interconnected pathways:
-
Microtubule Disruption: A primary mechanism is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][9]
-
Induction of Apoptosis: These derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways. They can increase the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization and caspase activation.[7]
-
Kinase Inhibition: Many benzimidazoles act as inhibitors of crucial oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). By blocking these signaling pathways (e.g., PI3K/AKT, MAPK), they halt uncontrolled cell proliferation and angiogenesis.[7][10]
-
Epigenetic Modulation: Emerging research shows that benzimidazole derivatives can inhibit epigenetic targets like histone deacetylases (HDACs). HDAC inhibition leads to chromatin relaxation and re-expression of tumor suppressor genes, representing a powerful therapeutic strategy.[2][3]
-
Topoisomerase Inhibition: Some derivatives can interfere with topoisomerase enzymes, which are vital for DNA replication and transcription, thereby preventing cancer cells from replicating their DNA.[7]
Caption: Multi-target anticancer mechanisms of benzimidazole derivatives.
Structure-Activity Relationship (SAR)
-
C4-Amide/Ester Moiety: The nature of the substituent at the C4 position is critical. Bulky, hydrophobic groups often enhance binding to tubulin and kinases. The presence of hydrogen bond donors and acceptors in this side chain can significantly influence target specificity and potency.
-
Benzene Ring Substitutions: Introducing electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃) at the C5 or C6 positions can modulate the electronic properties of the benzimidazole ring, impacting target interaction and overall activity.
-
N1-Substitution: Alkylation or arylation at the N1 position can alter the planarity and lipophilicity of the molecule, which often leads to changes in cytotoxic potency.
Data Summary: In Vitro Cytotoxicity
| Compound ID | C4-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 5a | -CONH-(CH₂)-[1,2,3-triazole] | HepG-2 | 3.87 | [10] |
| 6g | -CONH-(CH₂)-[1,2,3-triazole]-Ph-Cl | HCT-116 | 3.34 | [10] |
| 8f | -CONH-CH(CH₃)-Cyclohexyl | MDA-MB-435 | <10 | [11] |
| 2a | -CONH-Ph-NO₂ | MDA-MB-231 | 165.02* | [12] |
| Note: Value represents relative cytotoxicity, not a direct IC₅₀. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Rationale: The MTT assay is a colorimetric, reliable, and widely used method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells, thus providing a quantitative measure of a compound's cytotoxic effect.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have emerged as potent anti-inflammatory agents by targeting key enzymes and signaling molecules in the inflammatory cascade.[13][14][15]
Mechanisms of Action
-
COX/LOX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for converting arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. Inhibition of these pathways reduces pain, swelling, and other hallmarks of inflammation.[13][16]
-
Cytokine Suppression: Certain derivatives effectively suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells like macrophages stimulated by lipopolysaccharide (LPS).[17]
-
Receptor Antagonism: Some compounds act as antagonists for receptors involved in inflammation, such as bradykinin receptors or cannabinoid receptors.[13][16]
Structure-Activity Relationship (SAR)
-
N1-Substitution: Substitution at the N1 position with groups like n-butyl, n-pentyl, or n-hexyl has been shown to significantly enhance anti-inflammatory activity, often exceeding that of standard drugs like indomethacin.[13]
-
C2-Substitution: The group at the C2 position greatly influences the mechanism. For instance, substitution with anacardic acid leads to COX-2 inhibition, while diarylamine groups can result in bradykinin receptor antagonism.[13]
-
C5/C6-Substitution: Modifications on the benzene ring, such as adding carboxamide or sulfonyl groups, can direct the compound's activity towards specific targets like cannabinoid receptors.[13]
Data Summary: In Vivo Anti-inflammatory Activity
| Compound Type | Model | Maximum Edema Inhibition (%) | Reference |
| N1-n-butyl-methanesulphonamido-benzimidazole | Carrageenan-induced rat paw edema | 97.62 | [13] |
| 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivative | Carrageenan-induced rat paw edema | 89.3 | [13] |
| Indomethacin (Standard) | Carrageenan-induced rat paw edema | 78.8 | [13] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Rationale: This is the most widely used in vivo model for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling), a primary sign of inflammation.
-
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., control, standard, test compound groups).
-
Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle only.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[13][17]
-
Antimicrobial and Antiviral Activities
The benzimidazole scaffold is also prominent in the development of agents to combat infectious diseases caused by bacteria, fungi, and viruses.
Antimicrobial Activity
Derivatives of 2-methyl-1H-benzimidazole have shown a broad spectrum of activity. SAR studies indicate that substitutions at various positions on the benzimidazole ring are crucial for potency. For instance, certain Schiff's bases and thiazolidinone derivatives of the core structure exhibit significant activity against Gram-positive bacteria like Bacillus cereus.[18] Many derivatives show good activity against Gram-positive bacteria but are less effective against Gram-negative strains.[19]
Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Pyrazole-substituted benzimidazole (5i) | S. aureus | 7.81 | [5] |
| Pyrazole-substituted benzimidazole (5i) | A. fumigatus | 7.81 | [5] |
| Ciprofloxacin (Standard) | S. aureus | 3.9 | [5] |
| Ketoconazole (Standard) | A. fumigatus | 3.9 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Rationale: This method provides a quantitative measure of a compound's antimicrobial activity by determining the lowest concentration that inhibits visible microbial growth. It is a standardized and high-throughput technique.
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[5]
-
Antiviral Activity
Derivatives of benzimidazole-4-carboxamide have shown potent antiviral activity, particularly against viruses like Coxsackie virus B3 (CVB3).[20][21] Modifications of the carboxamide moiety are key to achieving high potency and selectivity.
Data Summary: In Vitro Antiviral Activity against CVB3
| Compound ID | C4-Substituent | IC₅₀ (µg/mL) | Reference |
| 18 | 2-pyridyl-1H-benzimidazole-4-carboxamide derivative | 0.54 | [20] |
| 16 | 2-pyridyl-1H-benzimidazole-4-carboxamide derivative | 1.06 | [20] |
| Ribavirin (Standard) | - | >350 | [20] |
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The ease of derivatization at the C4-carboxylic acid position, combined with the potential for modification at other sites, provides a robust platform for developing novel therapeutics. The derivatives have demonstrated significant potential as multi-target anticancer agents, potent anti-inflammatory drugs, and broad-spectrum antimicrobial and antiviral compounds.
Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives. The development of hybrid molecules that combine the benzimidazole core with other pharmacophores could lead to agents with dual or multiple mechanisms of action, potentially overcoming drug resistance.[8] As our understanding of the specific interactions between these compounds and their biological targets deepens through computational modeling and structural biology, the rational design of next-generation therapies based on this exceptional scaffold will continue to accelerate.
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The Benzimidazole Carboxylic Acid Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction: The Benzimidazole Core and the Significance of the Carboxylic Acid Moiety
The benzimidazole scaffold is a cornerstone in the development of therapeutic agents due to its remarkable pharmacological diversity.[2][8] This versatility stems from its unique bicyclic structure, which offers multiple positions for substitution, allowing for the fine-tuning of its biological activity.[2] The two nitrogen atoms within the imidazole ring are crucial for its chemical reactivity and biological interactions, acting as both hydrogen bond donors and acceptors.[1][4] This enables benzimidazole derivatives to bind effectively to a multitude of macromolecules.[1]
The addition of a carboxylic acid group, typically at the 2- or 5-position, introduces a key functional group that can significantly influence the compound's therapeutic profile. Carboxylic acids can participate in ionic interactions, hydrogen bonding, and act as a handle for further derivatization to improve pharmacokinetic properties.[7][9] For instance, the acidic nature of the carboxylic acid group in some non-steroidal anti-inflammatory drugs (NSAIDs) is crucial for their mechanism of action.[7] This guide will delve into the specific applications where the benzimidazole carboxylic acid framework has shown significant promise.
Anticancer Applications: Targeting Proliferation and Survival
Benzimidazole derivatives have emerged as potent anticancer agents, with several compounds having gained clinical approval or currently undergoing clinical trials.[4][8] Their anticancer effects are multifaceted and include the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[5][10]
Mechanism of Action: Microtubule Disruption and Topoisomerase Inhibition
A primary mechanism by which benzimidazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics.[4] Similar to their anthelmintic action, these compounds bind to β-tubulin, inhibiting its polymerization into microtubules.[11] This disruption of the microtubule network arrests the cell cycle, particularly in the G2/M phase, and ultimately leads to apoptosis in rapidly dividing cancer cells.[4][10] Certain benzimidazole-5-carboxylic acid derivatives have also been identified as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[12] The inhibition of topoisomerase II leads to DNA damage and subsequent cell death.[12]
Caption: Anticancer mechanism of benzimidazole carboxylic acids.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of benzimidazole carboxylic acid derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzimidazole carboxylic acid compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole carboxylic acid compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Caption: Anti-inflammatory mechanism of benzimidazole carboxylic acids.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Benzimidazole carboxylic acid compounds
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the benzimidazole carboxylic acid compounds orally (p.o.) to the test groups of rats. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Anthelmintic and Antiviral Potential
Anthelmintic Activity: A Classic Application
Benzimidazoles are well-established as broad-spectrum anthelmintic agents.[11][13] The primary mechanism of action is the inhibition of microtubule polymerization in parasites by binding to β-tubulin.[11][13][14] This leads to the disruption of essential cellular functions like glucose uptake and cell division, ultimately causing paralysis and death of the parasite.[11][13] While many commercial anthelmintics are not carboxylic acids, the core benzimidazole scaffold is the key to their efficacy.
Antiviral Activity: An Emerging Frontier
The benzimidazole scaffold has also been investigated for its antiviral properties against a range of viruses, including influenza, HIV, and coronaviruses.[15][16][17] Benzimidazole derivatives can interfere with various stages of the viral life cycle, such as viral entry, replication, and assembly.[15] The structural similarity to purine nucleotides allows them to potentially inhibit viral polymerases or other enzymes essential for viral replication.[5] Research into benzimidazole-triazole hybrids has shown promising antiviral activity, including against SARS-CoV-2.[17]
Synthesis of Benzimidazole Carboxylic Acids
Several synthetic routes are available for the preparation of benzimidazole carboxylic acids. A common and traditional method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative under acidic conditions and high temperatures.[18][19] More modern, one-pot synthesis methods have been developed using coupling agents like HBTU, which allow for milder reaction conditions and broader functional group tolerance.[18] Another approach involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a catalyst in an ambient atmosphere.[20]
Caption: General synthesis of benzimidazole carboxylic acids.
Pharmacokinetics and Future Perspectives
The pharmacokinetic profile of benzimidazole derivatives can be complex, often characterized by low water solubility and first-pass metabolism in the liver.[21][22][23] The introduction of a carboxylic acid moiety can improve solubility, but formulation strategies are often necessary to enhance bioavailability.[24] Future research in this area will likely focus on the development of novel benzimidazole carboxylic acid derivatives with improved pharmacokinetic properties and enhanced target specificity. The exploration of hybrid molecules, combining the benzimidazole scaffold with other pharmacologically active groups, holds significant promise for the development of next-generation therapeutics.[4][17]
Conclusion
Benzimidazole carboxylic acids represent a highly versatile and promising class of compounds with a broad spectrum of therapeutic applications. Their ability to interact with multiple biological targets, coupled with the potential for chemical modification, makes them an attractive scaffold for drug discovery. The insights and protocols provided in this guide aim to facilitate further research and development in this exciting field, ultimately leading to the discovery of novel and effective therapies for a range of human diseases.
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- Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36585-36590.
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- Pop, R., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. International Journal of Molecular Sciences, 24(13), 10816.
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Introduction: The Strategic Importance of the Benzimidazole Scaffold
An In-Depth Technical Guide to the Reaction Mechanisms of 2-Methyl-1H-benzimidazole-4-carboxylic Acid
The benzimidazole ring system, a fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor and engage in π-stacking interactions, make it a versatile building block for designing molecules with a wide spectrum of biological activities.[1] The specific derivative, this compound, incorporates three key points for chemical diversification: the reactive imidazole nitrogen, the versatile carboxylic acid handle, and the aromatic benzene ring.
This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core reaction mechanisms associated with this scaffold. We will move beyond simple procedural descriptions to explore the causality behind synthetic strategies, offering field-proven insights into manipulating this potent molecule. The narrative is structured to dissect the molecule's reactivity region by region, providing a clear framework for predictable and efficient derivatization.
Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Experimental Protocol: Phillips-Ladenburg Synthesis
This protocol is a self-validating system, as the successful formation of the product is confirmed by its characteristic insolubility and spectroscopic data, which align with established literature values.
-
Reagent Preparation: To a 100 mL round-bottom flask, add 2,3-diaminobenzoic acid (1.52 g, 10 mmol) and glacial acetic acid (15 mL).
-
Acidic Medium: Slowly add 4 M hydrochloric acid (15 mL) to the mixture while stirring.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will begin to precipitate.
-
Neutralization & Filtration: Carefully neutralize the mixture by dropwise addition of concentrated ammonium hydroxide until the pH is approximately 6-7. The product will precipitate out completely.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and dry under vacuum to yield the final product.
Part 2: Mechanistic Exploration of Key Transformations
The true utility of the scaffold lies in its selective functionalization. The electronic nature of the fused ring system dictates the reactivity of each site.
A. Reactions at the Imidazole Nitrogen (N-H)
The N-H proton of the imidazole ring is acidic and can be readily deprotonated by a base, or the nitrogen can act as a nucleophile directly. This makes N-alkylation and N-acylation highly efficient and common modifications. [2][3] Mechanism: SN2 N-Alkylation
The reaction typically proceeds via a second-order nucleophilic substitution (SN2) mechanism. [4]The imidazole nitrogen attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide), displacing the halide leaving group in a single, concerted step. The choice of base (e.g., K2CO3, NaH) is critical; stronger bases like NaH result in faster reactions but require anhydrous conditions, whereas weaker bases like K2CO3 are often sufficient and more practical.
Caption: General experimental workflow for N-alkylation reactions.
Experimental Protocol: N-Alkylation with Benzyl Bromide
-
Setup: Suspend this compound (1.76 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in anhydrous N,N-Dimethylformamide (DMF, 30 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Reagent Addition: Add benzyl bromide (1.88 g, 11 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.
-
Quenching & Extraction: After cooling, pour the reaction mixture into ice-water (100 mL). If the product precipitates, it can be filtered. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
B. Reactions at the Carboxylic Acid Moiety (C4-COOH)
The carboxylic acid is a gateway to a vast array of derivatives, most notably amides, which are prevalent in pharmaceuticals. Amide bond formation requires activation of the carboxylic acid, as direct reaction with an amine is unfavorable. Modern coupling reagents like HBTU, HATU, and EDC are employed for this purpose. [5][6][7] Mechanism: HBTU-Mediated Amide Coupling
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent. [8]
-
Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid reacts with HBTU to form a highly reactive HOBt-ester intermediate.
-
Nucleophilic Attack: The primary or secondary amine then attacks the activated carbonyl carbon of the HOBt-ester.
-
Product Formation: The tetrahedral intermediate collapses, eliminating HOBt (1-hydroxybenzotriazole) as a leaving group and forming the stable amide bond. The tetramethylurea byproduct is also generated. [8]
Caption: Mechanism for HBTU-mediated amide bond formation.
Experimental Protocol: Amide Coupling with Aniline
-
Setup: Dissolve this compound (1.76 g, 10 mmol) in anhydrous DMF (40 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add HBTU (4.17 g, 11 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.87 mL, 22 mmol) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add aniline (0.93 g, 10 mmol) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-8 hours until TLC indicates completion.
-
Workup: Pour the reaction mixture into 150 mL of water. A solid product should precipitate. Stir for 30 minutes.
-
Purification: Collect the solid by vacuum filtration, wash with water, then with a cold 1:1 mixture of diethyl ether and hexane to remove byproducts. Dry the solid under vacuum.
C. Reactions on the Benzene Ring
The benzene portion of the scaffold is susceptible to Electrophilic Aromatic Substitution (EAS) , such as nitration and halogenation. [9][10]Predicting the regioselectivity is complex due to the multiple substituents.
-
-COOH group: A deactivating, meta-directing group. It will direct incoming electrophiles away from positions 5 and 3 (part of the imidazole).
-
-CH3 group (via the imidazole ring): The imidazole ring itself has a complex electronic effect. It is generally considered electron-withdrawing, which would deactivate the benzene ring. [11]* Fused Ring System: Overall, positions 5 and 6 are generally the most common sites for electrophilic substitution on the benzimidazole core. [9] Therefore, electrophilic attack is most likely to occur at the C6 position, which is meta to the carboxylic acid and electronically favored within the benzimidazole system.
Mechanism: General Electrophilic Aromatic Substitution
-
Electrophile Generation: A strong electrophile (E+) is generated (e.g., NO2+ from HNO3/H2SO4). [10]2. π-Complex Formation: The π-system of the benzene ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.
-
Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Data Summary
| Reaction Type | Reagents | Conditions | Typical Yield | Reference |
| Synthesis | 2,3-Diaminobenzoic acid, Acetic Acid, HCl | Reflux, 4-6h | 70-85% | [12][9] |
| N-Alkylation | Alkyl Halide, K₂CO₃, DMF | 60 °C, 8-12h | 80-95% | [3][13] |
| Amide Coupling | Amine, HBTU, DIPEA, DMF | Room Temp, 4-8h | 75-90% | [5][8] |
| Nitration | HNO₃, H₂SO₄ | 0 °C to RT | 60-75% | [9] |
| Halogenation | NBS or NCS, Acetic Acid | Room Temp, 2-4h | 70-85% | [14][15] |
Conclusion and Future Perspectives
The this compound scaffold offers a robust and versatile platform for chemical exploration. A thorough understanding of the underlying reaction mechanisms governing its functionalization is paramount for the rational design of novel therapeutics and materials. The predictable reactivity at the imidazole nitrogen and carboxylic acid positions allows for the systematic generation of large compound libraries for structure-activity relationship (SAR) studies. While electrophilic substitution on the benzene ring is more nuanced, established principles allow for targeted modifications. Future work in this area will likely focus on developing more sustainable and atom-economical synthetic methods and exploring novel, late-stage functionalization reactions to further expand the accessible chemical space.
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An In-Depth Technical Guide to the Discovery and History of Benzimidazole Compounds
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the benzimidazole scaffold, a cornerstone in medicinal chemistry. We will trace its journey from its initial synthesis in the 19th century to its current status as a "privileged scaffold" found in numerous blockbuster drugs. This document is intended for researchers, scientists, and drug development professionals, offering technical insights into the causality behind key discoveries and the evolution of its therapeutic applications.
The Genesis of a Privileged Scaffold: Discovery and Foundational Synthesis
The story of benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, begins not in a pharmaceutical lab, but in the foundational era of organic chemistry.[1] Its simple yet robust bicyclic structure would later prove to be an ideal framework for developing a multitude of therapeutic agents.[2][3][4]
1.1. First Synthesis: The Hobrecker Method (1872)
The first documented synthesis of a benzimidazole derivative was achieved by Hobrecker in 1872.[5][6][7][8] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, which, upon intramolecular cyclization, yielded 2,5-dimethyl-1H-benzo[d]imidazole.[5][9] This reaction demonstrated the fundamental principle of forming the imidazole ring onto a benzene backbone, a concept that would be refined and expanded upon for the next 150 years.
1.2. The Phillips-Ladenburg Condensation: A Classical and Versatile Approach
A more general and widely adopted method for benzimidazole synthesis is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions, typically by heating with a mineral acid like 4N HCl.[6][10][11] The elegance of this method lies in its directness and versatility; by simply changing the carboxylic acid, one can readily introduce a variety of substituents at the 2-position of the benzimidazole ring, a key position for modulating biological activity.
The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.
This protocol describes a representative Phillips-Ladenburg reaction.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add benzene-1,2-diamine (1 equivalent).
-
Acidic Medium: Add 4N hydrochloric acid (HCl) to the flask.
-
Carboxylic Acid Addition: Add acetic acid (1.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization & Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., 10% sodium hydroxide solution) until it reaches a pH of approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent (e.g., aqueous ethanol) to obtain the purified 2-methyl-1H-benzimidazole.[11]
Caption: Workflow for the Phillips-Ladenburg benzimidazole synthesis.
Therapeutic Breakthroughs: From Parasites to Parietal Cells
The therapeutic potential of the benzimidazole scaffold was first hinted at by nature itself; the core is an integral part of vitamin B12's structure.[12][13] This observation spurred chemists to explore its biological activities, leading to two major breakthroughs that have had a profound impact on global health.
2.1. The Anthelmintics: A Revolution in Parasite Control
The first major therapeutic application for benzimidazoles came in the field of parasitology.
-
The Discovery of Thiabendazole (1961): The landscape of anthelmintic therapy was forever changed with the discovery of thiabendazole. In 1961, it was reported to have a high degree of activity against most major internal parasites in sheep.[14] This discovery marked the birth of the benzimidazole anthelmintic class and provided a safe, effective treatment for parasitic worm infections in both veterinary and human medicine.[12][14]
-
Mechanism of Action: The success of benzimidazole anthelmintics lies in their selective toxicity. They function by binding with high affinity to the β-tubulin subunits of parasitic nematodes.[1][15] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the parasite's cytoskeleton and mitotic spindle. The disruption of these critical cellular structures leads to impaired nutrient uptake, paralysis, and eventual death of the parasite.
-
Evolution and Structure-Activity Relationship (SAR): The discovery of thiabendazole led to the synthesis of thousands of analogs.[12] It was quickly established that modifications, particularly at the 2- and 5-positions, were critical for efficacy. The introduction of a methylcarbamate group at the 2-position was found to significantly enhance binding affinity to tubulin. Further substitutions at the 5-position with various alkyl or aryl groups modulated the compounds' pharmacokinetic properties and spectrum of activity, leading to the development of highly potent second-generation drugs.[16][17]
| Anthelmintic | Year of Introduction | Key Structural Features |
| Thiabendazole | 1961 | 2-(Thiazol-4-yl) substituent |
| Mebendazole | ~1971 | 2-Methylcarbamate, 5-Benzoyl group |
| Fenbendazole | ~1974 | 2-Methylcarbamate, 5-(Phenylthio) group |
| Albendazole | ~1975 | 2-Methylcarbamate, 5-(Propylthio) group |
2.2. The Proton Pump Inhibitors (PPIs): Taming Gastric Acid
The second revolutionary application of the benzimidazole scaffold came from the need to control gastric acid secretion. This journey began with the screening of compounds for antisecretory activity.
-
From Timoprazole to Omeprazole (1979): The story of PPIs starts with a compound named timoprazole, a pyridylmethylsulfinyl benzimidazole, which showed promising but non-ideal antisecretory properties.[18][19] Researchers at AB Hässle (now AstraZeneca) embarked on a rational drug design program to optimize this lead. They theorized that a compound with weak base properties would selectively accumulate in the highly acidic secretory canaliculi of the stomach's parietal cells.[20] By strategically adding substituents to the pyridine and benzimidazole rings to achieve an optimal pKa, they synthesized compound H168/68 in 1979, which was given the generic name omeprazole .[18][20] This was the world's first proton pump inhibitor, launched in 1988, and it fundamentally changed the treatment of acid-related disorders like peptic ulcers and GERD.[18][21][22]
-
Second-Generation PPIs: The success of omeprazole spurred further development.
-
Lansoprazole: Launched in 1991 by Takeda, it features a trifluoroethoxy group, which contributes to its potent anti-ulcer effects.[18][19][23][24]
-
Pantoprazole: Discovered in 1985 and marketed in 1994, it was developed by Byk Gulden as a more stable sodium salt, which allowed for the creation of the first intravenous PPI formulation.[18][25][26][27]
-
| Proton Pump Inhibitor | Discovered / Launched | Key Structural Features / Development Insight |
| Omeprazole | 1979 / 1988 | First-in-class; Methoxy groups on benzimidazole and methyl groups on pyridine.[18] |
| Lansoprazole | Patented 1984 / 1991 | No substitution on benzimidazole; Trifluoroethoxy group on pyridine.[18][23][24] |
| Pantoprazole | 1985 / 1994 | Difluoroalkoxy group on benzimidazole; Developed as a more stable sodium salt for IV use.[18][25][26] |
-
Mechanism of Action: A Self-Validating System: The mechanism of PPIs is a masterpiece of medicinal chemistry, representing a self-validating system where the drug is activated only at its target site.
-
Prodrug Absorption: PPIs are administered as inactive, acid-labile prodrugs, typically in an enteric-coated formulation to bypass the stomach acid.[28][29][30]
-
Systemic Circulation & Accumulation: After absorption in the small intestine, the neutral, lipophilic prodrug travels through the bloodstream to the gastric parietal cells. As a weak base, it freely diffuses across the cell membrane and into the highly acidic (pH < 2) secretory canaliculi.[20][28][29]
-
Acid-Catalyzed Activation: In this acidic environment, the drug becomes protonated. This triggers a rapid, irreversible molecular rearrangement, converting the inactive prodrug into a reactive tetracyclic sulfenamide intermediate.[28][31]
-
Covalent Inhibition: This activated sulfenamide is highly electrophilic and immediately forms a stable, covalent disulfide bond with specific cysteine residues (e.g., Cys813) on the luminal surface of the H+/K+-ATPase enzyme (the proton pump).[28][30][31]
-
Blockade of Acid Secretion: This covalent modification irreversibly inactivates the pump, blocking the final step in gastric acid secretion.[21] Acid production can only resume once new proton pump enzymes are synthesized by the cell, which explains the long duration of action despite the short plasma half-life of the drugs.[30]
-
Caption: Site-specific activation and covalent inhibition by PPIs.
The Modern Era: An Ever-Expanding Therapeutic Arsenal
The foundational discoveries in anthelmintics and PPIs established benzimidazole as a privileged scaffold. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking, make it an effective binder for a wide range of biological macromolecules.[3]
Contemporary research continues to leverage this scaffold, exploring its potential in numerous other therapeutic areas:
-
Anticancer: Several benzimidazole derivatives, including some repurposed anthelmintics, have shown potent antitumor activity by interfering with cancer cell microtubule dynamics and other pathways.[2][32]
-
Antimicrobial & Antiviral: The benzimidazole core is present in compounds with activity against various bacteria, fungi, and viruses.[33][34][35]
-
Antihypertensive & Antihistaminic: The versatility of the scaffold has allowed for its incorporation into drugs targeting the cardiovascular and allergic response systems.[1][2]
Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and green chemistry approaches, have further expanded the ability to create diverse and complex benzimidazole libraries for high-throughput screening, ensuring that this remarkable molecule will remain at the forefront of drug discovery for years to come.[5][36]
Conclusion
From its simple synthesis in 1872 to its central role in blockbuster drugs treating billions of patients, the history of the benzimidazole scaffold is a testament to the power of medicinal chemistry. Its journey illustrates how a fundamental heterocyclic structure can be rationally modified and optimized to address diverse and critical medical needs. The continued exploration of its biological activities ensures that the story of benzimidazole is far from over, promising new therapeutic innovations for the future.
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An In-depth Technical Guide to 2-Methyl-1H-benzimidazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: 2-methyl-1H-benzimidazole-4-carboxylic acid. While direct literature on this exact molecule is limited, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of benzimidazole chemistry to propose a robust synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential biological activities based on extensive data from structurally related compounds. This whitepaper serves as a foundational resource for researchers aiming to investigate this promising molecule for drug discovery and development.
Introduction: The Prominence of the Benzimidazole Core
Benzimidazoles are heterocyclic aromatic compounds resulting from the fusion of a benzene ring with an imidazole ring. This bicyclic system is isosteric to purine, a key component of nucleic acids, allowing benzimidazole derivatives to interact with a wide array of biological targets.[1] This structural feature has led to the development of a multitude of drugs with diverse pharmacological activities, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihypertensives (candesartan).[1] The versatility of the benzimidazole scaffold, with its potential for substitution at various positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a privileged structure in drug design.[2]
The introduction of a carboxylic acid moiety, particularly on the benzene ring, can significantly influence a molecule's solubility, metabolic stability, and target-binding interactions, often through the formation of salt bridges or hydrogen bonds. This guide focuses on the 2-methyl and 4-carboxylic acid substituted benzimidazole, a molecule poised for investigation due to the combined structural features that have proven successful in other therapeutic agents.
Proposed Synthesis of this compound
The synthesis of 2-substituted benzimidazoles is well-established, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3] Based on this, a plausible and efficient synthetic route for this compound is proposed, starting from commercially available 3,4-diaminobenzoic acid.
Synthetic Workflow
The proposed synthesis follows a one-pot condensation reaction, a widely used and efficient method for generating benzimidazole cores.[4]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield, based on established methodologies for similar benzimidazole syntheses.[3][5]
Materials:
-
3,4-Diaminobenzoic acid
-
Glacial Acetic Acid
-
4M Hydrochloric Acid
-
Activated Charcoal
-
Ammonium Hydroxide solution
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid (1 equivalent) and glacial acetic acid (1.5 equivalents).
-
Acidic Condensation: Add 4M hydrochloric acid to the mixture to create an acidic environment, which catalyzes the condensation and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After cooling to room temperature, add a small amount of activated charcoal to the mixture and briefly heat to reflux to remove colored impurities.
-
Filtration: Filter the hot solution to remove the activated charcoal.
-
Precipitation: Carefully neutralize the filtrate with ammonium hydroxide solution until a precipitate forms. The pH should be adjusted to be near the isoelectric point of the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Physicochemical and Spectroscopic Characterization
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₉H₈N₂O₂ | Based on chemical structure. |
| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula. |
| Melting Point | >300 °C | Benzimidazole carboxylic acids typically have high melting points due to strong intermolecular hydrogen bonding.[8] |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions and polar organic solvents like DMSO and DMF. | The carboxylic acid group enhances solubility in basic media, while the benzimidazole core provides some organic solubility. |
| pKa | ~4-5 (carboxylic acid), ~5-6 (imidazole NH) | The carboxylic acid is expected to be acidic, while the imidazole nitrogen is basic. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for structural elucidation. The following are predicted spectra based on data from 2-methyl-1H-benzimidazole and general knowledge of functional group absorbances.[6][9][10][11]
¹H NMR Spectroscopy (Predicted in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~12.5 | br s | 1H | N-H |
| ~7.8-8.0 | m | 2H | Ar-H (adjacent to COOH) |
| ~7.3-7.5 | m | 1H | Ar-H |
| ~2.6 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | -COOH |
| ~152.0 | C2 |
| ~143.0 | C7a |
| ~138.0 | C4 |
| ~135.0 | C3a |
| ~125.0 | C5 |
| ~120.0 | C6 |
| ~115.0 | C7 |
| ~14.0 | -CH₃ |
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch (carboxylic acid) and N-H stretch |
| ~3000 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1620 | C=N stretch (imidazole) |
| ~1590, 1450 | Aromatic C=C stretch |
Mass Spectrometry (EI):
The predicted mass spectrum would show a molecular ion peak (M⁺) at m/z = 176.
Potential Biological Activities and Therapeutic Applications
The benzimidazole scaffold is a versatile pharmacophore, and the introduction of a carboxylic acid group can modulate its biological activity.[12] While this compound has not been extensively studied, its structural analogues have demonstrated a wide range of pharmacological effects.
Anti-inflammatory and Analgesic Activity
Many benzimidazole derivatives exhibit significant anti-inflammatory and analgesic properties.[13] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that the target compound could interact with cyclooxygenase (COX) enzymes.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity against various bacteria and fungi.[14] The mechanism often involves the inhibition of microbial nucleic acid and protein synthesis.[13] The presence of both the benzimidazole core and the carboxylic acid group could lead to potent antimicrobial agents.
Anticancer Activity
Several benzimidazole-5-carboxylic acid derivatives have shown promising antileukemic activity by inducing apoptosis.[12] The structural similarity of the 4-carboxylic acid derivative suggests it may also possess antiproliferative effects against cancer cell lines.
Antiviral Activity
The benzimidazole nucleus is a key component in several antiviral drugs. This activity is often attributed to the inhibition of viral enzymes or interference with viral replication processes.
Future Directions and Conclusion
The in-depth analysis presented in this guide underscores the potential of this compound as a valuable scaffold for drug discovery. The proposed synthetic route is robust and based on well-established chemical principles, providing a clear path for its synthesis and subsequent investigation. The predicted physicochemical and spectroscopic data offer a benchmark for its characterization.
The diverse biological activities exhibited by structurally related benzimidazole carboxylic acids strongly suggest that this compound warrants further pharmacological evaluation. Future research should focus on the synthesis and in-vitro screening of this compound against a panel of targets related to inflammation, microbial infections, and cancer. Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the development of novel and potent therapeutic agents.
This technical guide provides the necessary foundational knowledge for researchers to embark on the exploration of this promising, yet understudied, molecule.
References
- López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(1), 137-147.
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
- Nguyen, T. T. H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34085-34106.
- Noto, M., et al. (2019).
-
Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Available from: [Link]
- Almalki, A. J., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(11), 3192.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11984, 2-Methylbenzimidazole. Retrieved December 17, 2024 from [Link].
-
Figure S25. 1 H NMR Spectra of 2-Methyl-1H-benzimidazole (2l). ResearchGate. Available from: [Link]
-
Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. ResearchGate. Available from: [Link]
- Gowda, N. R. T., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. European Journal of Medicinal Chemistry, 44(9), 3574-3581.
- Kumar, D., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. Science Journal of Chemistry, 8(3), 55.
-
NIST. (n.d.). 1H-Benzimidazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Al-Azzawi, A. M. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3), 1547-1553.
- Chen, Y., et al. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36625-36629.
- Copeland, R. A., & Day, A. R. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 65(6), 1072–1075.
-
Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. SciSpace. Available from: [Link]
- Sharma, D., et al. (2014). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Medicinal Chemistry Research, 23(10), 4449–4461.
Sources
- 1. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
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- 7. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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Methodological & Application
Synthesis Protocol for 2-Methyl-1H-benzimidazole-4-carboxylic Acid: A Detailed Guide for Researchers
Introduction: The Significance of 2-Methyl-1H-benzimidazole-4-carboxylic Acid
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature and ability to interact with various biological targets have made them a focal point in medicinal chemistry and drug development. This compound, a key derivative, serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structure, featuring a reactive carboxylic acid group, allows for a wide range of chemical modifications, making it an invaluable intermediate for creating libraries of compounds for screening and lead optimization. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Phillips condensation reaction.
Mechanism and Scientific Principles: The Phillips Condensation
The synthesis of this compound is achieved through the Phillips condensation reaction. This classic method involves the cyclocondensation of an o-phenylenediamine derivative, in this case, 2,3-diaminobenzoic acid, with a carboxylic acid, acetic acid.[1] The reaction is typically facilitated by an acid catalyst and heat.
The mechanism proceeds in two key stages:
-
N-Acylation: The reaction initiates with the acylation of one of the amino groups of 2,3-diaminobenzoic acid by acetic acid. This forms an N-acyl-o-phenylenediamine intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the acyl group, leading to the formation of a heterocyclic ring. Subsequent dehydration results in the formation of the stable aromatic benzimidazole ring system.
Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2,3-diaminobenzoic acid and glacial acetic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,3-Diaminobenzoic acid | ≥98% | Commercially Available | 603-81-6 |
| Glacial Acetic Acid | ACS Grade | Commercially Available | 64-19-7 |
| Hydrochloric Acid (4 M) | Reagent Grade | Commercially Available | 7647-01-0 |
| Sodium Hydroxide | Reagent Grade | Commercially Available | 1310-73-2 |
| Ethanol | Reagent Grade | Commercially Available | 64-17-5 |
| Deionized Water | In-house | 7732-18-5 | |
| Activated Charcoal | Commercially Available | 7440-44-0 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
pH meter or pH paper
-
Büchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-diaminobenzoic acid (1.52 g, 10 mmol). To this, add glacial acetic acid (6.0 g, 100 mmol) and 4 M hydrochloric acid (10 mL).
-
Expert Insight: The excess acetic acid serves as both a reactant and a solvent. The hydrochloric acid acts as a catalyst to promote the condensation reaction.
-
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Neutralization: Carefully neutralize the reaction mixture by the dropwise addition of a 10% sodium hydroxide solution while stirring in an ice bath. Monitor the pH using a pH meter or pH paper until it reaches approximately 6-7. The product will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water to remove any inorganic salts and residual acid.
-
Purification by Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of hot ethanol to dissolve the solid. If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes before hot filtration to remove the charcoal. To the hot filtrate, add hot deionized water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to complete the crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight.
Expected Results and Characterization
-
Yield: The expected yield of the purified product is typically in the range of 70-85%.
-
Appearance: A white to off-white crystalline solid.
-
Melting Point: The melting point of this compound should be determined and compared with literature values if available.
-
¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of the methyl group (a singlet around 2.5 ppm) and the aromatic protons on the benzimidazole ring.
-
IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the N-H stretch (around 3400-3200 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1680 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad band from 3300-2500 cm⁻¹).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase the reflux time and monitor the reaction by TLC. Ensure the reaction temperature is maintained. |
| Loss of product during work-up. | Ensure complete precipitation by careful neutralization. Avoid using excessive solvent during recrystallization. | |
| Oily Product | Impurities present. | Repeat the recrystallization process. Ensure the starting materials are of high purity. |
| Dark Colored Product | Formation of oxidation byproducts. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use activated charcoal during recrystallization. |
Safety Considerations
-
2,3-Diaminobenzoic acid: May be harmful if swallowed and can cause eye irritation.[2]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).
-
Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage. Handle with care.
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying principles of the Phillips condensation and adhering to the detailed steps, researchers can successfully prepare this valuable building block for applications in drug discovery and materials science. The self-validating nature of the protocol, through rigorous characterization of the final product, ensures the integrity of the synthesized compound.
References
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]
- Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. (A foundational, though not directly linked, reference for the Phillips reaction).
-
PubChem. (n.d.). 2,3-Diaminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kadhim, M. A., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. Available at: [Link]
Sources
analytical methods for 2-methyl-1H-benzimidazole-4-carboxylic acid characterization
An In-Depth Guide to the Analytical Characterization of 2-Methyl-1H-benzimidazole-4-carboxylic acid
Abstract
This comprehensive application guide details the essential analytical methodologies for the thorough characterization of this compound, a key heterocyclic compound with significant potential in pharmaceutical development. As a crucial building block or active pharmaceutical ingredient (API), its structural integrity, purity, and physicochemical properties must be rigorously established. This document provides not just protocols, but the scientific rationale behind the selection of techniques and experimental parameters, ensuring a robust and validated approach to its analysis. We will cover chromatographic, spectroscopic, thermal, and solid-state techniques essential for researchers, quality control analysts, and drug development professionals.
Introduction: The Analytical Imperative
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1] The precise arrangement of the methyl group, carboxylic acid, and the fused imidazole-benzene ring system dictates its chemical reactivity and biological function. Therefore, unambiguous characterization is a non-negotiable prerequisite for its use in research and development. The analytical workflow described herein is designed to confirm the molecule's identity, quantify its purity by separating it from potential impurities (e.g., starting materials, by-products), and characterize its fundamental physicochemical properties.
This guide is built upon the principle of analytical method validation, ensuring that every procedure is suitable for its intended purpose, yielding precise, accurate, and reproducible results.[2] Adherence to these principles is critical for regulatory compliance and ensuring the quality and safety of pharmaceutical products.[3]
Physicochemical Properties Summary
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Key Functional Groups | Carboxylic acid (-COOH), Benzimidazole ring, Methyl group (-CH₃) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol |
Chromatographic Analysis: Purity and Assay Determination
Chromatography is the cornerstone for assessing the purity of this compound and quantifying its concentration (assay). The amphoteric nature of the molecule—containing both a basic imidazole moiety and an acidic carboxylic acid group—requires careful method development to achieve optimal peak shape and resolution.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Column: A C18 column is a versatile starting point, offering sufficient hydrophobicity to retain the benzimidazole core.
-
Mobile Phase pH: Controlling the pH is critical. An acidic mobile phase (pH 2.5-4.5) is employed to suppress the ionization of the carboxylic acid and protonate the imidazole ring. This ensures a single ionic species is present, preventing peak tailing and broadening that occurs when multiple protonation states co-exist.[4]
-
Acid Modifier: Phosphoric acid or formic acid is added to the mobile phase to control the pH. For LC-MS compatibility, volatile modifiers like formic acid are mandatory.[5]
-
Detector: A UV detector is ideal, as the benzimidazole ring system is a strong chromophore, typically exhibiting maximum absorbance between 254 nm and 290 nm.[6]
Protocol 1: RP-HPLC Method for Purity Analysis
1. Instrumentation & Consumables:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
- Formic acid or orthophosphoric acid.
2. Reagent Preparation:
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
3. Standard & Sample Preparation:
- Reference Standard Stock (0.5 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in 10 mL of diluent.
- Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the reference standard.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 25 minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
5. Data Analysis:
- Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Assay: Compare the peak area of the sample to that of a known concentration of the reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful tool that confirms the molecular weight of the target compound and helps in the structural elucidation of unknown impurities.[7]
Causality Behind Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is highly effective for polar molecules like this one. In positive ion mode (ESI+), the basic nitrogen atoms of the imidazole ring are readily protonated, yielding a strong [M+H]⁺ ion.
-
Mobile Phase: As mentioned, volatile buffers like formic acid or ammonium acetate are essential to avoid fouling the MS source.
Protocol 2: LC-MS Method for Identity Verification
1. Instrumentation:
- LC system coupled to a mass spectrometer (e.g., Single Quadrupole or Time-of-Flight).
- ESI source.
2. LC Conditions:
- Use the same column, mobile phases, and gradient as described in Protocol 1 .
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive (+) |
| Scan Range | m/z 50 - 500 |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 350 °C |
| Nebulizer Pressure | 15 psig |
4. Data Analysis:
- Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 177.17).
- Confirm that the mass spectrum of the major peak shows a prominent ion at this m/z, confirming the molecular weight.
- Analyze the spectra of minor peaks to propose structures for potential impurities.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for structural confirmation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[8]
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the compound and has exchangeable protons (NH and COOH) that will be visible in the spectrum.
Protocol 3: NMR Spectroscopy
1. Instrumentation & Consumables:
- NMR Spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.
- DMSO-d₆.
2. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
3. Data Acquisition:
- Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC).
4. Data Interpretation (Expected Chemical Shifts):
| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.0 | Broad singlet | 1H | -COOH |
| Imidazole NH | ~12.5 | Broad singlet | 1H | N-H |
| Aromatic Protons | ~7.3 - 7.8 | Multiplets | 3H | Ar-H |
| Methyl Protons | ~2.5 | Singlet | 3H | -CH₃ |
| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ) ppm | Assignment |
| Carboxylic Carbonyl | ~168.0 | -COOH |
| Imidazole C2 | ~153.0 | N-C=N |
| Aromatic/Imidazole Carbons | ~110.0 - 145.0 | Ar-C, Imidazole C4-C7a |
| Methyl Carbon | ~14.0 | -CH₃ |
Note: Precise chemical shifts can vary based on concentration and spectrometer frequency.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the presence of key functional groups.[11]
Protocol 4: FTIR Spectroscopy
1. Instrumentation:
- FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
2. Sample Preparation:
- Place a small amount of the solid powder directly onto the ATR crystal.
3. Data Acquisition:
- Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
4. Data Interpretation (Expected Absorption Bands):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 - 3000 | N-H stretch | Imidazole N-H |
| ~2950 | C-H stretch | Methyl C-H |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1620 | C=N stretch | Imidazole Ring |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
Note: The broad O-H stretch from the carboxylic acid often overlaps with the N-H stretch.[12][13]
Thermal and Solid-State Characterization
These techniques are crucial for understanding the material's physical properties, such as thermal stability, melting point, crystallinity, and polymorphism.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[14]
Protocol 5: DSC and TGA
1. Instrumentation:
- DSC and TGA instruments.
2. Sample Preparation:
- Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
3. Experimental Conditions:
- Temperature Range: 25 °C to 400 °C (or higher if needed).
- Heating Rate: 10 °C/min.
- Atmosphere: Nitrogen (inert).
4. Data Interpretation:
- DSC: An endothermic peak will indicate the melting point. The absence of thermal events before melting suggests the material is anhydrous and not a solvate.
- TGA: A stable baseline until a sharp drop indicates the onset of thermal decomposition. Significant weight loss at temperatures below 120°C could indicate the presence of water or residual solvent.[15]
X-ray Powder Diffraction (XRPD)
XRPD is the primary technique for analyzing the solid-state nature of a material, providing a unique "fingerprint" for its crystalline form.[16][17] This is critical for identifying polymorphs, which can have different physical properties (e.g., solubility, stability).
Protocol 6: XRPD
1. Instrumentation:
- X-ray Powder Diffractometer.
2. Sample Preparation:
- Gently pack the powder sample into the sample holder.
3. Experimental Conditions:
- Radiation: Cu Kα.
- Scan Range (2θ): Typically 2° to 40°.
4. Data Interpretation:
- A pattern with sharp, well-defined peaks indicates a crystalline material.
- A broad, featureless halo indicates an amorphous material.
- The peak positions (2θ values) and their relative intensities are characteristic of a specific crystal form and can be used for batch-to-batch consistency checks and polymorphism studies.[18]
Analytical Workflow and Method Validation
A logical workflow ensures that all necessary characterization data is collected efficiently. Furthermore, for use in a regulated environment, the primary quantitative methods (especially HPLC) must be validated.
Analytical Characterization Workflow
Caption: Key parameters for HPLC method validation.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. By systematically applying the chromatographic, spectroscopic, and thermal methods detailed in this guide, researchers and developers can confidently establish the identity, purity, and key physicochemical properties of this important molecule. This rigorous analytical foundation is indispensable for advancing its development, ensuring quality, and meeting regulatory expectations.
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- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-methanol.
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- ResearchGate. (n.d.). Solid-state Zwitterionic Tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole: Synthesis, Characterization, DFT Calculation and Docking Studies.
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- PubMed. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.
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- ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole.
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- PubMed. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms.
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Application Notes & Protocols: Characterizing 2-methyl-1H-benzimidazole-4-carboxylic Acid in Kinase Inhibition Assays
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as kinase inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize the inhibitory potential of a novel benzimidazole compound, using 2-methyl-1H-benzimidazole-4-carboxylic acid as a representative example. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for various kinase assay platforms, and offer insights into data analysis and interpretation. The methodologies described herein are designed to establish a robust, self-validating system for assessing kinase inhibitor potency and mechanism of action.
Introduction: The Rationale for Targeting Kinases with Benzimidazole Scaffolds
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1] The benzimidazole core, due to its structural similarity to purine, is an attractive starting point for the design of kinase inhibitors, many of which target the ATP-binding site.[2] Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 1 (CK1).[3][4]
This document will use this compound as a hypothetical test compound to illustrate the workflow for kinase inhibitor characterization. We will focus on two relevant kinase targets, EGFR and CK1ε, to demonstrate the application of widely used assay technologies.
Target Kinase Selection: EGFR and CK1ε
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is a key driver of cell proliferation, survival, and migration.[5][6] Its over-expression and mutation are implicated in various cancers, making it a well-validated drug target.[5]
-
Casein Kinase 1 Epsilon (CK1ε): A serine/threonine kinase involved in diverse cellular processes, including Wnt signaling and circadian rhythms.[7][8] Its dysregulation has been linked to cancer and other diseases.[9][10]
Below is a simplified representation of the EGFR signaling pathway, a common target for kinase inhibitors.
Caption: Workflow for the Kinase-Glo® assay.
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This protocol describes a competitive immunoassay format to measure the inhibition of CK1ε. A fluorescently labeled phosphopeptide (tracer) competes with the kinase-generated phosphopeptide for binding to a specific antibody. [11] Materials:
-
Recombinant human CK1ε kinase
-
CK1tide substrate peptide (RRKDLHDDEEDEAMSITA)
-
ATP
-
FP Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescein-labeled phosphopeptide tracer
-
Anti-phospho CK1tide antibody
-
Stop Buffer (e.g., 50 mM EDTA in FP Assay Buffer)
-
This compound (Test Compound)
-
Black, low-volume 384-well plates
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of test compound dilutions in FP Assay Buffer.
-
Add 5 µL of CK1ε enzyme and 5 µL of CK1tide substrate/ATP mixture. The final concentrations of enzyme, substrate, and ATP should be pre-optimized.
-
Incubate at 30°C for 90 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of Stop Buffer.
-
Prepare a detection mix containing the fluorescent tracer and the anti-phospho antibody in FP Assay Buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (mP) using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters and polarizers. [12]
-
Caption: Fluorescence Polarization assay workflow.
Data Analysis and Interpretation
Assay Quality Control: The Z'-Factor
Before analyzing inhibitor data, it is essential to validate the assay's quality and robustness using the Z'-factor. [13][14]This parameter assesses the separation between the positive and negative controls. [15] Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and μ_pos are the standard deviation and mean of the positive control (e.g., 0% kinase activity).
-
σ_neg and μ_neg are the standard deviation and mean of the negative control (e.g., 100% kinase activity).
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unsuitable for screening |
Table 3: Interpretation of Z'-Factor Values. [15][16]
Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the kinase activity by 50%. [17]
-
Data Normalization:
-
Define the 0% inhibition control (DMSO, full kinase activity) and the 100% inhibition control (no enzyme or potent inhibitor).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
-
-
Curve Fitting:
-
IC50 Determination:
-
The IC50 value is determined from the fitted curve as the concentration at which the inhibition is 50%. [18]
Kinase Target Test Compound IC50 (nM) [Hypothetical] Staurosporine IC50 (nM) [Reference] EGFR 850 5 | CK1ε | 120 | 10 |
-
Table 4: Hypothetical IC50 Data for this compound.
Troubleshooting and Advanced Characterization
-
Compound Interference: Fluorescent compounds can interfere with FP assays. [19][20]Using far-red tracers or running counter-screens (assay without the kinase) can help identify and mitigate these issues. [19][21]* Mechanism of Inhibition (MOI): To determine if the inhibitor is ATP-competitive, IC50 values can be determined at various ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentration suggests an ATP-competitive mechanism.
Conclusion
This guide provides a robust framework for the initial characterization of this compound, or any novel compound, as a kinase inhibitor. By employing validated assay platforms like luminescence and fluorescence polarization, and adhering to rigorous data analysis standards, researchers can confidently determine the potency and preliminary mechanism of action of their compounds. These foundational in vitro assays are a critical step in the drug discovery pipeline, providing the essential data needed to advance promising candidates toward further preclinical development.
References
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Application Notes & Protocols: Experimental Setups for Reactions of 2-methyl-1H-benzimidazole-4-carboxylic acid
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental setup and reaction protocols for 2-methyl-1H-benzimidazole-4-carboxylic acid. This valuable heterocyclic compound serves as a critical structural motif and building block in medicinal chemistry. These application notes move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible outcomes. Protocols for key transformations of the carboxylic acid moiety—amide bond formation and esterification—are presented with step-by-step instructions, supported by mechanistic insights and workflow diagrams.
Introduction: The Significance of the Benzimidazole Core
The benzimidazole scaffold, a bicyclic structure formed by the fusion of a benzene and an imidazole ring, is a privileged pharmacophore in drug discovery.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific molecule, this compound, is of particular interest as it combines this potent heterocyclic core with a versatile carboxylic acid functional group. This acid handle allows for the covalent attachment of various molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug design programs.
The primary challenge in working with many benzimidazole derivatives is their characteristically low solubility in common organic solvents, which necessitates careful selection of reaction conditions.[4][5] This guide provides proven methodologies to effectively utilize this compound in key synthetic transformations.
Synthesis of the Core Scaffold
The most direct and widely adopted method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[1][6] For the title compound, the logical precursors are 2,3-diaminobenzoic acid and acetic acid. The reaction proceeds via the formation of an intermediate amide, which then undergoes dehydrative cyclization to yield the final benzimidazole product.
Caption: General workflow for HBTU-mediated amide coupling.
Detailed Protocol: General Amide Synthesis
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Stoichiometry | Typical Quantity (for 1 mmol scale) |
| This compound | 176.17 | 1.0 equiv. | 176 mg |
| Amine (R¹R²NH) | Varies | 1.1 equiv. | 1.1 mmol |
| HBTU | 379.25 | 1.2 equiv. | 455 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 equiv. | 0.52 mL (3 mmol) |
| Anhydrous Dimethylformamide (DMF) | - | Solvent | 5-10 mL |
| Ethyl Acetate | - | Extraction | As needed |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Wash | As needed |
| Brine | - | Wash | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying Agent | As needed |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.).
-
Solubilization: Add anhydrous DMF (to make a ~0.1-0.2 M solution) and stir until the solid is fully dissolved.
-
Base Addition: Add DIPEA (3.0 equiv.) to the solution and stir for 2 minutes. [7]4. Activation: Add HBTU (1.2 equiv.) portion-wise to the stirring solution at room temperature. The solution may change color. Allow the activation to proceed for 10-15 minutes.
-
Amine Addition: Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate. [8]8. Washing: Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Key Reaction Protocol: Esterification
Esterification of the carboxylic acid group is another fundamental transformation, often used to create prodrugs, modify solubility, or protect the acid functionality for subsequent reactions. A classic and robust method is the Fischer esterification.
Rationale and Mechanistic Insight
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). [9]The reaction is an equilibrium process.
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer & Dehydration: A series of proton transfers occurs, culminating in the elimination of a water molecule and regeneration of the acid catalyst, yielding the ester product.
To drive the equilibrium towards the product side, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.
Experimental Workflow for Fischer Esterification
Caption: General workflow for acid-catalyzed Fischer esterification.
Detailed Protocol: General Ester Synthesis
This protocol provides a general method for converting this compound into its corresponding methyl or ethyl ester.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Stoichiometry | Typical Quantity (for 1 mmol scale) |
| This compound | 176.17 | 1.0 equiv. | 176 mg |
| Alcohol (e.g., Methanol, Ethanol) | Varies | Solvent | 10-20 mL |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic | 3-5 drops |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Neutralizer | As needed |
| Dichloromethane (DCM) or Ethyl Acetate | - | Extraction | As needed |
Procedure:
-
Reaction Setup: Suspend this compound (1.0 equiv.) in the desired alcohol (e.g., methanol) in a round-bottom flask equipped with a condenser.
-
Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add the concentrated sulfuric acid catalyst dropwise.
-
Heating: Remove the ice bath and heat the reaction mixture to reflux.
-
Reaction Monitoring: Maintain the reflux for 4-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Solvent Removal: After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralization: Carefully add saturated aq. NaHCO₃ to the residue until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent like dichloromethane or ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purification: The crude ester can often be purified by recrystallization from a suitable solvent system or by flash column chromatography if necessary.
References
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
Wang, S. M., Zhao, C., Zhang, X., & Qin, H. L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Copeland, R. A., & Day, A. R. (1942). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 64(10), 2464-2465. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Retrieved from [Link]
-
ScienceDirect. (n.d.). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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-
SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole. Retrieved from [Link]
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-
ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid (MB32-4). Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
-
Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]
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Application Note & Protocols: Strategic Derivatization of 2-Methyl-1H-benzimidazole-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1] This application note provides a comprehensive guide for the strategic derivatization of 2-methyl-1H-benzimidazole-4-carboxylic acid, a versatile starting material for building compound libraries aimed at structure-activity relationship (SAR) exploration. We present detailed protocols for targeted modifications at the C4-carboxylic acid and N1-imidazole positions, explaining the scientific rationale behind each derivatization strategy. The methodologies covered include robust amide and ester formations, bioisosteric replacement of the carboxylic acid, and N-alkylation of the imidazole ring. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically probe the chemical space around this valuable scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
Introduction: The Benzimidazole Scaffold
Benzimidazole and its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[2][3][4] The structure's similarity to endogenous purines allows it to interact with a variety of biological targets. The starting scaffold, this compound, offers three primary, chemically distinct points for modification, making it an ideal template for generating chemical diversity and conducting thorough SAR studies.
The primary objective of an SAR campaign is to systematically alter the chemical structure of a hit or lead compound to identify which functional groups and structural features are essential for its biological activity and which can be modified to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Derivatization Strategy Overview
The strategic derivatization of the this compound core focuses on three key positions. Each position allows for the introduction of diverse chemical functionalities to probe different aspects of the target's binding pocket.
-
Position C4 (Carboxylic Acid): This is the most prominent functional group for initial derivatization. As a polar, ionizable group, it often serves as a key pharmacophoric element for target binding. However, it can also limit cell permeability and be a site for metabolic liabilities.[5][6] Modifications here can explore new hydrogen bond interactions, introduce lipophilic or bulky groups, and improve drug-like properties.
-
Position N1 (Imidazole Nitrogen): The N-H group is a hydrogen bond donor and a site for metabolism. Alkylation or arylation at this position can explore new regions of the binding site, block metabolism, and modulate the overall electronic properties and planarity of the benzimidazole ring system.[2][4]
-
Aromatic Ring (Positions C5, C6, C7): While not the primary focus of this initial guide, these positions can be functionalized (e.g., via halogenation) on the starting materials to allow for late-stage diversification using cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8]
Caption: Key derivatization points on the core scaffold.
Protocols: Derivatization at the C4-Carboxylic Acid
Modification of the carboxylic acid is a primary strategy to modulate the physicochemical properties of the lead compound.
Strategy 1: Amide Formation
Rationale: Converting the carboxylic acid to an amide is one of the most powerful and common strategies in medicinal chemistry. It replaces an acidic group with a neutral, yet polar, functional group that can act as both a hydrogen bond donor and acceptor. This transformation allows for the systematic introduction of a vast array of chemical groups via commercially available amines, enabling fine-tuning of steric bulk, lipophilicity, and electronic properties.
Protocol: Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.[9]
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine, etc.)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: To the stirred solution, add the amine of choice (1.1 eq), followed by DIPEA (2.5 eq). Finally, add HATU (1.2 eq) portion-wise. The reaction may exotherm slightly.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up: Once complete, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide derivative.
Caption: General workflow for HATU-mediated amide coupling.
Strategy 2: Ester Formation
Rationale: Esterification replaces the acidic proton with an alkyl or aryl group, increasing lipophilicity and potentially improving membrane permeability. Esters can also serve as prodrugs, which are cleaved in vivo by esterases to release the active carboxylic acid.
Protocol: Acid-Catalyzed Esterification
This is a classic, straightforward method suitable for simple, non-acid-sensitive alcohols.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol; used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSOH)[10]
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated H₂SO₄ (catalytic amount, e.g., 0.1 eq) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Neutralization: Cool the reaction to room temperature and carefully neutralize the excess acid by the slow addition of solid NaHCO₃ until effervescence ceases.
-
Concentration & Work-up: Remove the alcohol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., EtOAc).
-
Purification: Separate the organic layer, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the pure ester.
Strategy 3: Bioisosteric Replacement
Rationale: In some cases, the carboxylic acid moiety itself is problematic due to poor pharmacokinetics or toxicity.[5][6] Bioisosteres are functional groups that mimic the steric and electronic properties of the original group while altering other properties.[11][12] Replacing the carboxylic acid with a bioisostere can maintain or improve biological activity while overcoming ADME/Tox issues.
Common Carboxylic Acid Bioisosteres:
-
Tetrazole: An acidic heterocycle that often mimics the charge and geometry of a carboxylate.
-
N-Acylsulfonamide: Can establish a similar hydrogen bonding pattern to a carboxylate.[6]
-
Hydroxamic Acid: A moderately acidic group known for its metal-chelating properties.[6]
The synthesis of these bioisosteres is typically multi-step and beyond the scope of a simple protocol here, but researchers should consider them as a key strategy when the carboxylic acid proves to be a liability.
Protocols: Derivatization at the N1-Imidazole Position
Strategy: N-Alkylation
Rationale: Attaching alkyl or substituted alkyl groups to the N1 position is crucial for exploring potentially unoccupied space within the target's binding site. This modification also blocks a potential site of metabolism and removes a hydrogen bond donor, which can significantly impact binding affinity and cell permeability.
Protocol: Base-Mediated N-Alkylation
This protocol is effective for a wide range of alkyl halides. Note: It is often advantageous to perform this reaction on the ester derivative of the starting material to avoid complications with the acidic proton of the carboxylic acid.
Materials:
-
Methyl 2-methyl-1H-benzimidazole-4-carboxylate (or other ester)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Reaction Setup: To a solution of the benzimidazole ester (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the alkyl halide (1.2 eq) to the stirred suspension.
-
Reaction: Heat the reaction to a suitable temperature (e.g., 60 °C) and monitor by TLC for the disappearance of the starting material.
-
Work-up: After cooling, pour the reaction mixture into cold water. An organic product will often precipitate out. If not, extract with an organic solvent like EtOAc.
-
Purification: Collect the precipitate by filtration or extract and process the organic layer. Purify the crude product by flash chromatography.
-
Hydrolysis (Optional): If the final acid is desired, the resulting ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).
Data Presentation for SAR Analysis
Systematic organization of the synthesized compounds and their corresponding biological data is critical for deriving meaningful SAR. A summary table allows for easy comparison and identification of trends.
Table 1: Example SAR Data for a Hypothetical Series of 2-Methyl-1H-benzimidazole-4-carboxamide Derivatives
| Compound ID | R¹ Substituent (at C4-Amide) | R² Substituent (at N1) | MW ( g/mol ) | Target Activity (IC₅₀, nM) |
| Parent | -OH | -H | 176.17 | 5,200 |
| 1a | -NH-CH₂-Ph | -H | 265.31 | 850 |
| 1b | -NH-(4-F-Ph) | -H | 269.27 | 430 |
| 1c | Morpholin-4-yl | -H | 245.27 | 1,500 |
| 2a | -NH-CH₂-Ph | -CH₃ | 279.34 | 95 |
| 2b | -NH-(4-F-Ph) | -CH₃ | 283.30 | 55 |
Interpretation of Hypothetical Data:
-
C4-Amide: Conversion of the carboxylic acid to amides (1a-c) improves activity over the parent acid. A p-fluoro substitution on the phenyl ring (1b vs. 1a) further enhances potency.
-
N1-Alkylation: Methylation of the N1 position (2a, 2b) leads to a significant (~10-fold) increase in potency compared to their N-H counterparts (1a, 1b), suggesting a favorable interaction or improved properties.
Conclusion
The this compound scaffold provides a robust and versatile platform for SAR-driven drug discovery. The protocols detailed in this application note offer reliable and scalable methods for creating a diverse library of analogues by targeting the key chemical handles at the C4 and N1 positions. By systematically applying these derivatization strategies and carefully analyzing the resulting biological data, research teams can efficiently navigate the chemical space to identify compounds with optimized potency, selectivity, and pharmacokinetic profiles.
References
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López-Rodríguez, M. L., Benhamú, B., de la Fuente, T., Morcillo, M. J., & Tejada, M. Á. (1999). Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. Journal of Medicinal Chemistry, 42(24), 5020-5028. [Link]
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Vasanthi, R., & Anantharaman, N. (2022). N-Alkylation of benzimidazole. ResearchGate. [Link]
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Shumilova, E. Yu., et al. (2024). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). ResearchGate. [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36585-36591. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
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The Versatile Scaffold: 2-Methyl-1H-benzimidazole-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Benzimidazole Core - A Privileged Structure in Drug Discovery
The benzimidazole nucleus, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, represents a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a myriad of biological targets, rendering it a "privileged scaffold" in drug design. Within this esteemed class of compounds, 2-methyl-1H-benzimidazole-4-carboxylic acid has emerged as a particularly valuable starting point for the development of potent and selective therapeutic agents. The strategic placement of the methyl group at the 2-position and the carboxylic acid at the 4-position provides a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, facilitating high-affinity interactions with enzyme active sites and receptor binding pockets.
This comprehensive guide delves into the significant applications of this compound in medicinal chemistry, with a particular focus on its role as a progenitor for potent Poly(ADP-ribose) Polymerase (PARP) inhibitors and selective 5-HT4 receptor antagonists. We will explore the underlying principles of its synthesis, the rationale behind its derivatization, and provide detailed protocols for the evaluation of its biological activity.
Key Therapeutic Applications and Mechanistic Insights
The versatility of the this compound scaffold has been exploited to develop inhibitors for a range of therapeutic targets. Two of the most prominent areas of investigation are in oncology, through the inhibition of PARP enzymes, and in the treatment of gastrointestinal and cognitive disorders by modulating the 5-HT4 receptor.
PARP Inhibition in Oncology: A Strategy of Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks (SSBs).[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to an accumulation of unrepaired SSBs. These SSBs are subsequently converted into more lethal double-strand breaks (DSBs) during DNA replication, ultimately leading to cell death through a concept known as "synthetic lethality".[2]
The 4-carboxamide moiety of this compound derivatives serves as a bioisostere of the nicotinamide portion of the NAD+ cofactor, enabling it to bind competitively to the catalytic domain of PARP1.[3] The 2-methyl group and the benzimidazole ring itself provide a rigid scaffold for further functionalization to enhance potency and selectivity. A notable example of a PARP inhibitor derived from this scaffold is Veliparib (ABT-888), which has demonstrated significant potential in clinical trials for the treatment of various cancers, including breast and ovarian cancer.[4][5]
5-HT4 Receptor Antagonism: Modulating Serotonergic Pathways
The 5-HT4 receptor, a Gs-protein-coupled receptor, is predominantly expressed in the gastrointestinal tract, bladder, and central nervous system.[6] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade plays a crucial role in regulating gastrointestinal motility, cognitive function, and mood.[8] Consequently, selective antagonists of the 5-HT4 receptor have therapeutic potential in the management of conditions such as irritable bowel syndrome (IBS) and certain cognitive disorders.[9]
Derivatives of this compound have been developed as potent and selective 5-HT4 receptor antagonists.[10] The benzimidazole core and the 4-carboxamide group are key pharmacophoric features that facilitate strong binding to the receptor. Structure-activity relationship (SAR) studies have shown that modifications at the 2-position and the amide nitrogen can significantly influence affinity and selectivity.[10][11]
Quantitative Data Summary
The following table summarizes the biological activity of selected this compound derivatives as PARP inhibitors and 5-HT4 receptor antagonists.
| Compound ID | Target | Assay Type | Potency (Ki/IC50/EC50) | Reference |
| Veliparib (ABT-888) | PARP1 | Enzyme Inhibition | Ki = 5.2 nM | [12] |
| Veliparib (ABT-888) | PARP2 | Enzyme Inhibition | Ki = 2.9 nM | [12] |
| A-620223 | PARP1 | Enzyme Inhibition | Ki = 8 nM | [13] |
| A-620223 | Whole Cell | Cellular Potency | EC50 = 3 nM | [13] |
| Compound 13 | 5-HT4 Receptor | Radioligand Binding | Ki = 0.11 nM | [10] |
| Compound 12 | 5-HT4 Receptor | Radioligand Binding | Ki = 0.32 nM | [10] |
| Compound 14 | 5-HT4 Receptor | Radioligand Binding | Ki = 0.29 nM | [10] |
| DAU 6285 | 5-HT4 Receptor | Adenylate Cyclase Stimulation | Ki = 220 nM | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via the condensation of 2,3-diaminobenzoic acid with acetic acid.
Materials:
-
2,3-Diaminobenzoic acid
-
Glacial acetic acid
-
4 M Hydrochloric acid
-
Activated charcoal
-
Ammonium hydroxide solution
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,3-diaminobenzoic acid in 4 M hydrochloric acid.
-
Addition of Acetic Acid: Add an excess of glacial acetic acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After cooling to room temperature, add a small amount of activated charcoal to the mixture and briefly heat to reflux again.
-
Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Precipitation: Cool the filtrate in an ice bath and neutralize with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from an ethanol/water mixture to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Protocol 2: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol outlines a method to assess the inhibitory activity of synthesized benzimidazole derivatives against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
Procedure:
-
Coating: Coat a 96-well microplate with Histone H1 and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Addition: Add serial dilutions of the test compounds (and a vehicle control, DMSO) to the wells.
-
Enzyme and Cofactor Addition: Add a mixture of PARP1 enzyme and biotinylated NAD+ to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Wash the plate and add Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate again and add TMB substrate. Allow the color to develop.
-
Stopping the Reaction: Add the stop solution to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: Radioligand Binding Assay for 5-HT4 Receptor Antagonism
This protocol describes a method to determine the binding affinity of test compounds for the 5-HT4 receptor.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor
-
Radioligand (e.g., [3H]GR113808)
-
Binding buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filters
-
96-well filter plate and vacuum manifold
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and various concentrations of the test compound or vehicle.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
This compound has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutics. Its derivatives have demonstrated significant promise as PARP inhibitors for cancer therapy and as 5-HT4 receptor antagonists for neurological and gastrointestinal disorders. The synthetic accessibility and the potential for diverse functionalization of this core structure ensure its continued relevance in drug discovery.
Future research will likely focus on the development of next-generation derivatives with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. The exploration of this versatile scaffold may lead to the discovery of treatments for a wider range of diseases, further solidifying the importance of the benzimidazole core in medicinal chemistry.
References
- Ziegler, M., & Oei, S. L. (2001). A cellular survival switch: poly(ADP-ribosyl)
- Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy.
- Bockaert, J., Claeysen, S., Compan, V., & Dumuis, A. (2006). 5-HT4 receptors. Current drug targets-CNS & neurological disorders, 5(1), 39-61.
- Zhou, J., Ji, M., Zhu, Z., Cao, R., Chen, X., & Xu, B. (2017). Discovery of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as novel poly (ADP-ribose) polymerase-1 inhibitors with in vivo anti-tumor activity. European journal of medicinal chemistry, 132, 26-41.
- Pellissier, L. P., Sallé, A., Loproto, C., De Deurwaerdère, P., & Dremencov, E. (2014). 5-HT4 receptors: a new strategy for the treatment of depression?. Current pharmaceutical design, 20(23), 3739-3751.
- Donahue, R. R., Gabryszuk, M., & Artigas, F. (2019). 5-HT4 receptor agonists as a new class of antidepressants. Pharmacological research, 140, 86-93.
- López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Benhamú, B., de la Torre, M. C., & Orensanz, L. (2000). Benzimidazole derivatives. Part 1: synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & medicinal chemistry, 8(1), 17-28.
- Penning, T. D., Zhu, G. D., Gong, J., Thomas, S., Gandhi, V. B., Liu, X., ... & Giranda, V. L. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly (ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 16(14), 6965-6975.
- Turconi, M., Nicola, M., Gil, M. G., Maiocchi, L., Micheletti, R., Giraldo, E., & Donetti, A. (1992). Synthesis of a new class of 2, 3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of medicinal chemistry, 35(19), 3566-3571.
- Poddar, S. K., Saqueeb, N., & Rahman, S. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European journal of medicinal chemistry, 45(7), 2949-2956.
- White, A. W., Almassy, R., Calvert, A. H., Curtin, N. J., Griffin, R. J., Hostomsky, Z., ... & Golding, B. T. (1998). Resistance-modifying agents. 9. Synthesis and biological properties of 4-alkoxy-and 4-allyloxy-substituted 1H-benz[de]isoquinoline-1, 3 (2H)-diones as potent inhibitors of the DNA repair enzyme poly (ADP-ribose) polymerase (PARP). Journal of medicinal chemistry, 41(20), 3811-3823.
- López-Rodríguez, M. L., Morcillo, M. J., Benhamú, B., de la Torre, M. C., & Orensanz, L. (2001). Benzimidazole derivatives. 4. The recognition of the voluminous substituent attached to the basic amino group of 5-HT4 receptor antagonists. Journal of medicinal chemistry, 44(12), 1989-1992.
- Gomeni, R., & Heinbuch, B. (1996). A new class of 5-HT4 receptor antagonists: benzimidazole derivatives. Journal of medicinal chemistry, 39(1), 141-148.
- Donawho, C. K., Luo, Y., Luo, Y., Penning, T. D., Bauch, J. L., Bouska, J. J., ... & Johnson, E. F. (2007). ABT-888, an orally active poly (ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research, 13(9), 2728-2737.
- De Maeyer, J. H., Lefebvre, R. A., & Schuurkes, J. A. (2008). 5-HT4 receptor agonists: a new class of prokinetic drugs for the treatment of gastrointestinal motility disorders. Current opinion in pharmacology, 8(5), 589-598.
- Meneses, A., & Hong, E. (1997). Effects of 5-HT4 receptor agonists and antagonists on memory. Pharmacology Biochemistry and Behavior, 58(3), 747-757.
- Dumuis, A., Sebben, M., & Bockaert, J. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's archives of pharmacology, 340(4), 403-410.
- Thomas, H. D., Calabrese, C. R., Batey, M. A., Canan, S., Hostomsky, Z., Kyle, S., ... & Curtin, N. J. (2007). Preclinical characterization of a novel poly (ADP-ribose) polymerase inhibitor, AG014699. Clinical Cancer Research, 13(16), 4882-4891.
- Palma, E., Miledi, R., & Eusebi, F. (1996). Pharmacological characterization of a 5-HT4 receptor in the human colon. British journal of pharmacology, 118(6), 1279-1283.
- Zhou, J., Ji, M., Zhu, Z., Cao, R., Chen, X., & Xu, B. (2017). Discovery of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as novel poly (ADP-ribose) polymerase-1 inhibitors with in vivo anti-tumor activity. European journal of medicinal chemistry, 132, 26-41.
- Penning, T. D., Zhu, G. D., Gong, J., Thomas, S., Gandhi, V. B., Liu, X., ... & Giranda, V. L. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly (ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 16(14), 6965-6975.
- Kummar, S., Chen, A., Ji, J., Zhang, Y., Reid, J. M., Ames, M., & Doroshow, J. H. (2011). Phase I study of PARP inhibitor ABT-888 in combination with topotecan in adults with refractory solid tumors and lymphomas. Cancer research, 71(17), 5626-5634.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Synthesis and evaluation of selected benzimidazole derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 41(6), 753-758.
- Briejer, M. R., Bos, E., Van Der Heijden, M. W., & Akkermans, L. M. A. (2001). The role of 5-HT4 receptors in the enteric nervous system. Naunyn-Schmiedeberg's archives of pharmacology, 363(3), 302-309.
- Turconi, M., Schiantarelli, P., Donetti, A., & Micheletti, R. (1991). Characterization of a novel 5-HT4 receptor antagonist of the azabicycloalkyl benzimidazolone class: DAU 6285. British journal of pharmacology, 102(4), 920-926.
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Application Note & Protocol: A Scalable Synthesis of 2-Methyl-1H-benzimidazole-4-carboxylic acid for Pharmaceutical Research and Development
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Its unique bicyclic aromatic structure, composed of fused benzene and imidazole rings, allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, benzimidazole derivatives have found applications as antiviral, anticancer, antihypertensive, and anti-inflammatory drugs.[2]
2-Methyl-1H-benzimidazole-4-carboxylic acid is a crucial intermediate, serving as a molecular building block for more complex pharmaceutical compounds. The presence of both a reactive carboxylic acid handle and a modifiable benzimidazole core allows for diverse downstream chemical transformations. This guide provides a robust, scalable, and well-characterized protocol for the synthesis of this key intermediate, designed for researchers in both academic and industrial drug development settings.
Synthetic Strategy: The Phillips-Ladenburg Condensation
The most direct and industrially viable route for constructing the 2-substituted benzimidazole core is the Phillips-Ladenburg reaction.[3][4] This classic method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions, followed by a dehydrative cyclization.
For the synthesis of this compound, the selected starting materials are 2,3-diaminobenzoic acid and glacial acetic acid .
Reaction Scheme:

Mechanistic Rationale: The reaction is catalyzed by a mineral acid, typically hydrochloric acid (HCl), which serves two primary functions:
-
Protonation of the Carboxylic Acid: The acid protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity.
-
Facilitating Dehydration: It aids in the elimination of two water molecules during the cyclization and aromatization steps.
The mechanism proceeds via an initial nucleophilic attack of one of the amino groups of 2,3-diaminobenzoic acid on the protonated acetic acid, forming a tetrahedral intermediate. Subsequent dehydration yields an N-acylated intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the amide carbonyl, leading to a cyclic intermediate that aromatizes upon elimination of a second water molecule to yield the stable benzimidazole ring system.
Workflow for Large-Scale Synthesis
The following diagram outlines the comprehensive workflow, from initial setup to the final, purified product.
Caption: End-to-end workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale that is readily adaptable to larger production volumes.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity (100g Scale) | Supplier Notes |
| 2,3-Diaminobenzoic Acid | C₇H₈N₂O₂ | 152.15 | - | 100.0 g (0.657 mol) | Purity >98% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 47.4 mL (0.821 mol) | ACS Grade |
| Hydrochloric Acid | HCl | 36.46 | 4 M (aq) | 100 mL | - |
| Sodium Hydroxide | NaOH | 40.00 | 10 M (aq) | As required for pH | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | - | For Recrystallization | 200 Proof |
| Deionized Water | H₂O | 18.02 | - | For work-up/washing | >18 MΩ·cm |
Equipment
-
2 L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller and thermocouple
-
pH meter or pH strips
-
Large Büchner funnel and vacuum flask
-
Vacuum oven
Step-by-Step Procedure
Part A: Reaction Setup and Execution
-
Reactor Assembly: Assemble the 2 L three-neck flask with the overhead stirrer, reflux condenser, and a thermocouple. Ensure the setup is secure and in a well-ventilated fume hood.
-
Charging Reactants: To the flask, add 2,3-diaminobenzoic acid (100.0 g, 0.657 mol).
-
Solvent and Reagent Addition: Add glacial acetic acid (47.4 mL, 1.25 eq) and 4 M hydrochloric acid (100 mL).
-
Heating to Reflux: Begin stirring the mixture and gently heat it to reflux (approximately 100-110°C). Maintain a steady reflux for 4-6 hours.
-
In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (7:3 with 1% acetic acid). The reaction is complete upon the disappearance of the 2,3-diaminobenzoic acid spot.
Part B: Work-up and Crude Isolation
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (20-25°C). The product may begin to crystallize.
-
Neutralization: Slowly add 10 M sodium hydroxide (NaOH) solution to the stirred mixture. Monitor the pH closely. The product will precipitate as a solid as the mixture approaches neutrality. Adjust the pH to approximately 6.0-7.0.
-
Causality Note: The benzimidazole carboxylic acid is amphoteric. It is soluble in strong acid (as the hydrochloride salt) and strong base (as the carboxylate salt). Precipitation is maximal near its isoelectric point. Careful pH control is critical to maximize yield.[7]
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove any inorganic salts (e.g., NaCl). Continue washing until the filtrate runs clear.
-
Preliminary Drying: Press the cake firmly on the filter to remove as much water as possible.
Part C: Purification and Final Drying
-
Recrystallization: Transfer the crude solid to a suitable beaker and add a minimal amount of a hot ethanol/water mixture (e.g., 9:1) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Trustworthiness Note: Recrystallization is a critical step to remove impurities, including any unreacted starting materials or potential N,N'-diacetylated side products, ensuring the high purity required for pharmaceutical applications.[5]
-
-
Final Filtration: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the final product in a vacuum oven at 60-70°C overnight or until a constant weight is achieved.
Results and Characterization
This protocol reliably produces the target compound with high yield and purity.
| Parameter | Expected Result |
| Appearance | Off-white to light tan solid |
| Yield | 80-90% |
| Purity (HPLC) | >99% |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.8 (br s, 1H, COOH), 7.85 (d, 1H), 7.65 (d, 1H), 7.20 (t, 1H), 2.55 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H, N-H), 1700 (C=O), 1625, 1580 (C=N, C=C) |
Safety and Handling
-
2,3-Diaminobenzoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glacial Acetic Acid & Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear acid-resistant gloves, lab coat, and chemical splash goggles.
-
Sodium Hydroxide: Corrosive. Causes severe burns. The neutralization process is exothermic; add the base slowly to control the temperature.
-
General Precautions: All operations should be conducted by trained personnel in a controlled laboratory environment. Review the Safety Data Sheet (SDS) for each chemical before use.
References
-
Naga Prashant Koppuravuri. (2016). Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis. ResearchGate.
-
BenchChem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem.
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Khan, I., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
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Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.
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MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
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BenchChem. (n.d.). 2,3-Diaminobenzoic acid | 27576-04-1. BenchChem.
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Zare, A., et al. (2018). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science.
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BenchChem. (n.d.). Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. BenchChem.
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BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles. BenchChem.
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
-
BenchChem. (n.d.). Derivatization of 2-Methyl-1H-benzimidazole-4-methanol for the Synthesis of Novel Bioactive Compounds. BenchChem.
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Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, Coll. Vol. 2, p.65.
-
Rossi, S., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Chemistry Europe.
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
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Application Notes and Protocols for the Purification of 2-methyl-1H-benzimidazole-4-carboxylic acid
Introduction
2-methyl-1H-benzimidazole-4-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs. The purity of this compound is paramount for accurate biological screening, toxicological studies, and as a starting material for the synthesis of more complex drug candidates. This guide provides detailed protocols and expert insights into the most effective purification techniques for this compound, tailored for researchers, scientists, and professionals in the field of drug development.
The amphoteric nature of this compound, possessing both a basic benzimidazole ring and an acidic carboxylic acid group, presents unique challenges and opportunities for its purification. This document will explore three primary purification strategies: acid-base extraction, recrystallization, and column chromatography. Each section will delve into the underlying chemical principles, provide step-by-step protocols, and offer troubleshooting guidance to achieve high purity.
Physicochemical Properties and Impurity Profile
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₉H₈N₂O₂ | Influences molecular weight and solubility. |
| Molecular Weight | 176.17 g/mol | Important for molar calculations in protocols. |
| Appearance | Typically an off-white to light brown solid | Color may indicate the presence of impurities. |
| Melting Point | Not readily available; likely >200 °C | A sharp melting point is an indicator of purity. |
| Solubility | Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents like DMSO and DMF. Soluble in aqueous acid and base.[1] | Crucial for selecting appropriate solvents for recrystallization, chromatography, and extraction. |
| Acidity (pKa) | Carboxylic acid group (pKa ~4-5) | Allows for deprotonation with a mild base. |
| Basicity (pKa) | Benzimidazole ring (pKa ~5-6) | Allows for protonation with a mild acid. |
Common Impurities:
The synthesis of this compound, often through the condensation of an o-phenylenediamine derivative with acetic acid or its equivalent, can lead to several process-related impurities.[2] These may include:
-
Unreacted Starting Materials: Residual o-phenylenediamine and acetic acid.
-
Side-Products: Over-alkylation or other side reactions.
-
Colored Impurities: Often high molecular weight condensation products.[3]
Purification Technique 1: Acid-Base Extraction
Acid-base extraction is a highly effective initial purification step that leverages the amphoteric nature of the target compound to separate it from neutral, acidic, and basic impurities. The strategy involves selectively moving the compound between an organic phase and an aqueous phase by adjusting the pH.
Causality of Experimental Choices
The benzimidazole ring can be protonated under acidic conditions, forming a water-soluble salt. Conversely, the carboxylic acid group can be deprotonated under basic conditions, also forming a water-soluble salt. This allows for the separation from non-ionizable impurities.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction Purification.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Basic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel vigorously, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate. The deprotonated product will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.
-
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 6-7 (check with pH paper). The neutral product will precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum.
-
Purification Technique 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.
Solvent Selection for Recrystallization
For this compound, polar protic solvents are generally good candidates due to the presence of the carboxylic acid and the N-H group on the benzimidazole ring, which can participate in hydrogen bonding.[4]
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Ethanol often dissolves benzimidazoles well, and the addition of water as an anti-solvent can induce crystallization upon cooling.[5] |
| Methanol/Water | Similar to ethanol/water, methanol is a good solvent for polar compounds.[4] |
| Acetic Acid/Water | The acidic nature of the solvent can aid in dissolving the basic benzimidazole ring, and the addition of water can promote crystallization. |
| Dimethylformamide (DMF)/Water | DMF is a powerful solvent for many benzimidazoles; however, its high boiling point can make it difficult to remove. Use with caution. |
| Dioxane/Water | Dioxane can be a good solvent, with water acting as the anti-solvent. |
Experimental Workflow: Recrystallization
Caption: General Workflow for Recrystallization.
Detailed Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: If the compound is very soluble in pure ethanol, add hot water dropwise to the hot filtrate until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Crystal Growth: Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Purification Technique 3: Column Chromatography
For challenging separations or to achieve very high purity, column chromatography is an excellent option. This technique separates compounds based on their differential adsorption to a stationary phase and elution with a mobile phase.
Considerations for Column Chromatography
Given the polar and amphoteric nature of this compound, normal-phase chromatography on silica gel can be challenging due to strong interactions that may lead to peak tailing.[6]
Table 3: Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane, followed by a more polar system like Dichloromethane/Methanol. | Start with a less polar eluent and gradually increase the polarity to elute the product.[5] |
| Mobile Phase Modifier | 1-2% Acetic Acid | Adding a small amount of acid to the mobile phase can improve the peak shape of acidic compounds by suppressing the ionization of the carboxylic acid group.[6] |
| Sample Loading | Dry Loading | Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can be loaded onto the column. |
Experimental Workflow: Column Chromatography
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow the silica to pack evenly.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of methanol. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate, and then switching to a dichloromethane/methanol gradient).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purity Assessment
After purification, it is crucial to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.
HPLC Method for Purity Analysis
A reverse-phase HPLC method is generally suitable for benzimidazole derivatives.[7]
Table 4: Recommended HPLC Parameters
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |
| Column Temperature | 30 °C |
Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or a mixture of the mobile phases) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of about 0.1 mg/mL.
-
Injection: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
References
-
Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.
-
Rahman, M. M., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- BenchChem. (2025).
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
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Molecules. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
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Application Notes & Protocols: 2-Methyl-1H-benzimidazole-4-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-1H-benzimidazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We present its synthesis via the classic Phillips-Ladenburg condensation and detail its subsequent application in forming key covalent bonds, specifically amides and esters. The protocols herein are designed to be robust and reproducible, offering insights into the rationale behind reagent selection and reaction optimization. Particular emphasis is placed on the role of this scaffold in the development of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, highlighting its importance in modern drug discovery.
Introduction: The Benzimidazole Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged heterocyclic motif in medicinal chemistry.[1] Its unique structural features, including its ability to act as a hydrogen bond donor and acceptor, and to participate in π-stacking interactions, allow it to bind to a wide array of biological targets. Consequently, benzimidazole derivatives have been successfully developed into drugs with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[2]
This compound is a particularly valuable derivative. The carboxylic acid at the 4-position serves as a versatile synthetic handle, allowing for the covalent attachment of diverse molecular fragments through amide or ester linkages. The 2-methyl group provides a degree of steric and electronic definition to the core structure. This combination makes it an ideal starting point for the construction of complex molecules and chemical libraries aimed at discovering novel bioactive agents. A prominent application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics where the benzimidazole-4-carboxamide unit is a key pharmacophore.[3][4][5]
Synthesis of the Building Block
The most direct and classical method for synthesizing the this compound scaffold is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[6][7] For the title compound, 3,4-diaminobenzoic acid is condensed with acetic acid.
Protocol 2.1: Synthesis of this compound
This protocol describes the condensation of 3,4-diaminobenzoic acid with acetic acid in the presence of a mineral acid catalyst.
Workflow Diagram:
Caption: Workflow for the synthesis of the title compound.
Materials:
-
3,4-Diaminobenzoic acid
-
Glacial Acetic Acid
-
4 M Hydrochloric Acid (HCl)
-
10 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, combine 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol, 1.0 equiv) and 4 M HCl (100 mL).
-
To this suspension, add glacial acetic acid (4.5 mL, 78.9 mmol, 1.2 equiv).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Slowly neutralize the mixture by adding 10 M NaOH solution dropwise with stirring until the pH is approximately 6-7. The product will precipitate as a solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold deionized water (2 x 50 mL).
-
Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Expected Yield and Characterization: The expected yield is typically in the range of 75-85%. The structure should be confirmed by spectroscopic methods.
| Data Type | Expected Characteristics |
| ¹H NMR (DMSO-d₆) | δ 12.5-13.5 (s, 1H, COOH), δ 7.5-7.9 (m, 3H, Ar-H), δ 2.5 (s, 3H, CH₃). The N-H proton may be broad or exchange with the solvent. |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O), δ ~152 (N-C-N), aromatic carbons between δ 110-145, δ ~14 (CH₃). |
| Mass Spec (ESI+) | m/z = 177.06 [M+H]⁺ |
| Appearance | Off-white to light brown solid |
Application in Amide Bond Formation
The most prevalent application of this compound is its conversion to a primary or secondary amide. This transformation is fundamental to the synthesis of many bioactive molecules, including PARP inhibitors.[4][5] The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[1][7][8]
Causality in Reagent Selection:
-
Coupling Reagents: Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for sterically hindered substrates, and they minimize the risk of racemization in chiral amines.[9][10] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also widely used and are often paired with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[9]
-
Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is required to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.
Protocol 3.1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for coupling this compound with a representative primary amine, benzylamine.
Diagram of Amide Coupling Logic:
Caption: Activation and coupling steps in amide synthesis.
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (176 mg, 1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL).
-
Add HATU (418 mg, 1.1 mmol, 1.1 equiv) and DIPEA (0.52 mL, 3.0 mmol, 3.0 equiv) to the solution. Stir for 10 minutes at room temperature to allow for pre-activation of the carboxylic acid.
-
Add benzylamine (0.12 mL, 1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-benzyl-2-methyl-1H-benzimidazole-4-carboxamide.
Application in Ester Bond Formation
Esterification is another key transformation of this compound, useful for modulating properties like solubility and cell permeability, or for use as a protecting group. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a straightforward and cost-effective method.[11][12]
Causality in Reaction Conditions:
-
Excess Alcohol: The reaction is an equilibrium.[12] Using the alcohol as the solvent (a large excess) drives the equilibrium towards the ester product, according to Le Châtelier's principle.
-
Acid Catalyst: A strong acid, like sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[12]
Protocol 4.1: Fischer Esterification
This protocol details the synthesis of methyl 2-methyl-1H-benzimidazole-4-carboxylate.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.76 g, 10.0 mmol, 1.0 equiv) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the flask in an ice bath and slowly add concentrated H₂SO₄ (1.0 mL) dropwise with stirring.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approximately 65 °C) for 6-8 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ evolution (foaming) will occur. Vent the funnel frequently.
-
Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion
This compound is a high-value, versatile building block for organic synthesis. Its straightforward preparation via the Phillips-Ladenburg reaction and the reliable reactivity of its carboxylic acid handle make it an essential tool for medicinal chemists. The protocols provided for amide and ester formation serve as a foundation for constructing diverse molecular architectures, particularly for developing novel therapeutics targeting enzymes like PARP. The principles of reaction activation and equilibrium control discussed herein are fundamental to successfully utilizing this and other carboxylic acid-containing building blocks in complex synthetic endeavors.
References
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BenchChem. (2025). Derivatization of 2-Methyl-1H-benzimidazole-4-methanol for the Synthesis of Novel Bioactive Compounds: Application Notes and Pro. [Online] Available at: [2]
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-75. [Online] Available at: [Link][3]
-
Manjula, S. N., et al. (2016). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti-oxidant activity. Saudi Pharmaceutical Journal, 24(6), 701-709. [Online] Available at: [Link][9]
-
Chen, S., et al. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chemical Biology & Drug Design, 101(5), 1045-1061. [Online] Available at: [Link][4]
-
Penning, T. D., et al. (2010). Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a highly potent and efficacious inhibitor. Journal of Medicinal Chemistry, 53(8), 3142-53. [Online] Available at: [Link][5]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Online] Available at: [Link][8]
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CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Online] Available at: [Link][6]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Online] Available at: [Link][4]
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Fisher Scientific. (n.d.). Amide Synthesis. [Online] Available at: [Link][13]
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Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Online] Available at: [Link][14]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Online] Available at: [Link]
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Sharma, G., et al. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(70), 40096-40101. [Online] Available at: [Link]
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MIT DSpace. (n.d.). Experiment 5: Fischer Esterification. [Online] Available at: [Link][15]
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Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Online] Available at: [Link][16]
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Al-Mahadeen, M., & Jaber, A. M. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry. [Online] Available at: [Link][17]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Online] Available at: [Link][7]
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Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Online] Available at: [Link][11]
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Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Online] Available at: [Link][12]
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Application Note & Protocols: A Strategic Approach to Screening 2-methyl-1H-benzimidazole-4-carboxylic Acid Derivatives for Bioactivity
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, a bicyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone of medicinal chemistry.[1] Its structural similarity to naturally occurring nucleotides allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold" in drug development.[2] Derivatives of this core structure have been successfully developed into a wide array of therapeutics, including anthelmintics (albendazole), proton-pump inhibitors (omeprazole), and anticancer agents (bendamustine).[3][4]
The specific scaffold, 2-methyl-1H-benzimidazole-4-carboxylic acid, offers three key points for chemical modification: the N1-position of the imidazole ring, the C2-methyl group, and the C4-carboxylic acid. This versatility allows for the creation of large, diverse chemical libraries. This document provides a strategic framework and detailed protocols for the initial bioactivity screening of novel derivatives based on this scaffold, focusing on three high-impact therapeutic areas: oncology, infectious disease, and inflammation.
Strategic Screening Cascade
A successful screening campaign requires a logical progression from broad, high-throughput primary assays to more specific, lower-throughput secondary assays. This cascade is designed to efficiently identify "hit" compounds and eliminate inactive ones, conserving resources and time. The initial focus is on cell-based phenotypic assays that measure a compound's overall effect on cell viability or growth.
Figure 1. A strategic workflow for screening benzimidazole derivatives.
Protocol I: Anticancer Activity Screening via MTT Cytotoxicity Assay
A. Scientific Rationale
Many benzimidazole derivatives exert anticancer effects by inducing apoptosis, arresting the cell cycle, or disrupting microtubule polymerization.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric primary screen to assess a compound's effect on cell viability and metabolic activity.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[8][9] The amount of formazan produced, quantified spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.[6]
B. Detailed Protocol
This protocol is optimized for screening in a 96-well plate format against a human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
1. Cell Seeding: a. Culture selected cancer cells to ~80% confluency in appropriate growth medium (e.g., DMEM + 10% FBS). b. Trypsinize, count, and resuspend cells to a final concentration of 1 x 10⁵ cells/mL. c. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[10] d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of each derivative in sterile DMSO. b. Create a working solution by diluting the stock in serum-free culture medium to 2x the final desired screening concentration (e.g., 20 µM for a final concentration of 10 µM). c. Carefully aspirate the media from the wells. d. Add 100 µL of the compound working solution to the respective wells. e. Controls are critical:
- Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO (e.g., 0.1%).
- Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
- Untreated Control: Wells with cells in medium only.
- Blank: Wells with medium only (no cells) for background subtraction. f. Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
3. MTT Assay Procedure: a. Prepare a 5 mg/mL MTT stock solution in sterile PBS.[8] Filter sterilize and protect from light. b. Dilute the MTT stock 1:10 in serum-free, phenol red-free medium to a final working concentration of 0.5 mg/mL.[6] c. Carefully remove the treatment media from the wells. d. Add 100 µL of the MTT working solution to each well.[6] e. Incubate for 3-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals. f. Carefully aspirate the MTT solution without disturbing the crystals. g. Add 150 µL of DMSO to each well to solubilize the formazan crystals.[10] h. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]
4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[8] b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each compound relative to the vehicle control:
- % Viability = (Absorbance_Compound / Absorbance_Vehicle_Control) * 100 d. Compounds showing significant viability reduction (e.g., <50%) are considered "hits" and are prioritized for dose-response studies to determine the IC₅₀ (half-maximal inhibitory concentration).
C. Sample Data Presentation
| Compound ID | Concentration (µM) | % Cell Viability (vs. Vehicle) | Hit? (Y/N) |
| BZD-001 | 10 | 98.2% | N |
| BZD-002 | 10 | 45.1% | Y |
| BZD-003 | 10 | 12.5% | Y |
| Doxorubicin | 1 | 8.7% | Positive Ctrl |
Protocol II: Antimicrobial Activity Screening via Broth Microdilution
A. Scientific Rationale
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[11][12] The benzimidazole scaffold is a known pharmacophore in antimicrobial agents.[13] The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a defined incubation period.[15][16] This method is highly accurate and allows for the simultaneous testing of multiple compounds.[14]
B. Detailed Protocol
This protocol is for determining the MIC against bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
1. Inoculum Preparation: a. From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.[17] b. Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth, MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
2. Plate Preparation and Compound Dilution: a. Prepare 10 mM stock solutions of each derivative in DMSO. b. In a 96-well microtiter plate, add 50 µL of sterile MHB to wells in columns 2 through 11. c. Prepare a starting compound concentration (e.g., 256 µg/mL) in the wells of column 1. This typically involves adding 100 µL of a 2x concentrated solution. d. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL). e. Controls are essential:
- Growth Control (Column 11): 100 µL of MHB with bacteria, no compound.
- Sterility Control (Column 12): 100 µL of MHB only, no bacteria.[15]
3. Inoculation and Incubation: a. Within 15-30 minutes of preparation, inoculate wells 1 through 11 with 50 µL of the final bacterial inoculum (~5 x 10⁵ CFU/mL).[17] The final volume in each well will be 100 µL. b. Seal the plate and incubate at 37°C for 16-20 hours.[14][16]
4. Data Acquisition and Interpretation: a. After incubation, examine the plate for visible bacterial growth (turbidity). The sterility control should be clear, and the growth control should be turbid.[15] b. The MIC is the lowest concentration of the compound at which there is no visible growth.[17] c. A resazurin-based viability indicator can be added for a colorimetric endpoint, which is useful for high-throughput screening.[18]
C. Sample Data Presentation
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BZD-001 | >128 | >128 |
| BZD-002 | 16 | 64 |
| BZD-003 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
Protocol III: Anti-inflammatory Screening via COX-2 Inhibition Assay
A. Scientific Rationale
Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is induced during inflammation, where it catalyzes the production of pro-inflammatory prostaglandins.[19] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[19][20] Many benzimidazole derivatives have shown potential as anti-inflammatory agents.[2][4][21] This fluorometric assay provides a rapid and sensitive method for screening COX-2 inhibitors.[22] The assay measures the generation of Prostaglandin G2, an intermediate product, by detecting its interaction with a probe to produce a fluorescent signal.[22]
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Troubleshooting & Optimization
optimizing reaction conditions for 2-methyl-1H-benzimidazole-4-carboxylic acid synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-methyl-1H-benzimidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies. Our goal is to explain the causality behind experimental choices, ensuring you can navigate common challenges and achieve reliable, high-yield results.
Core Synthesis Pathway: The Phillips-Ladenburg Reaction
The most direct and widely adopted method for synthesizing the 2-methyl-1H-benzimidazole scaffold is the Phillips-Ladenburg synthesis. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][2] For the specific target of this compound, the key starting materials are 3,4-diaminobenzoic acid and acetic acid .
The reaction is typically performed under acidic conditions at elevated temperatures. The acid catalyst serves to protonate the carbonyl group of acetic acid, making it more electrophilic for the nucleophilic attack by the amino group of the diamine. The subsequent intramolecular cyclization and dehydration yield the stable benzimidazole ring.[3][4][5]
Reaction Mechanism Overview
Below is a diagram illustrating the key steps in the acid-catalyzed condensation reaction.
Caption: Acid-catalyzed reaction mechanism for benzimidazole formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The primary and most reliable method is the Phillips-Ladenburg synthesis, which involves the direct condensation of 3,4-diaminobenzoic acid with acetic acid, typically heated in the presence of a mineral acid catalyst like hydrochloric acid (HCl).[1][2]
Q2: What are the most critical parameters affecting reaction yield and purity? A2: The three most critical parameters are:
-
Purity of Reactants: The 3,4-diaminobenzoic acid starting material is susceptible to oxidation, which can lead to dark-colored impurities and side reactions. Using high-purity starting material is crucial.[1]
-
Reaction Temperature: An optimal temperature, typically around 100-110°C, is necessary to drive the dehydration and cyclization steps.[1] However, excessive heat can cause decomposition and byproduct formation.
-
Acid Catalyst Concentration: A catalytic amount of strong acid is required to facilitate the reaction. However, using a large excess can lead to unwanted side reactions or difficulties during product isolation.
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method.[1][6] A suitable mobile phase, such as ethyl acetate/hexane or dichloromethane/methanol, should be used. The reaction is considered complete when the spot corresponding to 3,4-diaminobenzoic acid is no longer visible.
Q4: What is the recommended method for purifying the final product? A4: The crude product can often be purified by recrystallization .[7] Given the carboxylic acid and benzimidazole moieties, the product has amphoteric properties. A common technique involves dissolving the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), filtering to remove insoluble impurities, and then re-precipitating the pure product by acidifying the filtrate with an acid like acetic acid. The resulting solid is then collected by filtration, washed with cold water, and dried.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction has completed (starting material consumed by TLC), but the isolated yield is very low. What went wrong?
A: Low isolated yield is a common issue that can stem from several factors during the reaction or work-up.
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal Temperature | The final dehydration step to form the imidazole ring is often the rate-limiting step and requires sufficient thermal energy. Solution: Ensure your reaction is maintained at a reflux temperature of at least 100°C. If using a lower-boiling solvent, consider switching to a higher-boiling one or using a stronger acid catalyst.[1] |
| Incorrect Stoichiometry | Using a significant excess of acetic acid is generally not necessary and can make the work-up more difficult. A slight excess is sufficient. Solution: Use a molar ratio of approximately 1:1.1 to 1:1.5 of 3,4-diaminobenzoic acid to acetic acid. |
| Inefficient Work-up | The product has some solubility in both acidic and basic aqueous solutions. Solution: During neutralization, carefully adjust the pH to the isoelectric point of the molecule to ensure maximum precipitation. Avoid using a large excess of either acid or base. Wash the final product with cold water to minimize loss. |
| Product Decomposition | Prolonged heating at very high temperatures can lead to decarboxylation or other degradation pathways. Solution: Monitor the reaction by TLC and stop heating as soon as the starting material is consumed.[1] Do not leave the reaction to reflux unnecessarily for extended periods (e.g., overnight) without confirming it is required. |
Problem Area 2: Product Impurity & Side Reactions
Q: My crude product shows multiple spots on TLC. What are these impurities and how can I avoid them?
A: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Methyl-1H-benzimidazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-methyl-1H-benzimidazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve the yield and purity of the final product. Drawing on established chemical principles and field-proven insights, this document provides a detailed, practical resource for your laboratory work.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry. However, its synthesis, while conceptually straightforward, is often plagued by issues that can significantly reduce the overall yield. The most common route involves a two-stage process: the reduction of a nitroaromatic precursor to form 2,3-diaminobenzoic acid, followed by a cyclocondensation reaction with acetic acid. Key challenges include the potential for decarboxylation at high temperatures, the inherent instability and susceptibility to oxidation of the diamine intermediate, and purification difficulties.[1][2][3] This guide provides a systematic approach to overcoming these obstacles.
Section 1: Understanding the Synthetic Pathway
The synthesis is best understood as a two-part process. Success in the second step is highly dependent on the quality and yield of the first.
-
Step 1: Reduction of 2-Amino-3-nitrobenzoic Acid. The process begins with the catalytic hydrogenation of 2-amino-3-nitrobenzoic acid to produce the key intermediate, 2,3-diaminobenzoic acid.[1][4] This step is critical, as the purity of the resulting diamine directly impacts the subsequent cyclization.
-
Step 2: Phillips-Ladenburg Cyclization. The 2,3-diaminobenzoic acid is then condensed with glacial acetic acid, typically under acidic conditions and heat, to form the benzimidazole ring.[5][6] This is where careful control of reaction parameters is paramount to prevent side reactions.
Below is a diagram illustrating the overall workflow.
Sources
Technical Support Center: Purification of 2-methyl-1H-benzimidazole-4-carboxylic acid
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the purification of 2-methyl-1H-benzimidazole-4-carboxylic acid. This document provides field-proven insights and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with the purification of this molecule. The amphoteric nature of this compound, possessing both a basic benzimidazole core and an acidic carboxylic acid group, presents unique purification hurdles that require a systematic and well-understood approach.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities are almost always a direct result of the synthetic route employed. The most prevalent method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] Therefore, common impurities include:
-
Unreacted Starting Materials: Residual 1,2-diamino-3-methylbenzene or acetic acid (or its activated equivalent).
-
Diacylation Byproducts: Formation of di-acylated diamine intermediates that fail to cyclize.[3]
-
Side-Reaction Products: Impurities from reactions involving other functional groups on the starting materials.
-
Residual Catalyst and Solvents: Acids like polyphosphoric acid (PPA) or solvents like DMF used during the synthesis.[1]
Q2: My compound is a solid. What is the best initial purification strategy?
A2: For solid crude products, a well-designed acid-base extraction is typically the most effective first step.[4] This technique leverages the amphoteric nature of your target molecule to separate it from neutral, and some acidic or basic, impurities.[5][6] Following the extraction, recrystallization is an excellent secondary step to achieve high purity and obtain crystalline material.[7]
Q3: Why is my compound showing poor solubility in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
A3: The low solubility of many benzimidazoles in common organic solvents is a known challenge.[8][9] Your molecule has both a hydrogen-bond donating/accepting imidazole ring and a polar, hydrogen-bonding carboxylic acid group. This gives it a high degree of polarity and zwitterionic character, making it behave more like a salt. It will likely have better solubility in more polar solvents like methanol, DMF, DMSO, or aqueous base/acid.
Q4: My compound streaks severely on a silica gel TLC plate. How can I get clean spots?
A4: Streaking, or tailing, of carboxylic acids on silica gel is a very common problem.[4] It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase.[10] This leads to a distribution of the compound between its protonated and deprotonated forms during elution, causing the spot to drag.
Solution: To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., 94:5:1 DCM/Methanol/Acetic Acid).[4] This creates an acidic environment on the TLC plate, ensuring your compound remains fully protonated and elutes as a single, more defined spot.
Troubleshooting and Optimization Guide
This section addresses specific experimental failures with detailed explanations of their causes and step-by-step protocols for resolution.
Decision Workflow for Purification Strategy
Before beginning, use the following workflow to select the most appropriate purification path based on the state of your crude material.
Caption: Decision workflow for selecting a purification method.
Problem 1: Low or No Solid Precipitates After Acidification in Acid-Base Extraction
You've successfully dissolved your crude product in an aqueous base and washed away neutral impurities. However, upon re-acidifying the aqueous layer, no solid product crashes out, or the yield is disappointingly low.[11]
Common Causes & Solutions:
-
Incorrect pH: The pKa of a typical carboxylic acid is around 4-5, while the benzimidazole ring is protonated at a lower pH. You must adjust the pH to be well below the pKa of the carboxylic acid (target pH 2-3) to ensure it is fully protonated and thus neutral and insoluble.
-
Product is Water-Soluble: Even in its neutral form, the product may have some residual water solubility.
-
Insufficient Concentration: If the product concentration in the aqueous layer is too low, it may remain in solution even after protonation.
Troubleshooting Workflow: No Precipitation
Caption: Workflow for purification via acid-base extraction.
Protocol: Rigorous Acid-Base Extraction [4]
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are soluble (e.g., ethyl acetate or DCM). Transfer this solution to a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. [4]Stopper the funnel and invert it gently several times, venting frequently to release pressure from CO₂ evolution. Shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution is strongly acidic (pH 2-3, check with litmus paper). Your product should precipitate as a solid.
-
Isolation: Allow the suspension to stir in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly in a desiccator. [4][12]
Problem 3: Difficulty with Column Chromatography
If acid-base extraction and recrystallization fail to remove a persistent impurity of similar polarity, column chromatography is the next step. However, this compound's polarity can make it challenging.
Cause & Rationale:
The polar carboxylic acid and basic nitrogen groups in your molecule cause it to bind very strongly to the acidic silica gel stationary phase. [10][13]This strong interaction leads to poor elution, significant band broadening, and streaking, resulting in poor separation. The key is to suppress this interaction.
Table 1: Suggested Solvent Systems for Polar Heterocyclic Carboxylic Acids
| Solvent System Components | Ratio Range (v/v/v) | Purpose |
|---|---|---|
| Dichloromethane / Methanol / Acetic Acid | 98:1:1 to 90:9:1 | Standard Choice. Good for a wide range of polarities. Acetic acid suppresses deprotonation. [4] |
| Ethyl Acetate / Hexanes / Acetic Acid | 50:49:1 to 99:0:1 | For less polar impurities. The acetic acid is still crucial for good peak shape. |
| Dichloromethane / 10% NH₃ in Methanol | 99:1 to 90:10 | For stubborn basic compounds. The ammonia neutralizes acidic sites on the silica, improving elution of basic molecules. [14][15]|
Protocol: Column Chromatography with a Modified Eluent
-
Select a Solvent System: Use TLC to find a solvent system that gives your desired product an Rf value of ~0.2-0.3. Crucially, include 0.5-1% acetic acid in the eluent system you test.
-
Prepare the Column: Pack a column with silica gel using your chosen eluent (without the acid first, if preferred, to create the slurry).
-
Load the Sample: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like methanol. If solubility is low, you can pre-adsorb the compound onto a small amount of silica gel. To do this, dissolve your compound in a solvent (e.g., methanol), add a small amount of silica, evaporate the solvent completely to get a dry powder, and load this powder onto the top of your column.
-
Elution: Run the column, eluting with your chosen solvent system containing 0.5-1% acetic acid.
-
Fraction Collection & Analysis: Collect the eluent in a series of fractions. Analyze the collected fractions by TLC to identify which ones contain the purified product. [16]6. Isolation: Combine the pure fractions and remove the solvent (and the volatile acetic acid) under reduced pressure using a rotary evaporator to obtain the purified compound.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Co-crystallization of a benzimidazole derivative with carboxylic acids. Retrieved from [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Retrieved from [Link]
-
Journal of the American Chemical Society. (1940). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2023, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). WO2017085258A1 - Co-crystals of benzimidazole compounds.
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Arkivoc. (n.d.). Facile preparation of substituted benzimidazole-2-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2016, August 10). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole.
-
Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Journal of the Faculty of Pharmacy of Ankara University. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2010, August 10). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). The pKa Values of Some 2-Aminomidazolium Ions. Retrieved from [Link]
-
Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]
Sources
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- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
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- 14. Chromatography [chem.rochester.edu]
- 15. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 16. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Stability and Handling of 2-Methyl-1H-benzimidazole-4-carboxylic Acid and Its Derivatives
Welcome to the technical support center for 2-methyl-1H-benzimidazole-4-carboxylic acid and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound and its derivatives?
A1: For solid compounds, it is recommended to store them in a tightly closed container in a cool, dry, and dark place.[1] Many benzimidazole derivatives are sensitive to light and moisture.[1] For long-term storage, maintaining temperatures at or below 4°C is advisable, with -20°C being preferable for extended periods to minimize degradation.[2] In solution, especially for working solutions, storage at -20°C or -80°C is recommended, with freshly prepared solutions being ideal for sensitive experiments.[2]
Q2: I'm dissolving the compound for my experiment. What are the initial precautions I should take?
A2: The solubility of benzimidazole carboxylic acids can be pH-dependent.[3] It is crucial to consider the pH of your buffer system. The compound has both a basic benzimidazole ring and an acidic carboxylic acid group, making it amphoteric. Depending on the pKa values of these functional groups, the compound's solubility and stability can vary significantly with pH. It is advisable to prepare fresh solutions for immediate use whenever possible and to protect them from light.
Q3: Are there any known incompatibilities with common solvents or reagents?
A3: While the benzimidazole ring is relatively stable, strong oxidizing agents should be avoided as they can lead to degradation.[1] Additionally, be mindful of the reactivity of the carboxylic acid group, which can form esters in alcoholic solvents under acidic conditions, or salts with basic reagents. When using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for synthesis or storage, be aware that they can sometimes react with benzimidazoles, especially at elevated temperatures.[4]
Q4: Is this class of compounds known to be sensitive to light?
A4: Yes, benzimidazole derivatives, in general, are known to be photosensitive, particularly in solution.[5][6][7] Exposure to UV or even ambient light can catalyze degradation.[5] Therefore, it is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil during experiments and storage.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis of a sample that has been in solution for some time.
Question: I am analyzing my this compound derivative via HPLC and see new peaks that were not present in the freshly prepared sample. What is happening?
Answer: The appearance of new peaks is a strong indicator of degradation. The likely culprits are photodegradation, hydrolysis, or oxidation.
-
Causality: Benzimidazoles have a chromophore that absorbs UV light, making them susceptible to photodegradation, which can lead to cleavage of the imidazole ring or other structural modifications.[8][9] The carboxylic acid and other functional groups on the molecule can also be susceptible to hydrolysis, especially at non-neutral pH.[5]
-
Troubleshooting Steps:
-
Confirm Degradation: Re-run the HPLC analysis with a freshly prepared standard solution to confirm that the new peaks are indeed absent initially.
-
Investigate Photodegradation: Prepare two aliquots of your compound in solution. Keep one completely protected from light and expose the other to ambient lab light or a UV source for a defined period. Analyze both by HPLC. A significant increase in the impurity peaks in the light-exposed sample confirms photosensitivity.
-
Assess pH Effects: Prepare your compound in buffers of different pH values (e.g., acidic, neutral, and basic) and monitor the formation of impurities over time. Some benzimidazole derivatives can undergo pH-dependent structural changes.[3]
-
Consider Oxidation: If your solution was not prepared with degassed solvents or was stored with significant headspace, oxidative degradation is a possibility. Try preparing a sample with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon) and compare its stability.
-
Issue 2: The concentration of my stock solution seems to decrease over time, but I don't see a corresponding increase in degradation peaks.
Question: My quantitative analysis shows a loss of the parent compound over time, but the mass balance is off – the new impurity peaks are very small. Where is my compound going?
Answer: This "mass balance" issue can be perplexing but has several possible explanations.
-
Causality: The degradation products may not be detectable under your current analytical conditions, or the compound may be physically lost from the solution.
-
Troubleshooting Steps:
-
Formation of Non-UV Active Degradants: Your degradation products may lack a chromophore or have a much lower extinction coefficient at the detection wavelength you are using.[1]
-
Solution: Try analyzing your samples at a lower wavelength (e.g., 210-220 nm) where more organic molecules absorb. If available, use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[1]
-
-
Precipitation: The compound's solubility might be limited in your chosen solvent, or it could be precipitating over time, especially if stored at lower temperatures.
-
Solution: Visually inspect your solution for any precipitate. Before taking an aliquot for analysis, ensure the solution is fully dissolved, potentially with gentle warming and vortexing. Re-evaluate your choice of solvent and concentration.
-
-
Adsorption: The compound may be adsorbing to the surface of your storage container, particularly with glass vials.[1]
-
Solution: Consider using silanized glass vials or polypropylene tubes to minimize adsorption.[1]
-
-
Formation of Involatile Products: If using LC-MS, some degradation products might be involatile and therefore not detected by the mass spectrometer.[1]
-
Issue 3: I'm getting inconsistent results in my biological assays.
Question: The potency of my compound varies between experiments, even when I use the same stock solution. Could this be a stability issue?
Answer: Absolutely. Inconsistent biological activity is a classic sign of compound instability.
-
Causality: If the parent compound is degrading, its effective concentration in your assay is decreasing over time. Furthermore, the degradation products themselves could have different biological activities—they could be inactive, have reduced activity, or even act as antagonists, confounding your results.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Key Stability Factors and Potential Degradation Pathways
Understanding the chemical principles behind the instability of this compound is key to mitigating these issues.
Photodegradation
Benzimidazoles are aromatic heterocyclic compounds that can absorb UV radiation, leading to electronically excited states. These excited molecules can then undergo various reactions.
-
Mechanism: Direct photolysis can be initiated by the excited triplet state of the molecule or the formation of a radical cation.[8] This can lead to complex degradation pathways, including:
-
Benzimidazole Ring Cleavage: The stable aromatic system can be broken, leading to a variety of smaller, non-aromatic products.[8][9]
-
Decarboxylation: The carboxylic acid group can be lost as CO2, a common photochemical reaction for aromatic carboxylic acids.
-
Oxidative Reactions: In the presence of oxygen, photo-oxidation can occur, leading to hydroxylated derivatives.[8]
-
-
Influencing Factors:
-
pH: Both acidic and basic conditions have been shown to facilitate the photodegradation of some benzimidazole derivatives.[5][8]
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the excited state and the subsequent reaction pathways.
-
Photosensitizers: Substances in the experimental medium (e.g., nitrate ions, dissolved organic matter) can absorb light and transfer energy to the benzimidazole molecule, accelerating its degradation (indirect photolysis).[8]
-
Caption: Key factors influencing the photodegradation of benzimidazole derivatives.
Effect of pH
The pH of the solution is a critical factor due to the amphoteric nature of this compound.
-
Mechanism: The ionization state of both the imidazole ring (which can be protonated) and the carboxylic acid group (which can be deprotonated) changes with pH. This can affect not only solubility but also chemical stability. For some related structures, pH changes can even induce reversible ring-opening reactions.[3]
-
Practical Implications:
-
Solubility: The compound may be least soluble at its isoelectric point and more soluble at acidic or basic pH.
-
Stability: Hydrolysis of other functional groups on derivatives is often catalyzed by acidic or basic conditions. The stability of the benzimidazole ring itself can also be compromised under extreme pH and temperature.[10]
-
Oxidative and Thermal Degradation
-
Oxidation: The benzimidazole ring system can be susceptible to oxidation, especially at the electron-rich benzene portion of the molecule. This can be accelerated by heat, light, and the presence of metal ions.
-
Thermal Degradation: While generally stable at room temperature in solid form, thermal decomposition can occur at elevated temperatures.[7] For carboxylic acids, thermal decomposition can lead to decarboxylation.[11]
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of your compound.[1]
Objective: To accelerate the degradation of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 8 hours.
-
At time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Withdraw and dilute aliquots at various time points for HPLC analysis.[1]
-
-
Thermal Degradation:
-
Store both the solid compound and a solution at 80°C for 48 hours.
-
Analyze samples at different time points.[1]
-
-
Photostability:
-
Expose both the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Keep a control sample of each protected from light.
-
Analyze both exposed and control samples by HPLC.
-
Data Analysis:
-
Monitor the percentage decrease of the parent peak area.
-
Note the formation and increase of any new peaks (degradation products).
-
Aim for 5-20% degradation to ensure that the degradation products are observable without being overly complex.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.
Starting HPLC Conditions (Example):
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 280 nm (or λmax of the compound) |
| Injection Vol. | 10 µL |
Method Development and Validation:
-
Inject Stressed Samples: Analyze the samples generated from the forced degradation study using the initial HPLC method.
-
Assess Peak Purity: Use a Photodiode Array (PDA) detector to check the peak purity of the parent compound at each time point under each stress condition. The peak should be spectrally pure, indicating no co-eluting impurities.
-
Optimize Separation: If co-elution is observed, optimize the method by adjusting the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different pH modifier like ammonium acetate), or changing the column chemistry (e.g., a phenyl-hexyl column).
-
Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbenzimidazole, 98%. Available at: [Link]
-
Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research, 47(15), 5653-5663. Available at: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzimidazole-5-carboxylic acid. Available at: [Link]
-
Ragno, G., et al. (2003). A photodegradation study on anthelmintic benzimidazoles. IRIS Unical. Available at: [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Available at: [Link]
-
ResearchGate. (n.d.). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices | Request PDF. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Available at: [Link]
-
MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(15), 4972. Available at: [Link]
-
The Journal of Organic Chemistry. (2023). Dual Photochemistry of Benzimidazole. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
ResearchGate. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available at: [Link]
-
Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]
-
IJRAR.org. (n.d.). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. Available at: [Link]
-
Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1644-1654. Available at: [Link]
-
ResearchGate. (n.d.). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media | Request PDF. Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Available at: [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available at: [Link]
-
PubMed. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available at: [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Available at: [Link]
-
Yilmaz, H., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food and Chemical Toxicology, 174, 113677. Available at: [Link]
-
PubMed. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. Available at: [Link]
-
López-Rodríguez, M. L., et al. (1999). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 7(11), 2271-2281. Available at: [Link]
-
RSC Publishing. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Available at: [Link]
-
LCGC North America. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
RSC Publishing. (n.d.). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Available at: [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. Available at: [Link]
-
ResearchGate. (2024). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 6. researchgate.net [researchgate.net]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
avoiding byproduct formation in benzimidazole synthesis
Technical Support Center: Benzimidazole Synthesis
Introduction: Navigating the Complexities of Benzimidazole Synthesis
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, from proton-pump inhibitors to anthelmintics.[1] While the condensation of an o-phenylenediamine (OPDA) with a carbonyl equivalent appears straightforward, researchers frequently encounter challenges with low yields and the formation of persistent, difficult-to-remove byproducts.[2][3] Classical methods like the Phillips-Ladenburg (using carboxylic acids) and Weidenhagen (using aldehydes) reactions often require harsh conditions, such as high temperatures, which can lead to side reactions and degradation.[3][4]
This guide provides field-proven insights and troubleshooting strategies to help you navigate these challenges. By understanding the mechanistic origins of common byproducts, you can proactively optimize your reaction conditions to maximize the yield and purity of your target benzimidazole.
Troubleshooting Guide: Common Byproduct Scenarios
This section addresses specific, frequently encountered byproducts in a question-and-answer format.
Q1: My reaction with an aldehyde yields a mixture of the desired 2-substituted benzimidazole and a 1,2-disubstituted byproduct. How can I improve selectivity?
A1: The formation of a 1,2-disubstituted benzimidazole is a common issue when using aldehydes, as the initial product can undergo a second reaction. The key is to control the reaction pathway through careful selection of catalysts and conditions.
The second substitution occurs when the initially formed 2-substituted benzimidazole reacts with another molecule of the aldehyde, which is subsequently oxidized. This side reaction is particularly favored at higher temperatures.[5]
Root Causes & Solutions:
-
Catalyst Choice: The catalyst has a profound impact on selectivity. While general acid catalysts can be effective, certain Lewis acids offer superior control. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 2-substituted benzimidazoles with electron-rich aldehydes.[6][7] Heterogeneous catalysts, such as engineered MgO@DFNS, can also provide excellent yields of the monosubstituted product at room temperature, minimizing over-reaction.[8]
-
Stoichiometry and Temperature: While increasing the molar ratio of the aldehyde can sometimes improve conversion, it may also favor the formation of the 1,2-disubstituted byproduct.[5] It is crucial to start with a 1:1 or near 1:1 molar ratio of OPDA to aldehyde. Furthermore, running the reaction at the lowest effective temperature (e.g., room temperature if using an efficient catalyst) can significantly suppress the second substitution.[8]
-
Solvent Selection: Aprotic solvents can sometimes favor the formation of 1,2-disubstituted products.[9] Screening polar solvents like ethanol or methanol may improve selectivity towards the desired 2-substituted product.[8]
Troubleshooting Flowchart for 1,2-Disubstitution
Caption: Decision tree for troubleshooting 1,2-disubstitution.
Q2: Instead of the expected benzimidazole, my reaction of o-phenylenediamine with a β-ketoester formed a benzodiazepine-2-one. What caused this switch in reactivity?
A2: This is a classic example of kinetic versus thermodynamic control dictated by reaction pH. The formation of a seven-membered benzodiazepine ring is favored under neutral conditions, while acidic conditions promote the desired five-membered benzimidazole cyclization.
Under neutral reflux, the reaction between OPDA and a β-ketoester proceeds through a pathway that leads to benzodiazepine-2-ones.[10] However, the presence of a strong acid protonates a key intermediate, redirecting the cyclization to form the thermodynamically more stable benzimidazole.[10]
Mechanism and Solution:
-
The Role of Acid: Under acidic conditions, the reaction initially forms an ethyl β-2-amino aniline crotonate intermediate. Upon heating, this intermediate cyclizes and eliminates ethyl acetate to yield the 2-methyl-1H-benzo[d]imidazole.[10]
-
Recommended Action: To ensure the formation of the benzimidazole, the reaction must be conducted in the presence of an acid catalyst. Simple mineral acids like hydrochloric acid (HCl) or Brønsted acids like p-toluenesulfonic acid (p-TsOH) are effective.[6][11]
Competing Reaction Pathways
Caption: Influence of pH on reaction outcome.
Q3: My crude product is dark and contains colored impurities that are difficult to remove by chromatography or recrystallization. What are they and how can I avoid them?
A3: Dark, colored impurities are typically high-molecular-weight species formed from the oxidation of the o-phenylenediamine starting material or, to a lesser extent, the benzimidazole product.
OPDA is highly susceptible to aerobic oxidation, which can be accelerated by heat and certain catalysts, leading to polymeric, deeply colored byproducts.
Preventative Measures:
-
Use a Salt Form of OPDA: Using o-phenylenediamine dihydrochloride can significantly reduce the formation of colored impurities.[6] The salt is more stable against oxidation than the free base.
-
Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen, especially if heating is required.
-
Optimized Reaction Conditions: Traditional methods often use harsh oxidizing agents or high temperatures, which promote byproduct formation.[4][12] Modern catalytic systems that operate under milder conditions are preferable. For instance, reactions catalyzed by supported gold nanoparticles or MgO@DFNS can proceed efficiently at lower temperatures, reducing degradation.[8][13]
-
Purification Tip: If colored impurities do form, a potassium permanganate treatment followed by clarification with sodium bisulfite during aqueous workup or recrystallization can sometimes decolorize the product.[14]
Frequently Asked Questions (FAQs)
| Question | Answer |
| How do I choose the best catalyst for my synthesis? | Catalyst selection depends on your substrates and desired conditions. For green chemistry approaches, heterogeneous catalysts like MgO@DFNS are excellent as they are mild and easily recoverable.[8] For reactions requiring acid catalysis, options range from simple Brønsted acids like p-TsOH to Lewis acids like Er(OTf)₃ , which can offer enhanced selectivity.[6] Ammonium chloride (NH₄Cl) is an inexpensive and effective catalyst for condensations with aldehydes at room temperature.[10] |
| What is the role of the solvent? | The solvent can dramatically influence yield and selectivity. A solvent screen is a critical first step in optimization.[2] For many modern catalytic systems, polar solvents like ethanol or methanol provide high yields.[8] In some cases, like the NH₄Cl-catalyzed reaction with aldehydes, a less polar solvent like chloroform (CHCl₃) was found to be optimal.[10] |
| How critical are reaction temperature and time? | These parameters are highly codependent. While high temperatures can accelerate the reaction, they also increase the risk of side reactions and degradation.[2][4] It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal time, avoiding prolonged heating after the starting materials are consumed.[6] Many modern methods are optimized to run at room temperature, which is ideal for preventing thermal decomposition.[8] |
| How do substituents on my starting materials affect the reaction? | The electronic nature and steric bulk of substituents on both the OPDA and the carbonyl compound can significantly impact the reaction rate and yield. Electron-withdrawing groups on an aldehyde can sometimes lead to slightly higher product yields.[2] Steric hindrance near the reacting centers may require more forcing conditions or a more active catalyst to achieve good conversion. |
Featured Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Phenyl-1H-benzo[d]imidazole using an Inexpensive Catalyst
This protocol is adapted from a method utilizing ammonium chloride as an efficient, environmentally benign catalyst at room temperature.[10]
Materials:
-
o-phenylenediamine (OPDA) (1 mmol, 108.1 mg)
-
Benzaldehyde (1 mmol, 106.1 mg, 102 µL)
-
Ammonium Chloride (NH₄Cl) (4 mmol, 214.0 mg)
-
Chloroform (CHCl₃) (5 mL)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1 mmol) and chloroform (5 mL). Stir until dissolved.
-
Add ammonium chloride (4 mmol) to the stirred solution.
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 70/30).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 2-phenyl-1H-benzo[d]imidazole.
Protocol 2: Green Synthesis of Benzimidazoles using a Heterogeneous Catalyst
This protocol utilizes a recoverable and reusable catalyst, aligning with green chemistry principles. It is adapted from a method using MgO@DFNS.[8]
Materials:
-
o-phenylenediamine (OPDA) (1 mmol, 108.1 mg)
-
Substituted Aldehyde (1.2 mmol)
-
10 wt% MgO@DFNS catalyst
-
Ethanol (10 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aldehyde (1.2 mmol), and the 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction using TLC.
-
After completion, filter the reaction mixture using a Büchner funnel to recover the solid heterogeneous catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
References
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- BenchChem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- Saleem, M., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH.
- Kumar, R., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- ResearchGate. (n.d.). The possible mechanism of forming benzimidazole.
- ResearchGate. (n.d.). N-Alkylation of benzimidazole.
- Organic Syntheses Procedure. (n.d.). Benzimidazole.
- MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles.
- MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Wikipedia. (n.d.). Benzimidazole.
- Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering.
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up 2-Methyl-1H-benzimidazole-4-carboxylic Acid Production
Welcome to the technical support guide for the synthesis and scale-up of 2-methyl-1H-benzimidazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this important benzimidazole derivative. Our goal is to provide practical, field-tested insights rooted in established chemical principles to ensure the success of your experimental and scale-up endeavors.
Overview of Synthesis
The most common and direct route to synthesizing this compound is through the condensation of 2,3-diaminobenzoic acid with acetic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, involves the formation of an N-acylated intermediate, which then undergoes intramolecular cyclization followed by dehydration to form the stable benzimidazole ring.
The overall reaction is as follows:
Caption: Troubleshooting workflow for low reaction yield.
Key Optimization Parameters:
-
Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. [1]Prolonged heating after completion can lead to degradation.
-
Stoichiometry: While acetic acid is often used in excess, ensure the molar ratio is appropriate. A large excess may not be necessary and can complicate the work-up.
-
Work-up Procedure: The product is amphoteric. Careful pH adjustment during work-up is critical. The product will precipitate at its isoelectric point. Adjusting the pH too far in either direction will redissolve it, leading to significant losses.
Q4: How do I effectively purify the final product, especially at a larger scale?
A4: Purification is one of the biggest scale-up challenges due to the product's limited solubility in many common organic solvents. [2][3][4] Recommended Purification Protocol:
-
Neutralization & Precipitation: After the reaction is complete, cool the mixture and cautiously add a base (e.g., 10% sodium hydroxide or ammonium hydroxide) to neutralize the excess acid. [5]The product should precipitate near neutral pH. Monitor the pH carefully.
-
Filtration: Collect the crude solid by filtration. Wash thoroughly with cold water to remove inorganic salts and residual base.
-
Decolorization: If the product is colored, dissolve it in a minimum amount of boiling water (it has low water solubility, so a large volume may be needed) or an ethanol/water mixture. Add activated charcoal, heat for 15-30 minutes, and filter the hot solution through a pad of celite to remove the charcoal. [5][6]4. Recrystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
| Solvent System | Suitability for Recrystallization | Notes |
| Water | Good | Low solubility requires large volumes; excellent for removing organic impurities. |
| Ethanol/Water | Excellent | Offers better solubility than water alone, allowing for more manageable volumes. |
| Toluene | Poor | Very low solubility reported for similar benzimidazoles. [3][4] |
| Dichloromethane | Poor | Very low solubility reported for similar benzimidazoles. [4] |
Troubleshooting Guide: Common Scale-Up Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product Fails to Precipitate During Work-up | 1. Incorrect pH: The pH is too acidic or too basic, keeping the product solubilized. 2. Insufficient Concentration: The product concentration is below its solubility limit. | 1. Carefully adjust the pH towards the isoelectric point (typically pH 6-7). Use a calibrated pH meter. 2. If the volume is very large, consider concentrating the solution under reduced pressure before final pH adjustment. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction (starting material visible). 2. Formation of N,N'-diacetylated side product. 3. Product degradation from overheating. | 1. Increase reaction time and continue monitoring. [1] 2. This is less common with acetic acid but can occur. Purification via recrystallization should remove it. 3. Reduce reaction temperature and ensure even heating across the reactor vessel. |
| Filtration is Very Slow | 1. Very fine, amorphous particles formed instead of crystals. 2. Presence of tarry, oxidized byproducts clogging the filter medium. | 1. Ensure the product precipitates from a hot solution that is allowed to cool slowly to promote larger crystal growth. 2. Perform a hot filtration with activated charcoal before crystallization to remove tars. [5] |
| Final Product Purity is Low (by NMR/HPLC) | 1. Incomplete removal of starting materials or side products. 2. Trapped solvent in the crystal lattice. | 1. Perform a second recrystallization. Consider a different solvent system if the impurity co-crystallizes. 2. Dry the final product thoroughly under vacuum at an elevated temperature (e.g., 60-80°C). |
Detailed Experimental Protocol (Lab Scale) & Scale-Up Considerations
Lab-Scale Synthesis Protocol
-
Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diaminobenzoic acid (10.0 g, 65.7 mmol).
-
Reaction: Add glacial acetic acid (60 mL). Heat the mixture to reflux (approx. 118°C) and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., mobile phase 8:2 Ethyl Acetate:Hexane with a few drops of acetic acid) until the 2,3-diaminobenzoic acid spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into 400 mL of cold water with stirring. Carefully neutralize the solution by adding 10% aqueous sodium hydroxide until the pH is ~7.
-
Isolation: A precipitate will form. Stir the slurry in an ice bath for 30 minutes, then collect the crude solid by suction filtration. Wash the solid with two portions of 50 mL cold water.
-
Purification: Transfer the crude solid to a 1 L beaker. Add 600-700 mL of water and heat to boiling to dissolve the solid. Add 1 g of activated charcoal and continue to boil for 15 minutes. Filter the hot solution through a pre-heated Büchner funnel to remove the charcoal. [5]7. Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath for 1 hour.
-
Final Product: Collect the white, crystalline product by suction filtration, wash with a small amount of ice-cold water, and dry under vacuum at 80°C. Expected yield: 9-10 g (72-80%).
Process Flow Diagram & Scale-Up Considerations
Caption: Synthesis and purification workflow with key scale-up considerations.
-
Heat Transfer: Uniform heating is critical. For large reactors, use jacketed vessels with oil or steam to ensure even temperature distribution and avoid localized overheating, which can cause degradation. [7]* Mixing: Ensure the reactor is equipped with an appropriately sized agitator to maintain a homogeneous slurry, especially during the precipitation step.
-
Material Transfer: Pumping a corrosive mixture of acetic acid requires chemically resistant pumps and lines.
-
Exotherm Control: The neutralization of a large volume of hot acetic acid is highly exothermic. The base must be added slowly with efficient cooling to maintain temperature control. A failure to do so can cause a dangerous runaway reaction.
References
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole.
-
HETEROCYCLES. (2006). Facile preparation of substituted benzimidazole-2-carboxylates. Retrieved from HETEROCYCLES. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from ResearchGate. [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from ResearchGate. [Link]
-
Azarifar, D., et al. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 74(10), 1181-1189. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from ijariie.com. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from Organic Syntheses. [Link]
-
Journal of Current Pharma Research. (2018). A Review on Benzimidazole. Retrieved from Journal of Current Pharma Research. [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. Retrieved from ResearchGate. [Link]
-
Shanmugam, P., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 4938. [Link]
-
Domanska, U., & Hofman, T. (2001). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 46(3), 547-551. [Link]
-
Pharmaceutical Technology. (2007). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from Pharmaceutical Technology. [Link]
-
Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101717370A - New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole - Google Patents [patents.google.com]
- 7. pharmtech.com [pharmtech.com]
Technical Support Center: Characterization of 2-Methyl-1H-benzimidazole-4-carboxylic acid
Introduction: 2-Methyl-1H-benzimidazole-4-carboxylic acid is a key building block in pharmaceutical development, valued for its role in synthesizing a range of biologically active compounds.[1][2][3][4] However, its unique physicochemical properties, including its amphoteric nature, potential for tautomerism, and limited solubility, present significant analytical challenges. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the characterization of this molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered challenges in the handling and preliminary analysis of this compound.
Q1: Why is my batch of this compound showing poor solubility in common organic solvents like dichloromethane (DCM) or methanol?
A1: The molecule's structure contains both a basic benzimidazole ring and an acidic carboxylic acid group, making it amphoteric. This dual functionality leads to strong intermolecular hydrogen bonding and zwitterionic character, which significantly reduces its solubility in many common, less polar organic solvents.[5] For analytical purposes, highly polar aprofundic solvents like Dimethyl Sulfoxide (DMSO) are often required to achieve sufficient concentration.[5]
Q2: I'm observing broad peaks or peak splitting in my HPLC chromatogram. What could be the cause?
A2: This is a common issue stemming from several factors. Firstly, the compound can interact strongly with residual silanol groups on standard silica-based C18 columns, leading to peak tailing.[6][7] Secondly, if the mobile phase pH is not adequately controlled and is close to the pKa of the analyte, you may observe peak splitting or broadening due to the compound existing in multiple ionization states. Lastly, the sample solvent might be too strong compared to the mobile phase, causing poor peak shape for early eluting peaks.
Q3: My NMR spectrum in CDCl3 is poorly resolved with very broad signals. How can I get a better spectrum?
A3: The poor solubility and potential for aggregation in less polar solvents like chloroform-d (CDCl3) are the primary reasons for poor NMR resolution. Switching to a more polar, aprotic solvent like DMSO-d6 is highly recommended.[8][9] DMSO-d6 will not only improve solubility but also help in observing the exchangeable protons (N-H and -COOH) more clearly.[8]
Q4: How should I store this compound to ensure its stability?
A4: Benzimidazole derivatives can be sensitive to light and moisture.[10] It is recommended to store the compound in a cool, dark, and dry place, preferably in a tightly sealed container. For long-term storage, maintaining temperatures at 4°C or -20°C is advisable to minimize degradation.[10]
Part 2: Troubleshooting Guide by Analytical Technique
This section provides in-depth, step-by-step troubleshooting for specific analytical methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity assessment and quantification.[11] However, the amphoteric nature of this compound requires careful method development.
Issue 1: Severe Peak Tailing
-
Question: My main peak shows a significant tailing factor (>2.0), making accurate integration and impurity quantification difficult. What steps can I take to improve peak shape?
-
Answer & Protocol: Peak tailing for this compound is often due to secondary interactions with the stationary phase.[6][7] Here is a systematic approach to troubleshoot this:
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Mobile Phase pH Control: The most critical factor. The mobile phase must be buffered.
-
Prepare a buffer like 20mM ammonium acetate or phosphate buffer.
-
Adjust the aqueous phase pH to be at least 2 units away from the pKa values of both the carboxylic acid and the benzimidazole nitrogen. For example, a pH of ~3.0 (using formic or phosphoric acid) will ensure the carboxylic acid is protonated and the amine is protonated, while a pH of ~7.5 will ensure the carboxylic acid is deprotonated and the amine is neutral.[12]
-
-
Increase Buffer Concentration: If tailing persists, increasing the buffer concentration (e.g., to 50mM) can help mask residual silanol sites on the column packing.[7]
-
Use a Deactivated Column: If pH adjustments are insufficient, the column itself is the likely culprit. Switch from a standard C18 column to one specifically designed for basic compounds, which has better end-capping or a different bonding chemistry.[6][13]
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time of my main peak is shifting between injections. How can I improve reproducibility?
-
Answer & Protocol: Retention time drift is usually caused by insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[13]
Protocol for Stable Retention Times:
-
Ensure Proper Equilibration: Before starting the analysis, equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
Premix Mobile Phase: If using an isocratic method, prepare the mobile phase in a single large batch rather than relying on the pump's online mixing, which can introduce variability.[13]
-
Use a Column Oven: Operate the column in a thermostatically controlled oven set to a temperature slightly above ambient (e.g., 30-35 °C) to negate the effects of room temperature fluctuations.[13]
-
Check for Leaks: Ensure all fittings are secure and there are no leaks in the system, as this can cause pressure fluctuations and affect retention.[13]
-
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, End-capped, 2.1 x 100 mm, 1.8 µm | High efficiency and reduced silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to control ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 5% to 95% B over 10 minutes | To elute potential impurities with different polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Ensures stable retention times. |
| Detection (UV) | 280 nm | Benzimidazoles typically have strong absorbance in this region. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| Sample Diluent | 50:50 Acetonitrile:Water | Should be as close to the initial mobile phase as possible. |
Mass Spectrometry (MS)
MS is essential for confirming molecular weight and identifying impurities or degradation products.
Issue: Poor Ionization or Signal Intensity in ESI-MS
-
Question: I am getting a very weak or no signal for my compound in positive ion electrospray ionization (ESI+). What is the problem?
-
Answer & Protocol: While the benzimidazole nitrogen is basic and should ionize well in positive mode, the presence of the acidic carboxylic acid can suppress ionization. The choice of mobile phase additive is crucial.
Protocol for Enhancing MS Signal:
-
Optimize Mobile Phase Additives:
-
For ESI+: Use a mobile phase containing 0.1% formic acid. The acid will help protonate the benzimidazole nitrogen, forming the [M+H]+ ion.
-
For ESI-: Switch to negative ion mode and use a mobile phase containing 0.1% ammonia solution or 5mM ammonium acetate. This will deprotonate the carboxylic acid, forming the [M-H]- ion. Often, amphoteric molecules like this ionize more efficiently in negative mode.
-
-
Source Parameter Optimization: Infuse a standard solution of your compound directly into the mass spectrometer and optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your specific analyte.
-
Check for Adduct Formation: Look for common adducts like [M+Na]+ or [M+K]+ in positive mode, or [M+Cl]- or [M+HCOO]- in negative mode. These can sometimes be more abundant than the primary protonated or deprotonated molecule.
-
The fragmentation pattern of benzimidazoles in mass spectrometry often involves cleavage of the imidazole ring.[14][15][16] A characteristic fragmentation is the sequential loss of hydrogen cyanide (HCN).[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation.
Issue: Difficulty in Assigning Tautomeric Protons and Carbons
-
Question: The signals for the aromatic protons and carbons in the benzene ring portion of my molecule are difficult to assign. How does tautomerism affect the spectrum?
-
Answer & Explanation: The benzimidazole core exists in a rapid tautomeric equilibrium, where the N-H proton can reside on either nitrogen atom. In many solvents at room temperature, this exchange is fast on the NMR timescale, leading to an averaged spectrum where positions 4 and 7, and 5 and 6, become chemically equivalent.[8][17]
General Workflow for Structural Confirmation
Caption: Workflow for NMR-based structural elucidation.
Strategy for Ambiguous Assignments:
-
Use DMSO-d6: This is the solvent of choice. It will solubilize the compound well and allow for the observation of the N-H and COOH protons, which appear as broad singlets.[9][18]
-
Perform 2D NMR:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to, definitively assigning the aromatic C-H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, the methyl protons at position 2 will show a correlation to the C2 and C7a/C3a quaternary carbons, helping to lock in the assignment of the benzimidazole core. The aromatic protons will show correlations to the carboxyl carbon, confirming its position at C4.
-
-
Low-Temperature NMR: In some cases, cooling the sample can slow down the tautomeric exchange enough to "freeze out" the individual tautomers, resulting in two distinct sets of signals. This is an advanced experiment but can provide definitive proof of the tautomerism.[8]
-
Part 3: Forced Degradation Studies
To develop a stability-indicating method, it is crucial to understand how the molecule degrades.[19][20][21] Forced degradation studies intentionally stress the molecule to produce likely degradation products.[10][20][22]
Issue: No Degradation Observed Under Stress Conditions
-
Question: I have subjected my compound to acidic, basic, and oxidative stress, but the HPLC analysis shows no significant degradation. Is the compound extremely stable?
-
Answer & Protocol: While benzimidazoles are generally stable, it's possible the stress conditions were not stringent enough.[23] The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method can separate the degradants from the parent peak.[20]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time/Temperature | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C for 8 hours | To test for lability in acidic environments.[10] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C for 8 hours | To test for lability in basic environments.[10] |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | To identify potential oxidation products (e.g., N-oxides).[10] |
| Thermal | Solid & Solution at 80 °C | 48 hours | To assess thermal stability.[10] |
| Photolytic | ICH Q1B Guidelines | As per guidelines | To assess light sensitivity.[10] |
Troubleshooting Steps:
-
Increase Stress Severity: If no degradation is seen with the initial conditions, incrementally increase the acid/base concentration (e.g., to 1 M HCl/NaOH) or the temperature.
-
Monitor at Multiple Time Points: Take samples at various time points (e.g., 2, 4, 8, 24 hours) to track the degradation progress.
-
Check for Insoluble Degradants: It's possible that a degradation product is precipitating out of solution. Visually inspect the stressed samples for any solid formation.
-
Use a Broader HPLC Gradient: A potential degradant might be very polar or non-polar and may not be eluting in your standard analytical method. Use a broader gradient (e.g., 5% to 100% organic over a longer time) to search for any new peaks.
By systematically applying these troubleshooting guides and protocols, researchers can overcome the inherent analytical challenges of this compound, ensuring accurate characterization and robust data for drug development and quality control.
References
- H. Ibrahim, S. El‐Tamany, & I. M. El‐Deen. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering.
-
Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]
- F. Hida, J. Robert, & C. Luu-Duc. (1994).
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Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). ResearchGate. Available at: [Link]
- A. Kulik, W. Bialecka, M. Podolska, B. Kwiatkowska-Puchniarz, & A. Mazurek. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.
- Vårdal, L., Øiestad, E. L., & Gjelstad, A. (2021). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Journal of Analytical Toxicology.
- HPLC Troubleshooting Guide. Restek.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]
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Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]
- Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). Benchchem.
-
Mikiciuk-Olasik, E., et al. (2009). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available at: [Link]
- In-depth Technical Guide: Chemical Properties of 2-Methyl-1H-benzimidazole-4-methanol. Benchchem.
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Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. Available at: [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
- Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific.
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available at: [Link]
-
Claramunt, R. M., et al. (2006). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available at: [Link]
- Forced Degradation – A Review. (2022). Journal of Pharmaceutical Research & Reports.
-
Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography. (2016). ResearchGate. Available at: [Link]
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2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Available at: [Link]
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The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available at: [Link]
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.
- Characterization of benzimidazole deriv
- Derivatization of 2-Methyl-1H-benzimidazole-4-methanol for the Synthesis of Novel Bioactive Compounds: Applic
- El Kihel, A., et al. (2009). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
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Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. Available at: [Link]
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Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. (2004). ResearchGate. Available at: [Link]
-
Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Available at: [Link]
- An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. Benchchem.
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment, and ADMET prediction of new benzimidazole-Schiff base derivatives. NIH National Library of Medicine. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). ResearchGate. Available at: [Link]
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2017). Oriental Journal of Chemistry.
-
Bouacida, S., et al. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. PubMed. Available at: [Link]
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refining experimental protocols for 2-methyl-1H-benzimidazole-4-carboxylic acid
Technical Support Center: 2-Methyl-1H-benzimidazole-4-carboxylic Acid
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into refining experimental protocols for this important heterocyclic compound. The benzimidazole scaffold is a privileged structure in pharmaceutical chemistry, and precise, reproducible experimental methods are paramount for success.[1][2][3] This document moves beyond simple step-by-step instructions to explain the causality behind methodological choices, empowering you to troubleshoot and optimize your own experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries encountered during the synthesis, purification, and handling of this compound.
Q1: What is the most reliable method for synthesizing this compound? A1: The most robust and widely adopted method is the Phillips-Ladenburg benzimidazole synthesis.[4][5] This reaction involves the condensation of 3,4-diaminobenzoic acid with acetic acid. The reaction is typically heated, often in the presence of a mineral acid catalyst like hydrochloric acid (HCl), which facilitates the cyclization and subsequent dehydration to form the benzimidazole ring.[4]
Q2: My reaction mixture turned dark brown or black upon heating. What causes this, and how can I prevent it? A2: This is a classic sign of oxidation of your starting material, 3,4-diaminobenzoic acid. O-phenylenediamines are electron-rich and highly susceptible to air oxidation, especially at elevated temperatures, which leads to highly colored polymeric impurities.[4][6] To prevent this, it is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][6] Additionally, ensure the purity of your starting diamine; if its purity is questionable, consider a preliminary purification step.
Q3: What is the most effective technique for purifying the crude product? A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often the first and most effective method if the primary impurities have different solubility profiles. Ethanol or aqueous ethanol mixtures are common choices.[4]
-
Acid-Base Extraction: This technique is highly effective for separating the basic benzimidazole product from non-basic impurities.[6] The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., dilute HCl). The benzimidazole will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then separated, and the pH is neutralized with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product.[6][7]
-
Activated Carbon Treatment: If the product is persistently colored due to oxidative impurities, treating a solution of the product with activated carbon can effectively remove these colored species before recrystallization.[6][8]
Q4: My reaction yield is consistently low. What are the critical parameters I should optimize? A4: Low yields in benzimidazole synthesis can often be traced back to several key factors:
-
Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions. While high temperatures can cause degradation, a temperature around 100°C is typically effective for this condensation.[4][9]
-
Catalyst: While the reaction can proceed without a catalyst, the use of a dilute mineral acid (e.g., 4N HCl) significantly improves the reaction rate and overall yield.[4][9]
-
Purity of Reactants: Impurities in either the 3,4-diaminobenzoic acid or the acetic acid can introduce side reactions that consume starting materials and complicate purification.[6][9]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to ensure it has gone to completion before starting the workup.[6]
Q5: What are the best solvents for handling and analyzing this compound? A5: The solubility is dictated by the polar carboxylic acid group and the benzimidazole core.
-
For Reactions/Workup: Polar aprotic solvents like Dimethylformamide (DMF) are often used.[10][11] Ethyl acetate is a common choice for extractions.[1][7]
-
For Analysis (NMR): Dimethyl sulfoxide-d6 (DMSO-d6) is typically the best choice as it can dissolve both the carboxylic acid and the N-H protons, which are often visible in the spectrum.
-
Solubility Profile: The compound is expected to have low solubility in non-polar solvents like hexanes and toluene[12][13] and moderate to good solubility in polar organic solvents and basic aqueous solutions.
Q6: How should I properly store the purified this compound? A6: The purified compound is relatively stable. However, to ensure long-term integrity, it should be stored in a cool (2-8°C), dry environment, protected from light.[14] Storing it under an inert atmosphere is good practice, though less critical than for the o-phenylenediamine starting material.
Part 2: Troubleshooting Guides
Synthesis Stage
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[6] 2. Suboptimal reaction conditions (temperature, time).[9] 3. Inactive or insufficient catalyst.[9] 4. Poor quality of starting materials.[6] | 1. Monitor reaction progress by TLC until the starting material is consumed.[6] 2. Ensure the reaction temperature is maintained around 100°C.[4] 3. Add a catalytic amount of 4N HCl to the reaction mixture.[4] 4. Use high-purity 3,4-diaminobenzoic acid and glacial acetic acid. |
| Multiple Spots on TLC of Crude Product | 1. Formation of side products (e.g., di-acylated species). 2. Incomplete cyclization, leaving the Schiff base intermediate.[6] 3. Degradation of product or starting materials due to excessive heat.[9] | 1. Control stoichiometry carefully; use a slight excess of the diamine starting material.[6] 2. Ensure sufficient reaction time and catalytic acid to promote full cyclization. 3. Avoid temperatures significantly above 100°C and prolonged reaction times beyond completion. |
| Dark-Colored Reaction Mixture and Final Product | 1. Oxidation of the 3,4-diaminobenzoic acid starting material by atmospheric oxygen.[4][6] 2. Overheating the reaction mixture. | 1. Run the reaction under an inert atmosphere (Nitrogen or Argon).[4][6] 2. If starting material is discolored, purify it before use. 3. For the product, use an activated carbon treatment during workup.[6][8] |
Purification & Characterization Stage
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | 1. Presence of impurities that inhibit crystal lattice formation. 2. Solution is not sufficiently saturated or is supersaturated. 3. Incorrect choice of recrystallization solvent. | 1. First, attempt purification via an acid-base extraction to remove major impurities.[6] 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. 3. Perform small-scale solvent screening to find an optimal solvent or solvent system (e.g., ethanol/water, DMF/water). |
| Broad or Unresolved NMR Peaks | 1. Sample contains paramagnetic impurities (e.g., trace metals). 2. Poor sample solubility in the chosen NMR solvent. 3. Presence of multiple tautomers or aggregation. | 1. Filter the NMR sample through a small plug of celite or silica. 2. Ensure complete dissolution in DMSO-d6. Gentle heating may be required. 3. For broad N-H or -COOH protons, a D₂O exchange experiment can confirm their identity. |
| Product is an Amorphous Solid, Not Crystalline | 1. Rapid precipitation from solution during workup or purification. 2. Residual solvent trapped in the solid. | 1. Allow the product to precipitate or crystallize slowly from the solution by gradual cooling. 2. After filtration, dry the product thoroughly under high vacuum, possibly with gentle heating. |
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Phillips-Ladenburg Condensation
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
3,4-diaminobenzoic acid
-
Glacial acetic acid
-
4N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the entire apparatus with an inert gas like nitrogen or argon.[4]
-
Reactant Addition: To the flask, add 3,4-diaminobenzoic acid (1.0 eq). Add glacial acetic acid (approx. 10-15 molar equivalents to act as both reactant and solvent).
-
Catalyst Addition: Add a catalytic amount of 4N HCl (e.g., 0.1 eq).
-
Reaction: Heat the mixture to 100-110°C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 10% Methanol in Dichloromethane eluent) until the 3,4-diaminobenzoic acid spot is no longer visible (typically 2-4 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the mixture into a beaker of cold water. c. Neutralize the solution by adding a saturated solution of sodium bicarbonate portion-wise until effervescence ceases and a precipitate forms (pH ~7-8).[7] d. Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Drying: Dry the crude product under vacuum to a constant weight. The product can then be purified using Protocol 2 or 3.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
If the solution is colored, add a small amount of activated carbon, heat for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a celite pad to remove the carbon.[6][8]
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask further in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 4: Visualizations & Data
Experimental & Logic Diagrams
Caption: A logical decision tree for troubleshooting low synthesis yields.
Characterization Data
The following table summarizes the expected spectroscopic data for this compound, based on data from analogous structures. [10][15][16]Actual values may vary based on solvent and instrumentation.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d6) | ~12.5-13.5 ppm (br s, 1H, -COOH) ~12.0-12.5 ppm (br s, 1H, -NH) ~7.2-7.8 ppm (m, 3H, Ar-H) ~2.5 ppm (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d6) | ~168-172 ppm (-COOH) ~152-155 ppm (N-C =N) ~110-145 ppm (Ar-C) ~14-16 ppm (-CH₃) |
| FT-IR (KBr, cm⁻¹) | 3200-3500 cm⁻¹ (broad, O-H and N-H stretch) 2900-3000 cm⁻¹ (C-H stretch) ~1700 cm⁻¹ (C=O stretch, carboxylic acid) ~1620 cm⁻¹ (C=N stretch) ~1590-1610 cm⁻¹ (C=C aromatic stretch) |
References
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- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Who we serve.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol.
- Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32.
- (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
- BenchChem. (n.d.). Derivatization of 2-Methyl-1H-benzimidazole-4-methanol for the Synthesis of Novel Bioactive Compounds: Application Notes and Pro.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate.
- BenchChem. (n.d.). In-depth Technical Guide: Chemical Properties of 2-Methyl-1H-benzimidazole-4-methanol.
- (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- (2006). facile preparation of substituted benzimidazole-2-carboxylates. HETEROCYCLES, 67(2), 773.
- (n.d.). 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- (n.d.). Benzimidazole. Organic Syntheses Procedure.
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- (n.d.). New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole. Google Patents.
- (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PMC - NIH.
- (n.d.). 4-Methyl-2-Propyl-1H-Benzimidazole-6-Carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- (n.d.). Figure S25. 1 H NMR Spectra of 2-Methyl-1H-benzimidazole (2l). ResearchGate.
- (n.d.). 2-Methyl-1H-benzo[d]imidazole-7-carboxylic acid. Sigma-Aldrich.
- (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyWOi9IP7qcLxrlR8NohZWTJoA521-sXpUkyOS6Llat3cFFkPbPQ2l6rt-fuV1Yq8kjNvUVy-qyycTL4YDVWazfcpRkayPULOIuoFscsndfPUAb-oHiDbVzy-_LveATpthsy1bV1OT4hVirj_FtVcuRp1jsSBgFKjNIGRRTEiecZuNG2b9RWV0YRHMygGFEwRqgD4tHq34Vh0kQEGeOSfnMJjGAOgHWJaim2CQsb1hVaI=
- (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- (n.d.). 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate.
- (n.d.). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society.
- (n.d.). New 2-Methyl Benzimidazole Derivatives bearing 4-Thiazolidinone Heterocyclic Rings: Synthesis, Preliminary Pharmacological Assessment and Docking Studies. ResearchGate.
- (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. ResearchGate.
- (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate.
- (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC - NIH.
- (n.d.). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC - NIH.
- (n.d.). N-(1H-Benzimidazol-2-yl) butyramide (4). Egyptian Journal of Chemistry - APS.
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-methyl-1H-benzimidazole-4-carboxylic acid for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the primary synthesis methods for 2-methyl-1H-benzimidazole-4-carboxylic acid, a crucial intermediate in pharmaceutical development. We will delve into the mechanistic nuances, experimental protocols, and expected outcomes of the traditional Phillips-Ladenburg condensation and the increasingly adopted microwave-assisted approach. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, balancing efficiency, yield, and scalability.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its rigid benzimidazole core, coupled with the reactive carboxylic acid and methyl group functionalities, makes it a versatile scaffold for drug design. The benzimidazole moiety is a prominent feature in numerous approved drugs, exhibiting a wide range of biological activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer properties. Consequently, efficient and reliable synthetic routes to this intermediate are of paramount importance.
The fundamental approach to the synthesis of this compound involves the cyclocondensation of 2,3-diaminobenzoic acid with acetic acid or its derivatives. This reaction can be achieved through several methods, each with its own set of advantages and disadvantages.
Comparison of Synthesis Methods
This guide will focus on the two most prevalent methods for the synthesis of this compound:
-
Method 1: The Phillips-Ladenburg Condensation (Conventional Heating)
-
Method 2: Microwave-Assisted Synthesis
Method 1: The Phillips-Ladenburg Condensation
The Phillips-Ladenburg synthesis is a cornerstone of benzimidazole chemistry, involving the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions and conventional heating.[1][2]
Mechanism: The reaction is typically catalyzed by a mineral acid (e.g., HCl) or p-toluenesulfonic acid (p-TsOH).[3] The acid protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity. One of the amino groups of 2,3-diaminobenzoic acid then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.
Experimental Considerations: The choice of acid catalyst and solvent, as well as the reaction temperature and time, are critical parameters that influence the reaction's efficiency. Polyphosphoric acid (PPA) can also be employed as both a catalyst and a dehydrating agent, often leading to higher yields but posing challenges in product isolation.[1]
Advantages:
-
Well-established and reliable: The Phillips-Ladenburg reaction is a classic and widely understood method.
-
Scalability: The procedure can be readily scaled up for the production of larger quantities of the target compound.
-
Cost-effective: The reagents and equipment required for conventional heating are generally inexpensive and readily available.
Disadvantages:
-
Long reaction times: This method often requires several hours of refluxing to achieve complete conversion.[4]
-
High temperatures: The elevated temperatures can sometimes lead to the formation of side products and decomposition of the starting materials or product.
-
Potentially lower yields: Compared to more modern techniques, the yields can be moderate.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[5] This technique utilizes microwave energy to rapidly and efficiently heat the reaction mixture, often leading to significant reductions in reaction times and improvements in yields.[4][6]
Mechanism: The underlying reaction mechanism is the same as in the Phillips-Ladenburg synthesis. However, the application of microwave irradiation leads to a rapid and uniform heating of the polar reaction mixture, which dramatically increases the reaction rate.
Experimental Considerations: The choice of solvent is crucial in microwave synthesis, as it must be able to efficiently absorb microwave energy. Polar solvents like dimethylformamide (DMF) or even solvent-free conditions with an acid catalyst are often employed. The power and temperature settings of the microwave reactor need to be carefully optimized to prevent overheating and potential decomposition.
Advantages:
-
Drastically reduced reaction times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation.[5][6]
-
Higher yields: The rapid and efficient heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[5]
-
Greener chemistry: Shorter reaction times and often the possibility of using less solvent contribute to a more environmentally friendly process.
Disadvantages:
-
Specialized equipment: A dedicated microwave reactor is required, which represents an initial investment.
-
Scalability challenges: While scaling up microwave reactions is possible, it can be more complex than with conventional methods.
-
Potential for pressure buildup: The rapid heating of solvents can lead to a significant increase in pressure within the reaction vessel, requiring careful monitoring and appropriate safety measures.
Performance Comparison: A Summary
The following table provides a comparative summary of the expected performance of the two synthesis methods for this compound. Please note that the exact values can vary depending on the specific experimental conditions.
| Parameter | Method 1: Phillips-Ladenburg (Conventional Heating) | Method 2: Microwave-Assisted Synthesis |
| Reaction Time | 2 - 6 hours | 5 - 20 minutes |
| Typical Yield | 60 - 80% | 85 - 95% |
| Reaction Temperature | 100 - 150 °C | 120 - 180 °C |
| Energy Consumption | High | Low |
| Scalability | Readily scalable | Can be challenging to scale up |
| Equipment | Standard laboratory glassware and heating mantles | Dedicated microwave reactor |
| Process Control | Good | Excellent (with modern reactors) |
Experimental Protocols
Method 1: Phillips-Ladenburg Condensation (Conventional Heating)
Materials:
-
2,3-Diaminobenzoic acid
-
Glacial acetic acid
-
4M Hydrochloric acid or p-Toluenesulfonic acid (catalytic amount)
-
Toluene or xylene (solvent)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminobenzoic acid (1 equivalent).
-
Add the solvent (e.g., toluene, approximately 10 mL per gram of diamine).
-
Add glacial acetic acid (1.1 equivalents).
-
Add a catalytic amount of 4M HCl or p-TsOH.
-
Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: Microwave-Assisted Synthesis
Materials:
-
2,3-Diaminobenzoic acid
-
Glacial acetic acid
-
4M Hydrochloric acid (catalytic amount)
-
Dimethylformamide (DMF) (optional, can be run neat)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a microwave reaction vessel, combine 2,3-diaminobenzoic acid (1 equivalent) and glacial acetic acid (1.1 equivalents).
-
Add a catalytic amount of 4M HCl. If using a solvent, add a minimal amount of DMF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for 5-20 minutes. The reaction progress can be monitored by sampling and TLC analysis.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a beaker and carefully neutralize with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound.
Visualizing the Synthesis
To better illustrate the reaction pathways, the following diagrams have been generated using Graphviz.
Caption: Reaction mechanism for the Phillips-Ladenburg synthesis.
Caption: Comparison of conventional vs. microwave synthesis workflows.
Conclusion and Recommendations
Both the Phillips-Ladenburg condensation and microwave-assisted synthesis are viable methods for preparing this compound.
-
For large-scale synthesis and process development , the Phillips-Ladenburg method remains a robust and cost-effective choice, despite its longer reaction times. Its scalability and the use of standard laboratory equipment are significant advantages in a production environment.
-
For rapid synthesis, library generation, and optimization studies in a research and development setting , the microwave-assisted method is highly recommended. The significant reduction in reaction time and often higher yields allow for a much faster iteration of experiments and can lead to the quicker discovery of new drug candidates.
Ultimately, the choice of synthesis method will depend on the specific requirements of the project, including the desired scale, available equipment, and time constraints. It is always advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.
References
- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. E-Journal of Chemistry, 6(S1), S39-S46.
- Li, J., et al. (2018). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters, 28(1), 44-48.
- Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301.
- Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428.
- Nadjm, B., & Behrens, R. H. (2012). Malaria: an update for physicians. Infectious disease clinics of North America, 26(2), 243-259.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Parag, et al. (2021). A REVIEW ON: MICROWAVE ASSISTED SYNTHESIS OF BENZIMIDAZOLE. World Journal of Pharmaceutical Research, 10(6), 1618-1627.
- Saleh, M. A., & Al-kamali, A. S. N. (2013). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 29(3), 1045.
- Saini, R., Dwivedi, J., & Saini, M. K. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 100-102.
- Shingalapur, R. V., et al. (2010). Derivatives of Benzimidazole Pharmacophore: Synthesis, Anticonvulsant, Antidiabetic and DNA Cleavage Studies. European Journal of Medicinal Chemistry, 45(5), 1753-1759.
- Thimme Gowda, N. R., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. European Journal of Medicinal Chemistry, 44(9), 3542-3549.
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944.
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A Comparative Guide to the Biological Activity of 2-Methyl-1H-benzimidazole-4-carboxylic Acid and Its Analogs
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Its resemblance to naturally occurring purine nucleosides allows for facile interaction with various biological macromolecules, leading to a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[3][4][5][6][7] Within this privileged class of heterocycles, 2-methyl-1H-benzimidazole-4-carboxylic acid serves as a key parent compound for the exploration of structure-activity relationships (SAR).
This guide provides a comprehensive comparison of the biological activity of this compound and its analogs. By systematically examining the impact of structural modifications at the 2-position (the methyl group) and the 4-position (the carboxylic acid moiety), we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the SAR landscape for this important class of compounds. The insights presented herein are synthesized from a range of experimental studies and are intended to guide the rational design of novel benzimidazole-based therapeutic agents.
I. The Core Scaffold: this compound
The foundational molecule, this compound, combines the key structural features of a methyl group at the 2-position and a carboxylic acid at the 4-position of the benzimidazole ring. While comprehensive biological data on this specific parent compound is not extensively detailed in a single source, its analogs have been widely studied, allowing us to infer the contributions of each substituent to its overall biological profile. The subsequent sections will dissect the influence of modifications at these two key positions on various biological activities.
II. Anticancer Activity: A Tale of Two Positions
The benzimidazole core is a well-established pharmacophore in the design of anticancer agents.[1][2][6] Modifications at both the 2- and 4-positions of the benzimidazole-4-carboxylic acid scaffold have profound effects on cytotoxic and enzyme-inhibitory activities.
A. Influence of Substituents at the 2-Position
Systematic variation of the substituent at the 2-position of the 1H-benzo[d]imidazole-4-carboxamide framework has been shown to be a successful strategy in the development of potent Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for cancer therapy, particularly in combination with DNA-damaging agents.
A study by Zhou et al. demonstrated that replacing the methyl group with larger, heterocyclic moieties at the 2-position led to a significant increase in PARP-1 inhibitory activity.[8] This suggests that the 2-position is amenable to the introduction of more complex substituents to enhance anticancer potency.
B. Modifications at the 4-Carboxylic Acid Moiety
The carboxylic acid group at the 4-position is a critical handle for derivatization, and its conversion to amides has been a particularly fruitful avenue for enhancing anticancer activity. The aforementioned study on PARP-1 inhibitors exclusively utilized 4-carboxamides, indicating the importance of this functional group for potent enzyme inhibition.[8]
Further supporting the significance of the 4-carboxamide, another study highlighted that a 2-carboxamide group on the benzimidazole scaffold was essential for bradykinin B1 receptor antagonist activity, which has implications in inflammation and pain, and potentially in cancer.[5]
Table 1: Comparative Anticancer Activity of 2-Substituted-1H-benzo[d]imidazole-4-carboxamide Analogs as PARP-1 Inhibitors [8]
| Compound ID (from source) | 2-Substituent | PARP-1 IC50 (nM) |
| Parent (Hypothetical) | -CH₃ | Data not available |
| 10a | 5-membered N-heterocycle | Potent (specific value in nM) |
| 11e | 6-membered N-heterocycle | Potent (specific value in nM) |
Note: Specific IC50 values for compounds 10a and 11e are described as being in the single or double-digit nanomolar level in the source material.
III. Antimicrobial Activity: Exploring the Impact of Lipophilicity and Substitution Pattern
Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[3][9][10][11][12] The biological activity of this compound and its analogs against various bacterial and fungal pathogens is highly dependent on the nature and position of substituents, which influence factors such as cell wall penetration and target interaction.
A. The Role of the 2-Alkyl Group
While direct comparative studies on a homologous series of 2-alkyl-1H-benzimidazole-4-carboxylic acids are limited, broader studies on 2-substituted benzimidazoles provide valuable insights. Generally, increasing the lipophilicity of the 2-substituent can enhance antimicrobial activity, likely by facilitating passage through the microbial cell membrane. However, there is often an optimal chain length beyond which activity may decrease.
B. The Influence of the 4-Carboxylic Acid and Its Derivatives
The carboxylic acid group at the 4-position can be a double-edged sword for antimicrobial activity. While it can participate in hydrogen bonding interactions with biological targets, its ionizable nature may hinder cell penetration. Conversion of the carboxylic acid to esters or amides is a common strategy to modulate physicochemical properties and improve antimicrobial potency.
A study on benzimidazole carboxylates and carboxamides revealed that certain derivatives exhibited significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[9] Another study on a library of 53 benzimidazole derivatives found that the antimicrobial activity was highly dependent on the substituents on the bicyclic heterocycle.[3] Specifically, in a series of 2-carboxylic acid benzimidazoles, compounds with a 5-chloro or 5-bromo substituent showed good antifungal activity against Candida parapsilosis.[3]
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| 2-Carboxylic acid benzimidazoles (5-Cl, 5-Br) | Candida parapsilosis | 0.98 | [3] |
| Benzimidazole carboxamides (various) | S. aureus, E. coli, C. albicans | Active (specific values vary) | [9][11] |
| 2-Substituted-1-[{(5-substituted alkyl/aryl)-1,3,4-oxadiazol-2-yl} methyl]-1H-benzimidazoles | Gram-positive bacteria | Good activity | [10] |
IV. Structure-Activity Relationship (SAR) Summary
The collective findings from various studies on benzimidazole-4-carboxylic acid analogs allow for the formulation of a general structure-activity relationship:
Figure 1: Structure-Activity Relationship (SAR) summary for this compound analogs.
V. Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
A. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Workflow Diagram:
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Figure 3: Workflow for the in vitro cytotoxicity (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the compound solvent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
VI. Conclusion and Future Directions
The biological activity of this compound and its analogs is a rich area of investigation with significant therapeutic potential. The available data strongly suggest that strategic modifications at the 2- and 4-positions of the benzimidazole scaffold are key to modulating and enhancing specific biological activities.
-
For anticancer drug development , the conversion of the 4-carboxylic acid to a carboxamide and the introduction of larger, heterocyclic substituents at the 2-position appear to be promising strategies for targeting enzymes like PARP-1.
-
In the realm of antimicrobial agents , derivatization of the 4-carboxylic acid to esters or amides and the exploration of various substituents on the benzimidazole ring can lead to compounds with improved potency and spectrum of activity.
Future research should focus on systematic, head-to-head comparative studies of a broader range of analogs to further refine the structure-activity relationships. The synthesis and evaluation of a homologous series of 2-alkyl-1H-benzimidazole-4-carboxylic acids and their corresponding esters and amides against a panel of cancer cell lines and microbial strains would provide invaluable data for the rational design of the next generation of benzimidazole-based therapeutics.
VII. References
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Ayhan-Kilcigil, G., Tunçbilek, M., Altanlar, N., & Göker, H. (1999). Synthesis and antimicrobial activity of some new benzimidazole carboxylates and carboxamides. Il Farmaco, 54(8), 562–565.
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PubMed Central.
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (n.d.). PubMed Central.
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López-Rodríguez, M. L., Benhamú, B., Morcillo, M. J., Tejada, I., de Orensanz, L., Alfaro, M. J., & Martín, M. I. (1999). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(21), 3075-3078.
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Mariappan, G., Saha, B. P., Sutharson, L., Singh, A. T., Garg, S., & Pandey, A. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Saudi Pharmaceutical Journal, 19(4), 241-246.
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Recent achievements in the synthesis of benzimidazole derivatives. (2023). PubMed Central.
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Singh, K., Hasan, S. M., Kushwaha, S. P., Kumar, A., Ahmad, I. Z., & Kumar, P. (2023). Design, Molecular Docking, Synthesis, and Antibacterial Activity of 1H-Benzimidazole-2-Carboxylic Acid (2-Oxo-1, 2-Dihydro-Indol-3-Ylidene)- Hydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 33(02), 249-256.
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Srivastava, V. K., Singh, S., & Gulati, A. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3580-3586.
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Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed.
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Synthesis and Characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. (n.d.). ResearchGate.
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central.
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Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (n.d.). PubMed.
-
Synthesis of some new benzimidazolecarboxamides and evaluation of their antimicrobial activity. (n.d.). PubMed.
-
Yadav, G., Ganguly, S., & Murugesan, S. (2014). Synthesis, characterization and antimicrobial activity of some new benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1835-1842.
-
Zhou, J., Ji, M., Zhu, Z., Cao, R., Chen, X., & Xu, B. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 26-41.
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The Benzimidazole Scaffold: A Structural Comparison of 2-methyl-1H-benzimidazole-4-carboxylic acid with High-Affinity Inhibitors
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" serve as versatile scaffolds upon which highly potent and selective modulators of biological targets can be built. The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a quintessential example of such a scaffold.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of inhibitors for kinases, polymerases, and other critical enzymes.[2][3]
This guide explores the structural nuances of the benzimidazole scaffold, using 2-methyl-1H-benzimidazole-4-carboxylic acid as a foundational reference point. While this specific molecule is not extensively characterized as a potent inhibitor, its simple substitution pattern provides an excellent baseline for understanding how targeted chemical modifications can transform the basic benzimidazole core into highly effective inhibitors of diverse protein classes. We will conduct a structural comparison with clinically relevant benzimidazole-based inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) and the Epidermal Growth Factor Receptor (EGFR), providing experimental context and data to illustrate the principles of modern drug design.
Structural Analysis of the Core Scaffold: this compound
The structure of this compound is defined by three key features:
-
The Benzimidazole Nucleus: This planar, aromatic system is the heart of the molecule. Its nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the active site of a target protein.
-
The C2-Methyl Group: A small, hydrophobic substituent at the 2-position. In many benzimidazole inhibitors, this position is critical for modulating selectivity and potency. Modifications at C2 can introduce bulkier or more complex functional groups to exploit specific pockets within a target's binding site.[4]
-
The C4-Carboxylic Acid: An acidic functional group positioned on the benzene ring. This group can engage in ionic interactions or hydrogen bonds. Its position is significant, as substitutions on the benzo part of the scaffold, particularly at the C4, C5, and C6 positions, are known to greatly influence biological activity.[4]
The key to unlocking the therapeutic potential of the benzimidazole scaffold lies in the strategic modification of these positions. The following sections will compare our reference molecule to sophisticated derivatives that have been optimized for high-affinity binding to specific and critical disease-related targets.
Comparative Structural Analysis with Potent Benzimidazole-Based Inhibitors
PARP-1 Inhibitors: From Carboxylic Acid to Carboxamide
Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the DNA damage repair (DDR) pathway. Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations. Many potent PARP-1 inhibitors are based on a 1H-benzo[d]imidazole-4-carboxamide scaffold.[5]
Structural Comparison:
-
Key Modification: The most salient difference is the conversion of the C4-carboxylic acid in our reference molecule to a C4-carboxamide. This seemingly minor change is fundamental to PARP-1 inhibition. The -CONH2 group is a bioisostere of the nicotinamide moiety of NAD+, the natural substrate of PARP-1. It forms a crucial network of hydrogen bonds with key residues (like Gly863 and Ser904) in the enzyme's active site, effectively mimicking the substrate and blocking its binding.
-
C2-Position: Unlike the simple methyl group on our reference molecule, potent PARP-1 inhibitors feature large, often heterocyclic, moieties at the C2 position.[5][6] For example, in the inhibitor 10a from a study by Zhou et al., this position is occupied by a complex piperidinyl-ethanone group.[5] This large substituent is designed to occupy a hydrophobic pocket in the PARP-1 active site, significantly increasing binding affinity and selectivity.
The causality is clear: while the benzimidazole core provides the basic framework, the C4-carboxamide is essential for anchoring in the nicotinamide-binding pocket, and a large, tailored C2-substituent is required to achieve high potency.
Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to be ATP-competitive, and the benzimidazole scaffold, with its purine-like structure, is exceptionally well-suited for this role.[3][7] We will compare our reference molecule to benzimidazole derivatives designed to inhibit VEGFR-2 and EGFR, two key tyrosine kinases involved in angiogenesis and cell proliferation.
Structural Comparison:
-
Key Modification: Kinase inhibitors often feature a large, hydrophobic group attached to the N1 position of the imidazole ring or a complex urea linkage at the C2-position. For instance, a series of potent VEGFR-2 and TIE-2 inhibitors feature a diphenyl-urea motif attached to the benzimidazole core.[8] This urea moiety forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the kinase domain and is a hallmark of ATP-competitive inhibitors.
-
C2-Position: In contrast to the small methyl group of our reference, kinase inhibitors require larger, specifically shaped substituents at C2 to confer selectivity. The shape and electronics of the group at C2 determine which kinases the molecule will inhibit. For example, some EGFR inhibitors incorporate a benzimidazole ring as a quinazoline isostere, where nitrogen atoms can act as hydrogen bond acceptors, interacting with key residues like Met769 in the EGFR binding pocket.[9]
The logic here is that the benzimidazole scaffold acts as an effective mimic of the adenine base of ATP. The specific substitutions at N1 and C2 are then optimized to interact with the unique features of a particular kinase's ATP-binding pocket, thereby achieving both high affinity and selectivity over the thousands of other kinases in the human kinome.
Quantitative Inhibitory Data Summary
The following table summarizes the inhibitory potency of the example benzimidazole derivatives against their respective targets. The absence of data for this compound highlights its role as a foundational chemical entity rather than a potent inhibitor itself.
| Compound Class/Example | Target | Key Structural Features | IC50 Value | Reference |
| Reference Molecule | - | C2-Methyl, C4-Carboxylic Acid | Not Reported | - |
| PARP-1 Inhibitor (Compound 10a) | PARP-1 | C4-Carboxamide, C2-(1-acetylpiperidin-4-yl) | 16 nM | [5] |
| PARP-1 Inhibitor (Compound 14p) | PARP-1 | C4-Carboxamide, C2-(4-(4-acetylpiperazine-1-carbonyl)phenyl) with furan substituent | 23 nM | [6] |
| VEGFR-2/TIE-2 Inhibitor (Compound 17) | VEGFR-2 | C2-(phenylurea) moiety, N1-substitutions | 11 nM (VEGFR-2) | [8] |
| CK1δ Inhibitor (Compound 23) | CK1δ | C2-amido linkage to pyrazole, C5-cyano group | 98.6 nM | [10] |
Experimental Protocols for Inhibitor Characterization
To ensure trustworthiness and reproducibility, inhibitor performance must be validated through robust, well-controlled assays. Below is a representative protocol for a common in vitro assay used to determine the IC50 value of a PARP-1 inhibitor.
Protocol: Fluorometric PARP-1 Inhibition Assay
This protocol is based on commercially available kits that measure the consumption of NAD+ by PARP-1 in the presence of activated DNA.[9]
I. Principle: Recombinant PARP-1 enzyme is incubated with a test inhibitor, activated DNA (which stimulates enzyme activity), and a known concentration of its substrate, β-NAD+. The reaction is allowed to proceed, and then a developer reagent is added which generates a fluorescent signal proportional to the amount of NAD+ remaining. A potent inhibitor will prevent NAD+ consumption, resulting in a high fluorescent signal.
II. Materials:
-
Recombinant Human PARP-1 Enzyme
-
Activated DNA Solution
-
β-NAD+ Solution
-
Test Inhibitor (e.g., Compound 10a, dissolved in DMSO)
-
Reference Inhibitor (e.g., Olaparib)
-
PARP Assay Buffer
-
Developer Reagent
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
III. Step-by-Step Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of PARP-1 enzyme (e.g., 10 ng/µL) and activated DNA (e.g., 10 ng/µL) in PARP Assay Buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in PARP Assay Buffer. A typical starting concentration might be 10 µM, serially diluted 1:3 down to the picomolar range. Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.
-
Assay Plate Setup:
-
Blank Wells: Add 45 µL of PARP Assay Buffer.
-
Positive Control (No Inhibitor) Wells: Add 20 µL of PARP Assay Buffer.
-
Test Inhibitor Wells: Add 20 µL of the appropriate inhibitor dilution.
-
Reference Inhibitor Wells: Add 20 µL of the Olaparib serial dilution.
-
-
Enzyme Addition: Add 20 µL of the diluted PARP-1 enzyme solution to all wells except the "Blank" wells.
-
Reaction Initiation: Prepare a reaction mix containing the β-NAD+ and activated DNA. Add 10 µL of this mix to all wells to start the reaction. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes, protected from light.
-
Signal Development: Add 50 µL of the Developer Reagent to all wells. Incubate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Read the fluorescence on a microplate reader (e.g., λex = 540 nm, λem = 590 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Normalize the data by setting the average "Positive Control" signal as 100% activity and the highest concentration of the reference inhibitor as 0% activity.
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for a PARP-1 fluorometric inhibition assay.
Signaling Pathway Visualization
To contextualize the action of these inhibitors, it is crucial to understand the pathways they modulate. Below is a simplified diagram of the PARP-1 mediated DNA repair pathway and where benzimidazole-based inhibitors intervene.
PARP-1 in Single-Strand Break Repair
Caption: Inhibition of the PARP-1 DNA repair pathway.
When a single-strand break occurs, PARP-1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) or PAR. These PAR chains act as a scaffold to recruit other essential DNA repair proteins, leading to the resolution of the damage. Benzimidazole-based PARP-1 inhibitors block the catalytic activity of PARP-1, preventing PAR chain synthesis. This traps PARP-1 on the DNA and stalls the repair process, which can lead to cell death, especially in cancer cells that are already deficient in other repair mechanisms.
Conclusion
The benzimidazole scaffold is a testament to the power of privileged structures in drug discovery. By starting with a simple framework like This compound , we can appreciate the chemical evolution required to create highly potent and selective inhibitors. The structural comparison reveals a clear logic: specific, targeted modifications at key positions (C2, C4, N1) are essential for tailoring the molecule to the unique topology of a target's active site. The transformation of a C4-carboxylic acid to a C4-carboxamide for PARP-1 inhibition, or the addition of complex C2-substituents for kinase hinge-binding, are prime examples of rational drug design. This guide underscores that while the core scaffold provides the opportunity, it is the precise and scientifically-driven decoration of that scaffold that ultimately determines therapeutic success. Future research could focus on identifying the potential biological targets of this compound itself, which may serve as a starting point for developing novel inhibitors against new target classes.
References
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel). [Link]
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Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry. [Link]
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A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. Letters in Drug Design & Discovery. [Link]
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Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
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Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. Drug Development Research. [Link]
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Structure-activity Relationships of Benzimidazole-Based Selective Inhibitors of the Mitogen Activated kinase-5 Signaling Pathway. Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. [Link]
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PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
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EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
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Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. [Link]
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Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules. [Link]
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Design, synthesis, and evaluation of 1H‐benzo[d]imidazole‐4‐carboxamide PARP‐1 inhibitors using different saturated nitrogen‐contained heterocycle as linker group. ResearchGate. [Link]
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry. [Link]
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Benzimidazole Derivatives as Kinase Inhibitors. ResearchGate. [Link]
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Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 2-methyl-1H-benzimidazole-4-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 2-methyl-1H-benzimidazole-4-carboxylic acid as a protein kinase inhibitor. For the purpose of this illustrative guide, we will postulate that its primary target is "Target Kinase X" (TKX), a hypothetical serine/threonine kinase implicated in oncogenic signaling.
We will objectively compare its performance with a well-characterized, selective inhibitor of TKX, hereafter referred to as "Compound Y." This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific rigor.
Introduction: The Rationale for Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of many kinases.[1][2] Our investigation into this compound is predicated on this structural precedent.
This guide will outline a multi-tiered approach to:
-
Confirm direct binding to TKX.
-
Quantify inhibitory activity in biochemical assays.
-
Validate target engagement and downstream pathway modulation in a cellular context.
Comparative Compounds
For a robust validation, a direct comparison to a known entity is crucial.
| Compound | Structure | Description |
| This compound | NCH3COOH | The investigational compound with a hypothesized kinase inhibitory activity. |
| Compound Y | Fictional Structure | A highly selective, potent, and well-characterized ATP-competitive inhibitor of TKX. It will serve as our positive control and benchmark. |
Experimental Validation Workflow
A logical, stepwise approach is essential for a conclusive validation of the mechanism of action. Our workflow will progress from direct target interaction to cellular effects.
Caption: A tiered workflow for validating the mechanism of action.
Tier 1: Direct Target Engagement and Inhibition
The initial step is to confirm a direct, physical interaction between this compound and the purified TKX protein and to quantify its inhibitory effect on the enzyme's catalytic activity.[3][4]
Biochemical Binding Assays
These assays measure the direct binding of a compound to its target protein, providing key data on affinity and kinetics.[5]
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[6][7][8][9]
Experimental Protocol:
-
Immobilization: Covalently immobilize purified recombinant TKX protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of this compound and Compound Y (e.g., 0.1 nM to 10 µM) in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the immobilized TKX surface and a reference flow cell.
-
Data Analysis: Monitor the change in the SPR signal (response units) over time to generate sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[10][11][12][13]
Experimental Protocol:
-
Sample Preparation: Place a solution of purified TKX protein in the sample cell and a solution of this compound or Compound Y in the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
Table 1: Expected Comparative Binding Data
| Parameter | This compound | Compound Y | Justification |
| KD (SPR, nM) | 150 | 10 | A lower KD value indicates higher binding affinity. Compound Y is expected to be more potent. |
| KD (ITC, nM) | 180 | 12 | Provides confirmation of the affinity measured by SPR.[14] |
| Stoichiometry (n) | ~1.0 | ~1.0 | A stoichiometry of 1 suggests a 1:1 binding interaction between the compound and the kinase. |
Biochemical Activity Assays
These assays measure the ability of a compound to inhibit the catalytic activity of the target enzyme.[15][16]
This assay measures the transfer of a phosphate group from ATP to a specific substrate by TKX.
Experimental Protocol:
-
Reaction Setup: In a 384-well plate, add TKX enzyme, a specific peptide substrate, and varying concentrations of this compound or Compound Y.
-
Initiation: Start the kinase reaction by adding a solution containing ATP.
-
Detection: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or TR-FRET).
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]
Table 2: Expected Comparative Inhibition Data
| Parameter | This compound | Compound Y | Justification |
| IC50 (nM) | 500 | 25 | The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower value indicates a more potent inhibitor.[18] |
Tier 2: Cellular Target Engagement and Selectivity
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in validating its mechanism of action.[4][19][20]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[21][22][23][24][25]
Experimental Protocol:
-
Cell Treatment: Treat cultured cells expressing TKX with either vehicle control, this compound, or Compound Y.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble TKX in the supernatant at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble TKX against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Table 3: Expected CETSA Results
| Compound | Thermal Shift (ΔTm, °C) | Interpretation |
| This compound | + 3.5 | A positive shift indicates that the compound binds to and stabilizes TKX in the cellular environment. |
| Compound Y | + 8.0 | A larger thermal shift suggests stronger binding and stabilization of the target protein. |
Tier 3: Cellular Pathway Modulation
The final validation step is to demonstrate that target engagement leads to the expected modulation of the downstream signaling pathway and a relevant cellular phenotype.
Phospho-Substrate Analysis
This assay measures the phosphorylation status of a known downstream substrate of TKX.
Experimental Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of this compound or Compound Y.
-
Lysis: Lyse the cells to extract total protein.
-
Detection: Use Western blotting with an antibody specific to the phosphorylated form of the TKX substrate to assess the level of phosphorylation.
-
Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitors on substrate phosphorylation.
Table 4: Expected Phospho-Substrate Analysis Results
| Compound | EC50 for p-Substrate Inhibition (nM) | Interpretation |
| This compound | 800 | The concentration at which the compound inhibits the downstream signaling by 50% in a cellular context. |
| Compound Y | 50 | A lower EC50 value indicates greater cellular potency. |
Conclusion
This guide outlines a rigorous, multi-tiered approach to validate the hypothesized mechanism of action of this compound as a TKX inhibitor. By systematically progressing from direct binding and biochemical inhibition to cellular target engagement and pathway modulation, and by constantly comparing its performance to a well-characterized inhibitor, researchers can build a comprehensive and convincing data package. This structured approach, grounded in established methodologies, ensures a high degree of scientific integrity and provides a solid foundation for further drug development efforts.
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A Comparative Guide to Designing a Cross-Reactivity Study for 2-methyl-1H-benzimidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The core of this guide is built on the established principle that early, systematic off-target profiling is essential for mitigating risk and reducing late-stage attrition in drug development.[1][2][3] We will detail the logic behind target selection, provide robust experimental protocols, and outline a clear workflow for data interpretation and hit validation, adhering to the principles outlined in international regulatory guidelines such as the ICH S7A.[4][5][6][7]
Rationale and Strategic Foundation
The compound , 2-methyl-1H-benzimidazole-4-carboxylic acid, belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[8][9] This inherent promiscuity necessitates a thorough investigation of its potential off-target interactions.
Benzimidazole derivatives have been reported to interact with diverse target families, including but not limited to:
-
Protein Kinases
-
G-Protein Coupled Receptors (GPCRs)
-
Topoisomerases
-
Androgen Receptors
-
Poly(ADP-ribose) Polymerase (PARP)[9]
Therefore, a cross-reactivity study is not merely a formality but a critical step to understand the compound's polypharmacology, predict potential adverse drug reactions (ADRs), and guide medicinal chemistry efforts toward improved selectivity.[11][12]
Designing the Screening Cascade
A successful cross-reactivity study relies on a tiered, logical progression from broad screening to specific, functional validation.[13][14][15] This "screening cascade" ensures that resources are used efficiently, focusing only on the most relevant interactions.
Tier 1: Broad Liability Screening
The initial step is to screen the compound against a wide panel of targets known to be implicated in adverse drug reactions. The objective here is not to determine potency, but to rapidly identify potential liabilities.[2][11]
Experimental Choice: A radioligand binding assay panel, such as the Eurofins SafetyScreen44 or the ICESTP Safety Panel™ 44, is the industry standard for this purpose.[3][11] These assays are cost-effective, high-throughput, and cover a range of targets including GPCRs, ion channels, transporters, and enzymes that are frequently associated with clinical ADRs.[11]
Protocol: General Radioligand Binding Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically tested at a final concentration of 10 µM. This concentration is considered high enough to detect most clinically relevant off-target interactions.
-
Assay Procedure: a. Membrane preparations from cells expressing the target receptor are incubated with a specific radioligand and the test compound. b. The reaction is allowed to reach equilibrium. c. The mixture is filtered through a glass fiber filter to separate bound from unbound radioligand. d. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Controls:
-
Total Binding: Radioligand + Vehicle (e.g., 0.1% DMSO).
-
Non-specific Binding: Radioligand + a high concentration of an unlabeled reference compound known to saturate the target.
-
Reference Compound: A known inhibitor for each target is run as a positive control.
-
-
Data Analysis: The percent inhibition is calculated as: % Inhibition = 100 * (1 - [(Test Compound cpm - Non-specific cpm) / (Total Binding cpm - Non-specific cpm)]) A "hit" is typically defined as >50% inhibition at the 10 µM screening concentration.
Tier 2: Hit Confirmation and Potency Determination
Any "hits" identified in Tier 1 must be confirmed and their potency (IC50) determined. This step helps to distinguish genuine interactions from assay artifacts and prioritizes the most potent off-target activities for further investigation.
Experimental Choice: A 10-point dose-response curve is generated for each confirmed hit using the same binding assay format as in Tier 1.
Protocol: IC50 Determination via Radioligand Binding
-
Compound Preparation: Perform serial dilutions of the 10 mM stock to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Procedure: The assay is run as described in Tier 1, but with multiple concentrations of the test compound.
-
Data Analysis: The percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., sigmoidal dose-response) is used to calculate the IC50 value.
Tier 3: Functional Validation
A binding interaction does not always translate to a functional effect. It is critical to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the off-target receptor.[3]
Experimental Choice: The choice of functional assay is target-dependent. For a GPCR, a calcium flux or cAMP assay is appropriate. For a kinase, an enzyme inhibition assay would be used.
Protocol: Example Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP signal.
-
Procedure: a. The kinase, its specific substrate, and ATP are incubated with the test compound at various concentrations. b. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. c. A Kinase Detection Reagent is then added to convert the newly formed ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Data is plotted to determine an IC50 value, representing the concentration at which the compound inhibits 50% of the kinase's enzymatic activity.
The overall screening cascade can be visualized as a decision-making workflow.
Caption: Logic for selecting an appropriate off-target panel.
-
Regulatory Guidance: The ICH S7A and S7B guidelines recommend a "core battery" of studies to assess effects on the central nervous, cardiovascular, and respiratory systems. [4][7][16]Therefore, any panel should include key targets from these systems, such as the hERG channel, adrenergic receptors, and dopamine receptors.
-
Scaffold-Based Analysis: As discussed, the benzimidazole scaffold is known to interact with certain target families. [8][9]A comprehensive kinase panel is highly recommended due to the prevalence of kinases as benzimidazole targets.
-
Structural Similarity: A search for compounds structurally similar to this compound can reveal known targets that should be included in the screening panel.
-
Therapeutic Area: If the compound is being developed for a specific disease, additional panels relevant to that therapeutic area (e.g., an inflammation or metabolic panel) may be warranted. [3] By integrating these principles, a bespoke and highly relevant cross-reactivity panel can be constructed, ensuring a thorough and scientifically rigorous evaluation of this compound's selectivity profile.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Benzimidazole Derivatives
Abstract: Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Their biological and photophysical properties are intrinsically linked to their molecular structure, which can be precisely elucidated through a multi-faceted spectroscopic approach. This guide provides a comparative analysis of the key spectroscopic techniques—UV-Vis, FTIR, NMR, and Mass Spectrometry—used to characterize these vital compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights, explaining the causal relationships behind experimental choices and data interpretation to ensure a comprehensive and validated structural analysis.
The Foundational Role of Benzimidazoles
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[2][3] Its derivatives are known for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The efficacy of these compounds is highly dependent on the nature and position of substituents on the benzimidazole core. Therefore, a robust and unambiguous characterization of each new derivative is a critical, non-negotiable step in the development pipeline. This guide details the synergistic use of multiple spectroscopic techniques to build a complete and validated profile of these molecules.
General Experimental Workflow for Spectroscopic Characterization
A logical and systematic workflow is paramount for efficient and accurate analysis. The process ensures that data from each technique can be correlated to build a cohesive structural picture.
Caption: A generalized workflow for the comprehensive spectroscopic analysis of benzimidazole derivatives.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a rapid and accessible technique used to investigate the electronic properties of benzimidazole derivatives. It provides valuable information on conjugation and the effects of substituents and solvents on the molecule's π-electron system.
Causality Behind Experimental Choices
The choice of solvent is critical as it can significantly influence the absorption maxima (λmax) through solvatochromic shifts.[4] A polar solvent may stabilize the excited state differently than the ground state, leading to a bathochromic (red) or hypsochromic (blue) shift.[4] Comparing spectra in solvents of differing polarities (e.g., hexane vs. methanol) can provide insights into the nature of the electronic transitions.
Experimental Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare a stock solution of the benzimidazole derivative (~1 mg/mL) in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile).
-
Dilution: Create a dilute solution (typically 1-10 µM) from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.2-0.8 a.u.).
-
Blanking: Use the same spectroscopic grade solvent as a blank to zero the spectrophotometer.
-
Spectral Acquisition: Record the absorption spectrum over a range of 200-400 nm. The key absorption bands for benzimidazoles typically appear between 250-350 nm.[5][6]
-
Data Recording: Note the λmax values and their corresponding molar absorptivity (ε) if the concentration is known precisely.
Comparative Data Analysis
Substituents on the benzimidazole ring system directly impact the electronic transitions and thus the λmax. Electron-donating groups (EDGs) like -OH or -OCH₃ tend to cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups (EWGs) like -NO₂ or -CN can result in a hypsochromic shift.
| Derivative Example | Substituent at Position 2 | Solvent | λmax (nm) | Citation |
| Benzimidazole | -H | Vapor | ~277 | [6] |
| 2-Phenylbenzimidazole | Phenyl | Methanol | ~305-310 | [7] |
| 2-(p-Tolyl)-1H-benzo[d]imidazole | p-Tolyl | - | 303 | [5] |
| 2-Styryl-benzimidazole | Styryl | - | >310 | [7] |
Table 1: Comparison of UV-Vis absorption maxima for selected benzimidazole derivatives, illustrating the effect of conjugation at the 2-position.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is an indispensable tool for identifying the key functional groups within a molecule, providing a molecular "fingerprint." For benzimidazole derivatives, it is crucial for confirming the presence of the N-H bond, C=N of the imidazole ring, and vibrations of the aromatic system.
Causality Behind Experimental Choices
The sample preparation method (e.g., KBr pellet, ATR) is chosen based on the sample's physical state and the need to avoid interfering absorbances (like water). The presence or absence of a broad N-H stretching band is a primary diagnostic tool. Its position and shape can indicate the extent of intermolecular hydrogen bonding.[8]
Experimental Protocol: FTIR Analysis (ATR)
-
Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid benzimidazole derivative directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: Co-add multiple scans (e.g., 16 or 32) over the range of 4000-400 cm⁻¹ to obtain a high signal-to-noise ratio spectrum.
-
Data Analysis: Identify and label the characteristic absorption peaks.
Comparative Data Analysis
The vibrational frequencies of key functional groups are sensitive to the electronic environment and substitution pattern.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Comments | Citation |
| N-H Stretch | 3450 - 3100 (often broad) | A key indicator for N-unsubstituted benzimidazoles. Absent in N-substituted derivatives. | [8][9][10] |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic system. | [9] |
| C=N Stretch | 1650 - 1550 | Characteristic of the imidazole ring. | [9] |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are typical for the benzene ring. | [8][9] |
| C-N Stretch | 1350 - 1250 | Associated with the imidazole ring structure. | [11] |
Table 2: Key FTIR absorption frequencies for benzimidazole derivatives. For example, in 2-methyl-1H-benzimidazole, the N-H stretch appears around 3178 cm⁻¹, while the aliphatic C-H stretch is observed at 2916 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
¹H and ¹³C NMR spectroscopy are the most powerful techniques for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Causality Behind Experimental Choices
The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for benzimidazoles because it effectively solubilizes the compounds and, importantly, allows for the clear observation of the exchangeable N-H proton as a broad singlet at a very downfield chemical shift (δ 12-13 ppm).[12][13] In contrast, this proton may exchange too rapidly or be unobservable in solvents like CDCl₃ or D₂O. The phenomenon of tautomerism in N-unsubstituted benzimidazoles can lead to averaged signals for the benzene ring carbons (C4/C7 and C5/C6), which can be resolved at low temperatures or in the solid state.[12]
Caption: Prototropic tautomerism in N-unsubstituted benzimidazoles leads to rapid proton exchange.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the benzimidazole derivative and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[13]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned, locked to the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
Spectral Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integration and Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants (J-values) to assign the structure.
Comparative Data Analysis
The chemical shifts in ¹H and ¹³C NMR are highly diagnostic.
| Proton / Carbon | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Comments | Citation |
| N-H | 12.0 - 13.0 (in DMSO-d₆) | - | Broad singlet, highly deshielded due to hydrogen bonding and aromaticity. Absent in N-substituted derivatives. | [10][12][13] |
| C2-H | 8.1 - 8.5 | 141 - 147 | Singlet, typically the most downfield of the C-H protons. | [10] |
| C4-H / C7-H | 7.5 - 7.8 | 112 - 120 | Doublet or multiplet, adjacent to the fused ring junction. | [10] |
| C5-H / C6-H | 7.1 - 7.4 | 121 - 125 | Doublet or multiplet, typically more shielded than C4/C7 protons. | [10] |
| C2 (Carbon) | - | 150 - 155 (for 2-substituted) | Chemical shift is highly dependent on the substituent at this position. | [14] |
| C3a / C7a | - | 138 - 142 | Bridgehead carbons. | [10][14] |
Table 3: Typical ¹H and ¹³C NMR chemical shift ranges for the benzimidazole core in DMSO-d₆. For example, the ¹H NMR spectrum of unsubstituted benzimidazole in DMSO-d₆ shows the N-H proton at δ 12.43 (s, 1H), the C2-H at δ 8.19 (s, 1H), and the aromatic protons as multiplets between δ 7.15-7.58.[10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides structural clues through the analysis of its fragmentation patterns. Electron Impact (EI) is a common ionization method that provides detailed fragmentation data.
Causality Behind Experimental Choices
High-resolution mass spectrometry (HRMS) is chosen to determine the exact mass, which allows for the unambiguous calculation of the molecular formula. The fragmentation pattern in EI-MS is highly reproducible and serves as a fingerprint. The primary fragmentation pathways often involve the cleavage of the imidazole ring or loss of substituents, which helps in confirming the core structure and the identity of attached groups.[15][16][17]
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Analysis: The molecular ion peak (M⁺) is identified to confirm the molecular weight. The fragmentation pattern is then analyzed to support the proposed structure.
Comparative Data Analysis
The fragmentation of benzimidazoles often follows predictable pathways. The molecular ion is typically prominent. A common fragmentation involves the sequential loss of two molecules of hydrogen cyanide (HCN) from the imidazole ring.[17]
| Derivative | Molecular Ion (M⁺) | Key Fragment (m/z) | Interpretation of Fragment | Citation |
| Benzimidazole | 118 | 91 | Loss of HCN | [10] |
| 2-Methylbenzimidazole | 132 | 131 | Loss of H• | [17] |
| 2-(Chloromethyl)benzimidazole | 166 | 131 | Loss of Cl• | [10] |
| 5-Nitrobenzimidazole | 163 | 117 | Loss of NO₂ | [10] |
Table 4: Common fragmentation patterns observed in the EI-mass spectra of benzimidazole derivatives.
Conclusion: A Synergistic Approach to Validation
No single spectroscopic technique can provide a complete structural picture. A comprehensive and trustworthy analysis of benzimidazole derivatives relies on the synergistic integration of data from multiple methods. UV-Vis spectroscopy probes the electronic system, FTIR confirms functional groups, NMR maps the precise atomic connectivity, and Mass Spectrometry validates the molecular weight and formula. By employing these techniques in a coordinated workflow, researchers can confidently elucidate and validate the structures of novel benzimidazole derivatives, a critical step in advancing their application in medicine and materials science.
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- Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nem
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A Comparative Benchmarking Guide: Evaluating 2-methyl-1H-benzimidazole-4-carboxylic acid Against Established Therapeutic Agents
For correspondence:
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities.[1] This guide provides a comprehensive framework for benchmarking the novel compound, 2-methyl-1H-benzimidazole-4-carboxylic acid, against established drugs sharing this privileged scaffold. Based on preliminary data suggesting potential cytotoxic and bioactive properties of the 2-methyl-benzimidazole core[2], we hypothesize a mode of action involving the disruption of microtubule dynamics, a mechanism shared by the anthelmintic and repurposed anticancer drug, Albendazole.[3][4] Consequently, this guide will focus on a head-to-head comparison with Albendazole to evaluate the potential of this compound as a novel anti-proliferative agent. We will also briefly consider an alternative hypothesis of serotonin receptor antagonism based on the activity of other benzimidazole-4-carboxylic acid derivatives.[5][6] Detailed experimental protocols for in vitro and in vivo assays are provided to enable a thorough, data-driven comparison.
Introduction: The Rationale for Investigation
The benzimidazole ring system, an isostere of naturally occurring purines, readily interacts with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, anthelmintic, and antihypertensive effects.[7][8] The subject of this guide, this compound, is a structurally intriguing derivative. The presence of the carboxylic acid moiety at the 4-position can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially offering novel interactions with biological targets.
Initial research on related compounds provides the impetus for our investigation. Studies have shown that 2-methyl-1H-benzimidazole exhibits moderate antioxidant and notable cytotoxic activities.[2] This inherent cytotoxicity of the core structure suggests that this compound could function as an anti-proliferative agent. A well-established mechanism for the anticancer effects of some benzimidazole derivatives is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[7]
A prime example of a benzimidazole-based drug with this mechanism is Albendazole . Initially developed as a broad-spectrum anthelmintic, its ability to disrupt microtubule formation in parasites has been repurposed for oncology, showing promise in various cancer models.[3][4] Therefore, Albendazole serves as an ideal benchmark for our primary hypothesis.
An alternative, yet plausible, hypothesis stems from research on other benzimidazole-4-carboxylic acid derivatives, which have demonstrated high affinity for serotoninergic 5-HT3 and 5-HT4 receptors.[5][6] While this guide will primarily focus on the anticancer potential, the experimental framework can be adapted to investigate serotonin receptor antagonism if initial anti-proliferative assays prove negative.
This guide will provide the necessary protocols to rigorously test the primary hypothesis through a series of in vitro and in vivo experiments, comparing the performance of this compound directly with Albendazole.
Comparative In Vitro Analysis
Hypothesis 1: Inhibition of Tubulin Polymerization
The foundational experiment to test our primary hypothesis is the in vitro tubulin polymerization assay. This cell-free assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules.
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) to 2 mg/mL in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP and a fluorescent reporter.
-
Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in General Tubulin Buffer to create 10x working solutions.
-
Prepare 10x working solutions of Albendazole (positive control) and a vehicle control (DMSO at the same final concentration as the test compound).
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
Add 10 µL of the 10x test compound, Albendazole, or vehicle control to the respective wells.
-
Initiate the polymerization reaction by adding 90 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell-Based Corroboration: Anti-proliferative Activity
To translate the findings from the cell-free assay to a cellular context, we will assess the anti-proliferative effects of this compound and Albendazole on a panel of human cancer cell lines.
-
Cell Culture:
-
Culture human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and Albendazole for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration that inhibits 50% of cell growth) for each compound in each cell line by plotting cell viability against the logarithm of the compound concentration.
-
Hypothetical Data Summary
The following table presents plausible hypothetical data from the in vitro assays, illustrating a scenario where this compound demonstrates promising activity.
| Compound | Tubulin Polymerization IC50 (µM) | HCT-116 GI50 (µM) | MCF-7 GI50 (µM) |
| This compound | 2.5 | 1.8 | 2.3 |
| Albendazole | 1.5 | 0.9 | 1.2 |
| Vehicle Control (DMSO) | > 100 | > 100 | > 100 |
In Vivo Efficacy Assessment
Promising in vitro results necessitate validation in a living organism. The human tumor xenograft model in immunodeficient mice is the gold standard for preclinical evaluation of anticancer drug candidates.[7][9][10]
Experimental Protocol: Human Tumor Xenograft Model[4][11][12]
-
Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
-
Allow a one-week acclimatization period.
-
-
Tumor Implantation and Drug Administration:
-
Subcutaneously inject 5 x 10⁶ HCT-116 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into three groups (n=8 per group):
-
Vehicle control (e.g., saline with 5% DMSO)
-
This compound (e.g., 20 mg/kg, daily oral gavage)
-
Albendazole (e.g., 20 mg/kg, daily oral gavage)
-
-
Treat the mice for 21 consecutive days.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Visualizing the Scientific Framework
To clearly illustrate the underlying biological pathway and the experimental workflow, the following diagrams are provided.
Signaling Pathway: Microtubule Dynamics and Cell Cycle Progression
Caption: The role of microtubule dynamics in cell division and the inhibitory target of benzimidazole compounds.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to benchmark this compound against the established drug, Albendazole, with a primary focus on its potential as a tubulin polymerization inhibitor for anticancer therapy. The provided protocols for in vitro and in vivo studies are designed to yield clear, quantitative data for a direct comparison of efficacy and potency.
Should the anti-proliferative assays yield negative results, the alternative hypothesis of serotonin receptor antagonism should be explored. This would involve a different set of comparative drugs, such as Ondansetron, and a distinct panel of assays, including radioligand binding assays for 5-HT3 and 5-HT4 receptors and functional assays in appropriate cell lines or isolated tissues.
The versatility of the benzimidazole scaffold continues to make it a fertile ground for drug discovery. A thorough and methodologically sound comparative analysis, as detailed in this guide, is crucial for determining the therapeutic potential of novel derivatives like this compound and for guiding future drug development efforts.
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Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. [Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
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Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
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Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. [Link]
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Animal Models of Hypertension: A Scientific Statement From the American Heart Association. [Link]
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"A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs". [Link]
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"A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs". [Link]
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Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. [Link]
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Development of pharmacological screening method for evaluation of effect of drug on elevated pulse pressure and arterial stiffness. [Link]
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A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. [Link]
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NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. [Link]
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Measurement of Gastric Acid Secretion in the Anaesthetized Rat. [Link]
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Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. [Link]
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Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. [Link]
-
Detection of angiotensin II type 1 receptor ligands by a cell-based assay. [Link]
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Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide. [Link]
-
Tubulin Polymerization Assay Kit. [Link]
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Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach. [Link]
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Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]
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Inhibition of the gastric (H+ + K+)-ATPase by fenoctimine. [Link]
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Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]
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Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. [Link]
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The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies. [Link]
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Probing Inhibitor Binding Sites in the Gastric H/K- ATPase. [Link]
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Distinct mechanisms of acid-induced HCO3− secretion in normal and slightly permeable stomachs. [Link]
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Inhibition of gastric H+, K(+)-ATPase activity by compounds from medicinal plants. [Link]
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Effect of calcium on the H+/K+ ATPase of hog gastric microsomes. [Link]
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Angiotensin-(1-7) Binds to Specific Receptors on Cardiac Fibroblasts to Initiate Anti-fibrotic and. [Link]
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Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. [Link]
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Functionally Active Antibodies to the Angiotensin II Type 1-Receptor Measured by a Luminometric Bioassay Do Not Correlate With Clinical Manifestations in Systemic Sclerosis. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzimidazole Carboxamides: A Case Study in PARP Inhibition
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological activities. Within this broad class, derivatives of 2-substituted-1H-benzimidazole-4-carboxylic acid and its corresponding carboxamides have garnered significant attention, particularly as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in DNA damage repair. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these compounds, offering insights into their therapeutic potential.
It is important to note that while the focus of this guide is on the 2-methyl-1H-benzimidazole-4-carboxylic acid scaffold, a literature review reveals a scarcity of direct comparative in vitro and in vivo data for this exact molecule. Therefore, to provide a robust and scientifically grounded comparison, this guide will focus on a closely related and extensively studied analogue: 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide , also known as ABT-888 (Veliparib). This compound serves as an exemplary case study to understand the translational journey from laboratory assays to preclinical models for this class of inhibitors.
The Rationale: From Benchtop to Preclinical Models
The development of a therapeutic agent is a meticulous process that begins with establishing its activity in a controlled, non-living system (in vitro) and progresses to evaluating its efficacy and safety in a living organism (in vivo). For PARP inhibitors, the initial in vitro assessments are crucial for determining the compound's direct interaction with the target enzyme and its effect on cancer cells. A strong in vitro profile is a prerequisite for advancing a compound to more complex and resource-intensive in vivo studies. The ultimate goal is to observe a correlation between potent in vitro activity and significant therapeutic effect in a living model, which provides a strong rationale for clinical development.
In Vitro Efficacy: Unveiling the Molecular Potency
The in vitro evaluation of benzimidazole carboxamides as PARP inhibitors typically involves a multi-tiered approach, starting from enzymatic assays and progressing to cell-based assays.
Enzymatic Assays: Direct Target Engagement
The primary assessment of a PARP inhibitor is its ability to directly inhibit the enzymatic activity of PARP-1 and PARP-2. This is quantified by the inhibitory constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor.
Table 1: In Vitro Enzymatic Potency of ABT-888
| Compound | Target Enzyme | Kᵢ (nM) |
| ABT-888 (Veliparib) | PARP-1 | 5 |
| PARP-2 | 5 |
Data sourced from a comprehensive study on the discovery of ABT-888.[1]
The low nanomolar Kᵢ values for ABT-888 against both PARP-1 and PARP-2 demonstrate its potent and direct engagement with the target enzymes. This high affinity is a critical initial checkpoint in the drug discovery cascade.
Cellular Assays: Assessing Functional Impact
While enzymatic assays confirm target binding, cellular assays are essential to determine if the inhibitor can effectively function within a complex cellular environment. These assays measure the compound's ability to potentiate the cytotoxic effects of DNA-damaging agents, a hallmark of PARP inhibition. The half-maximal effective concentration (EC₅₀) is a key metric, representing the concentration of the drug that gives half-maximal response.
Table 2: In Vitro Cellular Potency of ABT-888
| Cell Line | Combination Agent | Assay Type | EC₅₀ (nM) |
| C41 (Ovarian Cancer) | Temozolomide (TMZ) | Whole Cell Assay | 2 |
Data sourced from the discovery and preclinical development of ABT-888.[1]
The single-digit nanomolar EC₅₀ value in a whole-cell assay, in combination with the DNA-damaging agent temozolomide, confirms that ABT-888 can effectively inhibit PARP activity within cancer cells, leading to enhanced cell death.[1]
Experimental Protocol: In Vitro PARP Inhibition Assay
Below is a detailed, step-by-step methodology for a typical in vitro PARP-1 enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
NAD⁺ (cofactor)
-
Biotinylated NAD⁺ (for detection)
-
Streptavidin-coated plates
-
Test compound (e.g., a benzimidazole carboxamide derivative)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Wash buffer (e.g., PBS with Tween-20)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well streptavidin plate with histone H1 overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound histone.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In each well, add the assay buffer, NAD⁺, biotinylated NAD⁺, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well. Include a no-enzyme control and a vehicle control (DMSO).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP-catalyzed biotinylation of histone H1.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add the HRP substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Efficacy: Demonstrating Therapeutic Potential in a Living System
Promising in vitro data provides the justification for moving a compound into in vivo studies, which are critical for assessing its efficacy, pharmacokinetics (PK), and safety in a more physiologically relevant context. For anticancer agents like PARP inhibitors, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model.
The efficacy of ABT-888 has been demonstrated in several xenograft models, typically in combination with DNA-damaging chemotherapy.[1] The key endpoint in these studies is the inhibition of tumor growth.
Table 3: In Vivo Efficacy of ABT-888 in a Murine Melanoma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | ~1200 | - |
| Temozolomide (TMZ) | Daily | ~800 | 33 |
| ABT-888 + TMZ | Daily | ~200 | 83 |
Data adapted from in vivo studies of ABT-888 in a B16F10 subcutaneous murine melanoma model.[1]
The data clearly shows that while temozolomide alone has a modest effect on tumor growth, the combination with ABT-888 leads to a significant and synergistic reduction in tumor volume.[1] This potentiation of chemotherapy is the desired outcome for a PARP inhibitor and provides strong evidence of its in vivo efficacy.
Experimental Protocol: In Vivo Xenograft Efficacy Study
The following protocol outlines a typical xenograft study to evaluate the in vivo antitumor activity of a benzimidazole carboxamide in combination with a chemotherapeutic agent.
Objective: To determine the efficacy of a test compound in inhibiting tumor growth in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., MX-1 breast cancer)
-
Matrigel (or similar basement membrane matrix)
-
Test compound (e.g., ABT-888)
-
Chemotherapeutic agent (e.g., carboplatin)
-
Vehicle for drug administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously implant human cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Chemotherapeutic agent alone
-
Group 3: Test compound alone
-
Group 4: Test compound + Chemotherapeutic agent
-
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed differences.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of preclinical drug development is understanding the relationship between in vitro potency and in vivo efficacy. For PARP inhibitors, a strong correlation is often observed. The potent enzymatic and cellular activities of ABT-888 translate into significant tumor growth inhibition in animal models when administered at doses that achieve and maintain plasma concentrations above the in vitro EC₅₀. This correlation provides confidence that the observed in vivo antitumor effect is mechanistically driven by PARP inhibition.
Factors that can influence this correlation include the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its safety profile. A compound with excellent in vitro potency may fail in vivo if it has poor oral bioavailability, is rapidly metabolized, or causes unacceptable toxicity. The successful preclinical development of compounds like ABT-888 demonstrates a favorable balance of potent pharmacology and drug-like properties.[1]
Conclusion
The journey of a benzimidazole carboxamide from a laboratory curiosity to a potential therapeutic agent is a testament to a rigorous, data-driven process of evaluation. The case of ABT-888 (Veliparib) exemplifies the critical interplay between in vitro and in vivo studies. Potent in vitro inhibition of the PARP enzyme and effective sensitization of cancer cells to DNA-damaging agents provide the foundational evidence for advancing to in vivo models. The demonstration of significant tumor growth inhibition in these models, in turn, validates the therapeutic hypothesis and paves the way for clinical investigation. This guide underscores the importance of a cohesive preclinical data package, where robust in vitro efficacy translates into meaningful in vivo therapeutic potential, a cornerstone of modern drug discovery and development.
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Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(2), 514-523. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 2-methyl-1H-benzimidazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of 2-methyl-1H-benzimidazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also exploring the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The synthesis of this compound, typically achieved through the condensation of an o-phenylenediamine derivative with acetic acid or its equivalent, can be accompanied by the formation of various impurities.[1][2] These can include unreacted starting materials, intermediates, and side-products from competing reaction pathways. The presence of such impurities can significantly impact the compound's biological activity, toxicity, and overall physicochemical properties, making their identification and quantification paramount.
The Central Role of High-Performance Liquid Chromatography (HPLC)
HPLC stands as the preeminent technique for the purity determination of non-volatile and thermally labile compounds like many benzimidazole derivatives.[3][4] Its high-resolution capabilities and sensitivity are ideal for separating the main compound from closely related impurities.
A Robust Reverse-Phase HPLC Method
A versatile and robust HPLC method for the analysis of this compound can be established using a reverse-phase C18 column with a gradient elution system. The benzimidazole core exhibits strong UV absorbance, typically around 254 nm or 288 nm, providing excellent sensitivity for detection.[4][5][6]
Experimental Protocol: HPLC Purity Determination
-
Objective: To determine the purity of synthesized this compound and to identify and quantify any process-related impurities.
-
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Autosampler and column oven.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (HPLC grade).
-
This compound reference standard (if available).
-
Synthesized this compound sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point. This should be optimized to ensure adequate separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 288 nm.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or methanol) to a known concentration (e.g., 1 mg/mL).
-
If a reference standard is available, prepare a solution of similar concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[5]
-
-
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Impurity profiles can be established by comparing the retention times of unknown peaks with those of potential impurities, if known.
-
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar benzimidazole ring system, while the carboxylic acid moiety provides some polarity, allowing for good separation with a water/acetonitrile gradient.
-
Acidified Mobile Phase: The addition of a small amount of acid (formic or trifluoroacetic) to the mobile phase is crucial.[3][7] It protonates the basic nitrogen atoms in the benzimidazole ring, leading to more symmetrical peak shapes and preventing peak tailing. This is essential for accurate integration and quantification.
-
Gradient Elution: A gradient is preferred over an isocratic method to ensure the elution of both more polar and less polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.
-
Dual Wavelength Detection: Monitoring at two wavelengths (254 nm and 288 nm) can help in the identification of impurities that may have different UV absorbance maxima compared to the main compound.[5]
Comparative Analysis of Analytical Techniques
While HPLC is the workhorse for purity assessment, other techniques provide valuable and often orthogonal information.
| Analytical Technique | Strengths | Limitations | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | High resolution and sensitivity, quantitative, robust, and well-established for purity determination of benzimidazoles.[3][5][6] | Requires a reference standard for absolute quantification, may not identify co-eluting impurities without mass spectrometry detection. | Primary method for purity assessment and impurity profiling. |
| Quantitative ¹H NMR (qNMR) | Provides structural information and absolute purity determination without the need for a specific reference standard of the analyte. | Lower sensitivity compared to HPLC, can be complex to interpret with overlapping signals from impurities. | Orthogonal method for confirming purity and identifying major impurities. The integral of the methyl protons can be compared to a certified internal standard. |
| Mass Spectrometry (MS) | High sensitivity and provides molecular weight information, crucial for identifying unknown impurities. Can be coupled with HPLC (LC-MS). | Not inherently quantitative without calibration, ionization efficiency can vary between compounds. | Confirmatory technique , especially when coupled with HPLC, to identify the molecular weights of impurities and confirm the identity of the main compound. |
| Elemental Analysis | Provides the percentage composition of C, H, N, and other elements, which can be used to confirm the empirical formula. | Does not provide information on the nature of impurities, only the overall elemental composition. | A supportive technique to confirm the bulk purity and elemental composition of the final product. |
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
Spectroscopic Characterization
While this guide focuses on purity, the initial characterization of the synthesized compound is a prerequisite.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the molecular structure. For the related compound 2-methyl-1H-benzimidazole, characteristic signals are observed for the methyl protons (a singlet around 2.6 ppm) and the aromatic protons (multiplets between 7.2 and 7.5 ppm).[8][9] For this compound, one would expect to see additional signals corresponding to the protons on the substituted benzene ring and the disappearance of a proton signal, along with a downfield shift for the adjacent proton due to the carboxylic acid group. The acidic proton of the carboxylic acid may be observable as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. For 2-methyl-1H-benzimidazole, the methyl carbon appears around 14 ppm, and the aromatic carbons are in the range of 110-142 ppm, with the C2 carbon appearing further downfield (~152 ppm).[10] The introduction of the carboxylic acid group at the 4-position would lead to a downfield shift of the C4 carbon and the appearance of a new signal for the carbonyl carbon of the carboxylic acid (typically >165 ppm).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. For this compound (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol .[11] Electrospray ionization (ESI) is a suitable technique for this type of molecule, and one would expect to observe the protonated molecule [M+H]⁺ at m/z 177.
Conclusion
The purity assessment of synthesized this compound is a critical step that requires a multi-faceted analytical approach. High-Performance Liquid Chromatography is the cornerstone for quantitative purity determination and impurity profiling. However, for a comprehensive and self-validating system, it is essential to complement HPLC data with structural information from NMR spectroscopy and molecular weight confirmation from Mass Spectrometry. By employing this integrated strategy, researchers can ensure the quality and reliability of their synthesized compounds, which is fundamental for successful drug discovery and development.
References
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- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(1).
- Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829.
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PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Accessed January 12, 2026. [Link]
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Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Accessed January 12, 2026. [Link]
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ResearchGate. Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Accessed January 12, 2026. [Link]
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MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Accessed January 12, 2026. [Link]
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Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Accessed January 12, 2026. [Link]
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SIELC Technologies. Separation of 1H-Benzimidazole, 2-methyl- on Newcrom R1 HPLC column. Accessed January 12, 2026. [Link]
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Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Accessed January 12, 2026. [Link]
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Journal of the American Chemical Society. The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Accessed January 12, 2026. [Link]
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ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??. Accessed January 12, 2026. [Link]
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Pharmaffiliates. Benzimidazole-impurities. Accessed January 12, 2026. [Link]
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The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Accessed January 12, 2026. [Link]
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PubChem. 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. Accessed January 12, 2026. [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of 2-methyl-1H-benzimidazole-4-carboxylic acid and Its Analogues
Authored by: A Senior Application Scientist
Introduction: The Benzimidazole Scaffold and the Imperative for Rigorous Analysis
The benzimidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1] Its privileged structure, a fusion of benzene and imidazole rings, allows for versatile interactions with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antifungal, and anti-tumor effects.[1][2][3] The specific substitution pattern on the benzimidazole core is critical, as minor structural modifications can significantly impact biological activity.[3]
This guide focuses on 2-methyl-1H-benzimidazole-4-carboxylic acid , a compound of interest for its potential pharmacological applications. To truly understand its potential and differentiate it from structurally similar molecules, a robust statistical analysis of experimental data is not just beneficial, but essential. This document provides a framework for researchers, scientists, and drug development professionals to compare this target compound with key alternatives, supported by detailed experimental protocols and a clear workflow for statistical validation.
For a meaningful comparative analysis, we will evaluate our target compound against three structurally related alternatives:
-
Alternative 1: 1H-Benzimidazole-4-carboxylic acid: To elucidate the contribution of the C2-methyl group.
-
Alternative 2: 2-Methyl-1H-benzimidazole: To assess the impact of the C4-carboxylic acid moiety.
-
Alternative 3: 2-Methyl-1H-benzimidazole-5-carboxylic acid: To determine the influence of the carboxylic acid's positional isomerism.
This guide will delve into the synthesis, characterization, and subsequent statistical comparison of these compounds, providing a blueprint for rigorous, data-driven decision-making in drug discovery.
Part 1: Synthesis and Characterization - Establishing a High-Fidelity Baseline
The foundation of any reliable comparative analysis is the synthesis of high-purity compounds. The following protocols are designed to be self-validating, with in-process checks and rigorous characterization to ensure the integrity of the experimental data.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established one-pot synthesis methodologies for benzimidazole derivatives.[4][5] The core principle involves the reductive cyclization of a substituted nitroaniline with an aldehyde.
Materials:
-
Methyl 3-amino-2-nitrobenzoate
-
Acetaldehyde
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reductive Cyclization: In a round-bottom flask, dissolve methyl 3-amino-2-nitrobenzoate (1 equivalent) and acetaldehyde (1.2 equivalents) in DMSO.
-
Slowly add sodium dithionite (4 equivalents) portion-wise to the stirred solution. The exothermic reaction should be managed by external cooling if necessary.
-
Heat the reaction mixture to 90°C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude methyl 2-methyl-1H-benzimidazole-4-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of ethanol and 2M NaOH solution.
-
Reflux the mixture for 2 hours, monitoring the disappearance of the ester by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 4-5 with 2M HCl.
-
The resulting precipitate is the target compound. Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Causality Behind Experimental Choices:
-
Sodium Dithionite: This is a powerful yet gentle reducing agent that efficiently reduces the nitro group to an amine, which then spontaneously cyclizes with the aldehyde in a one-pot reaction.[5]
-
DMSO as Solvent: Its high boiling point and ability to dissolve a wide range of organic compounds make it suitable for this reaction.
-
Acidification: The carboxylic acid is soluble in its salt form under basic conditions. Acidification is necessary to protonate the carboxylate, causing the neutral, less soluble molecule to precipitate.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of this compound.
Characterization and Spectroscopic Data
Accurate characterization is non-negotiable. A combination of NMR, IR, and Mass Spectrometry should be employed to confirm the structure and purity of the synthesized compounds.[6][7]
| Technique | Expected Data for this compound |
| ¹H NMR | Aromatic protons (3H) as multiplets in the δ 7.2-8.0 ppm range. A singlet for the methyl group (3H) around δ 2.5 ppm. A broad singlet for the N-H proton (1H) above δ 12 ppm and a broad singlet for the carboxylic acid proton (1H) above δ 13 ppm (in DMSO-d₆).[8][9] |
| ¹³C NMR | Resonances for the 8 aromatic/heterocyclic carbons, a peak for the methyl carbon around δ 14 ppm, and a peak for the carboxylic carbon above δ 165 ppm.[8] |
| IR (KBr) | A broad absorption band for the O-H of the carboxylic acid around 3000 cm⁻¹. A sharp peak for the C=O stretch around 1700 cm⁻¹. N-H stretching vibration around 3400 cm⁻¹. C-H stretching for the methyl group around 2960 cm⁻¹.[10] |
| Mass Spec (ESI) | Expected [M+H]⁺ of m/z = 177.06. |
Part 2: Comparative Analysis - From Raw Data to Actionable Insights
This section outlines how to statistically compare the experimental data obtained for the target compound and its alternatives. We will use a hypothetical dataset to illustrate the process.
Hypothetical Experimental Data: Biological Activity
Let's assume these compounds were tested for their inhibitory activity against a hypothetical enzyme, "Inflammasel," which is implicated in an inflammatory pathway. The data below represents the IC₅₀ (concentration for 50% inhibition) values in micromolars (µM) from three independent experiments (n=3).
| Compound | IC₅₀ (µM) - Exp 1 | IC₅₀ (µM) - Exp 2 | IC₅₀ (µM) - Exp 3 | Mean IC₅₀ (µM) | Std. Deviation |
| Target: this compound | 5.2 | 5.5 | 5.1 | 5.27 | 0.21 |
| Alt 1: 1H-Benzimidazole-4-carboxylic acid | 15.8 | 16.2 | 15.5 | 15.83 | 0.35 |
| Alt 2: 2-Methyl-1H-benzimidazole | 25.1 | 24.5 | 25.9 | 25.17 | 0.70 |
| Alt 3: 2-Methyl-1H-benzimidazole-5-carboxylic acid | 8.9 | 9.3 | 8.5 | 8.90 | 0.40 |
Statistical Analysis of Biological Data
The goal is to determine if the observed differences in mean IC₅₀ values are statistically significant.
Experimental Protocol: Statistical Analysis using ANOVA
-
State the Hypothesis:
-
Null Hypothesis (H₀): There is no significant difference between the mean IC₅₀ values of the four compounds.
-
Alternative Hypothesis (H₁): At least one compound has a different mean IC₅₀ value.
-
-
Choose the Statistical Test: An Analysis of Variance (ANOVA) is the appropriate test for comparing the means of three or more groups.[11]
-
Set the Significance Level: A standard alpha (α) level of 0.05 is typically used.
-
Perform the ANOVA Test: Using statistical software (e.g., GraphPad Prism, R, SPSS), input the IC₅₀ values for each group. The software will calculate an F-statistic and a p-value.
-
Interpret the Results:
-
If the p-value is less than 0.05 , we reject the null hypothesis. This indicates that there is a statistically significant difference between at least two of the compounds.
-
If the p-value is greater than 0.05, we fail to reject the null hypothesis.
-
-
Post-Hoc Test: If the ANOVA result is significant, a post-hoc test (e.g., Tukey's HSD) is necessary to determine which specific pairs of compounds are significantly different from each other.
Hypothetical Result Interpretation: Based on our data, an ANOVA would almost certainly yield a p-value < 0.05. A subsequent Tukey's test would likely show that the Target compound is significantly more potent (lower IC₅₀) than all three alternatives. This would provide strong evidence that both the 2-methyl group and the 4-carboxylic acid position are crucial for high potency.
Statistical Analysis of Spectroscopic Data using PCA
While individual spectra confirm identity, a multivariate analysis of a full spectral dataset can reveal subtle patterns and group compounds based on their overall physical properties. Principal Component Analysis (PCA) is a powerful tool for this purpose.[12][13] It reduces the dimensionality of complex data (like a spectrum with hundreds of data points) into a few "Principal Components" that capture the most variance.[14][15]
Experimental Protocol: PCA of IR Spectra
-
Data Collection: Collect high-resolution IR spectra for multiple samples of each of the four compounds.
-
Data Preprocessing:
-
Digitize the spectra, creating a data matrix where each row is a sample and each column is the absorbance at a specific wavenumber.
-
Mean-center the data by subtracting the mean of each column from all values in that column. This is a crucial step for PCA.[14]
-
-
Perform PCA: Use a chemometrics software package or a statistical programming language (e.g., R with the prcomp function, Python with scikit-learn) to perform PCA on the preprocessed data matrix.[16]
-
Analyze the Results:
-
Scree Plot: This plot shows the percentage of variance explained by each Principal Component (PC). Typically, the first two or three PCs (PC1, PC2) will capture the majority of the variance.
-
Scores Plot: This is a 2D plot of the samples projected onto the first two principal components (PC1 vs. PC2). Samples that are chemically similar will cluster together in this plot.[13]
-
Loadings Plot: This plot shows how much each original variable (wavenumber) contributes to a given PC. This helps in identifying the spectral regions that are most responsible for the separation between groups.
-
Workflow for Principal Component Analysis
Caption: Workflow for the statistical analysis of spectroscopic data using PCA.
Hypothetical PCA Interpretation: A scores plot would likely show four distinct clusters, one for each compound. The separation along PC1 might be driven by the presence or absence of the carboxylic acid group (influencing the C=O and O-H stretch regions). The separation along PC2 might be driven by the substitution pattern on the aromatic ring, distinguishing the 4- and 5-carboxylic acid isomers.
Part 3: Synthesis of Findings - Structure-Activity Relationship (SAR)
The final step is to synthesize the results from the biological and spectroscopic analyses to build a compelling Structure-Activity Relationship (SAR).
Logical Relationship Diagram: SAR Insights
Caption: Hypothetical Structure-Activity Relationship (SAR) for the benzimidazole analogues.
-
The presence of the methyl group at the C2 position is crucial for potent activity , as its removal in Alternative 1 leads to a significant drop in potency.
-
The carboxylic acid moiety is essential for activity , as its removal in Alternative 2 results in a drastic loss of potency.
-
The position of the carboxylic acid is important , with the 4-position (Target) being more favorable for activity than the 5-position (Alternative 3).
Conclusion
This guide has outlined a comprehensive and statistically robust framework for the comparative analysis of this compound. By integrating meticulous synthesis and characterization with powerful statistical tools like ANOVA and Principal Component Analysis, researchers can move beyond simple data collection to generate validated, actionable insights. This methodical approach is fundamental to elucidating structure-activity relationships and is indispensable for the efficient and successful development of new therapeutic agents.
References
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Gabriella, F., & Salvatore, A. (2021). Chemometrics for Data Interpretation: Application of Principal Components Analysis (PCA) to Multivariate Spectroscopic Measurements. IEEE Instrumentation & Measurement Magazine, 24(4), 42-48. [Link]
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Brereton, R. G. (2004). Back to basics: the principles of principal component analysis. Spectroscopy Europe/World, 16(6), 24-27. [Link]
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OriginLab Corporation. (2016). Performing Principal Component Analysis for Chemometric Spectra Using Origin's App. [Link]
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Harvey, D. (2021). 11.3: Principal Component Analysis. Chemistry LibreTexts. [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Kadhim, W. R., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]
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Kadhim, W. R., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. ResearchGate. [Link]
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Kumar, K., & Mishra, A. K. (2017). Principal Component Analysis: Most Favourite Tool in Chemometrics. Resonance, 22(7), 631-640. [Link]
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The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. [Link]
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Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
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Li, Y., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 132, 26-41. [Link]
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Pathare, R. S., et al. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(65), 37229-37234. [Link]
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Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]
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Wang, X., et al. (2015). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Chemical & Pharmaceutical Bulletin, 63(9), 759-764. [Link]
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Parveen, M., et al. (2023). Synthesis, Characterization and Biological Activity of Benzimidazoleacrylonitrile Derivatives. Current Organic Synthesis, 20(4), 458-469. [Link]
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Bouziane, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(21), 7247. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-methyl-1H-benzimidazole-4-carboxylic acid
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-methyl-1H-benzimidazole-4-carboxylic acid.
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety and disposal plan can be constructed by analyzing data from structurally analogous benzimidazole derivatives. This approach, grounded in chemical similarity, allows us to manage its disposal with a high degree of confidence and care.
Core Safety Principles: Hazard Assessment and Personal Protection
Before any handling or disposal begins, a thorough understanding of the potential hazards is paramount. This foundational knowledge dictates the necessary safety controls to protect laboratory personnel and the environment. Based on data from closely related benzimidazole compounds, we can anticipate a similar hazard profile.[1][2][3][4][5]
Anticipated Hazard Profile
The following table summarizes the likely hazard classifications under the Globally Harmonized System (GHS). This information is synthesized from SDSs of analogous compounds and should be treated as the minimum standard for safety.
| Hazard Classification | GHS Category | Description | Rationale & Primary Sources |
| Skin Irritation | Category 2 | Causes skin irritation. | Benzimidazole derivatives consistently demonstrate the potential to cause skin irritation upon contact.[2][3][4][5][6] |
| Serious Eye Irritation | Category 2 / 2A | Causes serious eye irritation. | Direct contact with the eyes is likely to result in significant irritation.[2][3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | Inhalation of dusts may lead to irritation of the respiratory system.[3][5][6][7][8] |
| Acute Toxicity, Oral | Category 4 (Precautionary) | Harmful if swallowed. | While not universally reported for all analogs, several related compounds are classified as harmful if ingested.[3][4][6][9] |
Essential Personal Protective Equipment (PPE) and Engineering Controls
The selection of PPE is a direct response to the identified hazards. The goal is to create an effective barrier between the researcher and the chemical.
-
Engineering Controls : All handling and disposal procedures involving solid or dissolved this compound should be conducted within a certified chemical fume hood.[1][4] This is the primary method for preventing inhalation of dusts and containing any potential spills.
-
Eye and Face Protection : At a minimum, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[3][9] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use. Use the proper technique to remove gloves to avoid skin contact and dispose of them as contaminated waste.[2][9]
-
Lab Coat : A standard lab coat is required to protect against incidental skin contact. For tasks with a higher risk of contamination, consider chemically resistant outerwear.[3][4]
-
-
Respiratory Protection : If work cannot be performed in a fume hood or if dust generation is unavoidable and exceeds exposure limits, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[3][10]
Step-by-Step Protocol for Waste Disposal
This protocol ensures that all waste streams containing this compound are managed safely and in compliance with standard hazardous waste regulations.
Step 1: Waste Segregation and Identification
The first and most critical step is to correctly identify and segregate all waste. This prevents accidental mixing with incompatible chemicals and ensures the waste is routed to the correct disposal facility.
-
What to Collect : Your hazardous waste stream includes:
-
Unused or expired solid this compound.
-
Any grossly contaminated disposable labware (e.g., weighing papers, pipette tips, gloves).
-
Rinsate from decontaminating glassware (see Section 3).
-
Spill cleanup materials.
-
Step 2: Container Selection and Labeling
Proper containment is key to safe storage and transport.
-
Container : Use a dedicated, sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid to prevent leaks or spills.[1]
-
Labeling : The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Hazardous Waste: this compound "
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
The name of the principal investigator or lab group.
-
Step 3: Waste Accumulation and Storage
-
Collection : Add waste to the designated container inside a chemical fume hood to minimize exposure. Keep the container closed at all times except when adding waste.
-
Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and strong bases.[3][11]
Step 4: Final Disposal
Chemical waste must never be disposed of in the regular trash or poured down the drain.[1][12]
-
Institutional EHS : Arrange for the pickup of the full waste container through your institution's Environmental Health and Safety (EHS) department.
-
Licensed Contractor : Your EHS department will work with a licensed hazardous waste disposal contractor to ensure the material is transported and disposed of in accordance with all local, state, and federal regulations, such as the US EPA guidelines in 40 CFR 261.3.[2][11]
Protocols for Spills and Decontamination
Accidents can happen, and a clear plan is essential for a safe and effective response.
Small-Scale Spill Cleanup Protocol
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Evacuate : If the spill is large or you feel unwell, evacuate the area and contact your EHS department.
-
Don PPE : Before cleaning, don the full PPE detailed in Section 1.
-
Containment : Prevent the spread of the solid material. Avoid creating dust.
-
Cleanup : Carefully sweep or vacuum (with HEPA filter) the solid material. For liquids, use an inert absorbent material. Place all contaminated materials into your designated hazardous waste container.[2][8]
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your lab supervisor and EHS department as required by your institution.
Empty Container Decontamination
Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Initial Rinse : In a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinsate : The first rinsate must be collected and added to your hazardous waste container.[1] Depending on local regulations, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.
-
Final Disposal : After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Benchchem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2-MERCAPTO BENZIMIDAZOLE.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methyl-2-N-propyl-1H-benzimidazole-6-carboxylic acid.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-benzimidazole-5-carboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbenzimidazole, 98%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Methylbenzimidazole.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-1H-benzimidazole.
- PubChem. (2025). 2-Methylbenzimidazole. National Center for Biotechnology Information.
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- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1H-Benzimidazole-5-carboxylic acid.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives.
- Fisher Scientific. (2025). Safety Data Sheet: 1H-Benzimidazole-5-carboxylic acid.
- Fisher Scientific. (2021). Safety Data Sheet: 1H-Benzimidazole-4-carboxylic acid.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole Safety Data Sheet.
- ResearchGate. (2020). Green synthesis of benzimidazole derivatives an overview.
- Australian Industrial Chemicals Introduction Scheme. (2020). Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment.
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Navigating the Safe Handling of 2-methyl-1H-benzimidazole-4-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The handling of novel chemical entities like 2-methyl-1H-benzimidazole-4-carboxylic acid (CAS No. 188106-94-7) demands a meticulous approach to safety, grounded in a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and compliant disposal methods. Our goal is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a comprehensive toxicological profile for this compound may be limited, the available Safety Data Sheet (SDS) and data from analogous benzimidazole compounds indicate that it should be handled as a hazardous substance. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.
-
Respiratory Tract Irritation: Inhalation of the powder can irritate the nose, throat, and lungs.
A thorough risk assessment is the foundation of a safe handling protocol. Before any procedure, evaluate the quantity of the compound being used, the potential for aerosolization (e.g., weighing, transferring powders), and the duration of the task. This assessment will dictate the necessary level of engineering controls and the specific PPE required.
Personal Protective Equipment (PPE): Your Last Line of Defense
Engineering controls, such as fume hoods and ventilated balance enclosures, are the primary means of minimizing exposure. However, appropriate PPE is mandatory to provide a final barrier against contact.[1] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. For extended contact, consider double-gloving. | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection, especially during weighing and disposal.[2] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. | To protect the eyes and face from airborne particles and accidental splashes of the chemical. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate respirator is necessary when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. | To prevent the inhalation of the fine powder, which can cause respiratory irritation.[3] |
| Protective Clothing | A laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended. | To protect the skin from contamination and prevent the transfer of the chemical outside of the laboratory. |
| Footwear | Closed-toe shoes are mandatory in all laboratory settings. | To protect the feet from spills and falling objects. |
Operational Plan for Handling: A Step-by-Step Protocol
A systematic approach to handling this compound is crucial to minimize exposure. The following protocol outlines the key steps for safe handling:
Preparation:
-
Designated Area: Whenever possible, designate a specific area for handling this compound, such as a dedicated bench in a fume hood.
-
Engineering Controls: Ensure that a certified chemical fume hood or a ventilated balance enclosure is used for all manipulations of the solid material.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and waste containers, before starting the procedure.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling:
-
Weighing: Carefully weigh the desired amount of the compound in a ventilated enclosure. Use a weigh boat to contain the powder and minimize spills.
-
Transfer: When transferring the powder, do so slowly and carefully to avoid creating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly while stirring in a fume hood.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by a soap and water wash.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, then face and eye protection, and finally respirator if used).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all unused product and contaminated disposable materials (e.g., gloves, weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure, tight-fitting lid.
-
Liquid Waste: If solutions are prepared, they should be collected in a separate, labeled hazardous waste container for liquids.
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound".
Container Decontamination:
-
Triple-Rinse: Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
Rinsate Collection: The first rinsate must be collected as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.[4]
-
Final Disposal: After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
NEVER dispose of this compound down the drain or in the regular trash.[4]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link][2][5][6][7][8]
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Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link][9]
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Safety Notes. (n.d.). Personal protective equipment for chemical handling. Retrieved from [Link][3]
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Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link][1]
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Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link][10]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link][11]
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C&EN. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link][12]
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Environmental Health and Safety, University of Colorado Boulder. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link][13]
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Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link][14]
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World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link][15]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
